molecular formula C9H8FN B1311182 6-fluoro-2-methyl-1H-indole CAS No. 40311-13-5

6-fluoro-2-methyl-1H-indole

Cat. No.: B1311182
CAS No.: 40311-13-5
M. Wt: 149.16 g/mol
InChI Key: DQDVUUGKFGUZCF-UHFFFAOYSA-N
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Description

6-fluoro-2-methyl-1H-indole is a useful research compound. Its molecular formula is C9H8FN and its molecular weight is 149.16 g/mol. The purity is usually 95%.
The exact mass of the compound 6-fluoro-2-methyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-fluoro-2-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-2-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDVUUGKFGUZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433085
Record name 6-fluoro-2-methyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40311-13-5
Record name 6-fluoro-2-methyl-1H-indole
Source EPA DSSTox
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Record name 6-Fluoro-2-methyl-1H-indole
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Foundational & Exploratory

The Core Essentials of 6-Fluoro-2-methyl-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential biological significance of 6-fluoro-2-methyl-1H-indole. This fluorinated indole derivative is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutics.

Core Compound Specifications

CAS Number: 40311-13-5[1]

Molecular Formula: C₉H₈FN

Molecular Weight: 149.16 g/mol [1][2]

PropertyValueSource
IUPAC Name6-fluoro-2-methyl-1H-indolePubChem
Melting Point100 °CSigma-Aldrich
Boiling Point269.2 °C at 760 mmHgSigma-Aldrich
InChIInChI=1S/C9H8FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3PubChem
Canonical SMILESCC1=CC2=C(N1)C=C(C=C2)FPubChem

Synthesis and Experimental Protocols

The synthesis of 6-fluoro-2-methyl-1H-indole can be achieved through various established chemical reactions. The Fischer indole synthesis is a classic and versatile method for this purpose.

Fischer Indole Synthesis

This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of 6-fluoro-2-methyl-1H-indole, (4-fluorophenyl)hydrazine and acetone are the typical starting materials.

Experimental Protocol Outline:

  • Hydrazone Formation: (4-fluorophenyl)hydrazine hydrochloride is dissolved in a suitable solvent like ethanol. An equimolar amount of acetone is added, and the mixture is refluxed for 1-2 hours to form the corresponding hydrazone.

  • Cyclization: An acid catalyst, such as polyphosphoric acid or zinc chloride, is added to the hydrazone. The mixture is then heated to temperatures between 80-150°C for 1-4 hours to induce cyclization.

  • Work-up and Purification: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield pure 6-fluoro-2-methyl-1H-indole.[3]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone_Formation Hydrazone Formation (Ethanol, Reflux) 4-Fluorophenylhydrazine->Hydrazone_Formation Acetone Acetone Acetone->Hydrazone_Formation Cyclization Cyclization (Acid Catalyst, Heat) Hydrazone_Formation->Cyclization Product 6-Fluoro-2-methyl-1H-indole Cyclization->Product

Fischer Indole Synthesis Workflow
Alternative Synthesis from 1-(4-fluoro-2-nitrophenyl)propan-2-one

A high-yield synthesis route involves the reductive cyclization of 1-(4-fluoro-2-nitrophenyl)propan-2-one.

Experimental Protocol Example:

In a 100 mL stainless steel autoclave, 1.0 g (5.1 mmol) of 1-(4-fluoro-2-nitrophenyl)propan-2-one, 130 mg (4 mol%) of triruthenium carbonyl, 397 mg of 2,2'-bipyridine, and 40 g of toluene are combined. The system is reacted under a nitrogen atmosphere. Upon completion, analysis by high-performance liquid chromatography (HPLC) can be performed to confirm the conversion to 6-fluoro-2-methylindole. This method has been reported to achieve a yield of up to 97.0%.[2]

Biological Significance and Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability and binding affinity. 6-Fluoro-2-methyl-1H-indole and its derivatives have been investigated for a range of biological activities.

Kinase Inhibition

Derivatives of 6-fluoro-2-methyl-1H-indole have shown potential as inhibitors of various protein kinases, which are key targets in cancer therapy. The dysregulation of kinase signaling pathways is a hallmark of many cancers.

Targeted Signaling Pathways:

  • RAS/RAF/MEK/ERK Pathway: This is a critical signaling cascade that regulates cell proliferation and survival. Mutations in the BRAF gene, a key component of this pathway, are common in melanoma. Indole-based compounds have been explored as inhibitors of mutant BRAF.[4][5]

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another important target in oncology. Overexpression or activating mutations of EGFR can lead to uncontrolled cell growth. Some indole derivatives have shown inhibitory activity against EGFR.

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway RAS/RAF/MEK/ERK Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Indole_Derivative 6-Fluoro-2-methyl-1H-indole Derivative Indole_Derivative->RTK Inhibition Indole_Derivative->BRAF Inhibition

Potential Kinase Inhibition Pathways
Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast array of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Some indole-containing compounds have been identified as inhibitors of specific CYP isoforms. Understanding the interaction of new chemical entities with CYP enzymes is a critical step in drug development. While specific inhibitory data for 6-fluoro-2-methyl-1H-indole is not extensively published, the indole scaffold is known to interact with these enzymes.

Experimental Protocol for CYP Inhibition Assay:

A common method to assess CYP inhibition is through in vitro assays using human liver microsomes, which contain a mixture of CYP enzymes.

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform and varying concentrations of the test compound (e.g., 6-fluoro-2-methyl-1H-indole).

  • Metabolite Quantification: The reaction is stopped, and the amount of metabolite produced from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is calculated to determine the inhibitory potency.

CYP_Inhibition_Workflow Start Human Liver Microsomes Incubation Incubate with: - Probe Substrate - Test Compound Start->Incubation Reaction Metabolism by CYP Enzyme Incubation->Reaction Quench Stop Reaction Reaction->Quench Analysis LC-MS/MS Analysis of Metabolite Quench->Analysis Result Determine IC50 Value Analysis->Result

CYP450 Inhibition Assay Workflow

Conclusion

6-Fluoro-2-methyl-1H-indole is a compound of significant interest in the field of medicinal chemistry. Its straightforward synthesis and the versatile nature of the fluorinated indole scaffold make it an attractive starting point for the development of new therapeutic agents, particularly in the area of oncology. Further research into its specific biological targets and mechanisms of action will continue to unveil its full potential in drug discovery.

References

An In-depth Technical Guide to the Fischer Indole Synthesis of 6-Fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer indole synthesis for the preparation of 6-fluoro-2-methyl-1H-indole, a key building block in medicinal chemistry. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful synthesis and application of this valuable compound.

Introduction to the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia to form the indole ring.[1][2] This method is widely used in the pharmaceutical industry for the synthesis of various indole-containing drugs.[1]

The synthesis of 6-fluoro-2-methyl-1H-indole via the Fischer indole synthesis involves the reaction of (4-fluorophenyl)hydrazine with acetone in the presence of an acid catalyst. The fluorine atom at the 6-position is of particular interest in drug development as it can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Reaction Mechanism and Signaling Pathway

The Fischer indole synthesis of 6-fluoro-2-methyl-1H-indole proceeds through a well-established multi-step mechanism:

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-fluorophenyl)hydrazine and acetone to form the corresponding (4-fluorophenyl)hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: The enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the aromatic indole ring.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2 & 3: Tautomerization & Rearrangement cluster_2 Step 4 & 5: Cyclization & Elimination 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Acetone Acetone Hydrazone Hydrazone Enamine Enamine Rearranged_Intermediate Rearranged_Intermediate Cyclized_Intermediate Cyclized_Intermediate 6-Fluoro-2-methyl-1H-indole 6-Fluoro-2-methyl-1H-indole

Quantitative Data

While specific yield data for the Fischer indole synthesis of 6-fluoro-2-methyl-1H-indole is not extensively reported in publicly available literature, a yield of 95% has been reported for a similar synthesis of 6-fluoro-2-methylindole from 4-fluoro-2-nitrophenyl acetone and zinc in an acetic acid aqueous solution.[4] The Fischer indole synthesis is known for its variable yields, which can be influenced by the choice of catalyst and reaction conditions.[3]

Table 1: Spectroscopic Data for 6-Fluoro-2-methyl-1H-indole

Spectroscopic Data Values
¹H NMR (CDCl₃, 400 MHz) δ 7.82 (br s, 1H, NH), 7.43 (dd, J = 8.6, 5.4 Hz, 1H), 6.98 (dd, J = 9.6, 2.2 Hz, 1H)
¹⁹F NMR δ -121.75 ppm (relative to trichlorofluoromethane)

Experimental Protocols

The following are general experimental protocols for the Fischer indole synthesis of 6-fluoro-2-methyl-1H-indole. Optimization of these protocols may be required to achieve desired yields and purity.

General Procedure for Fischer Indole Synthesis

This two-step procedure involves the formation of the hydrazone followed by acid-catalyzed cyclization.

Step 1: Formation of (4-Fluorophenyl)hydrazone of Acetone

  • Dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[5]

  • Add acetone (1.1 eq) to the solution.[5]

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.[5]

  • The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.[5]

Step 2: Acid-Catalyzed Cyclization

  • To the hydrazone from the previous step, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[5]

  • Heat the reaction mixture to a temperature between 80-150°C for 1-4 hours.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If PPA is used, carefully quench the reaction mixture with ice water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure 6-fluoro-2-methyl-1H-indole.[5]

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Work-up and Purification Start Start Reactants Mix (4-fluorophenyl)hydrazine HCl and Acetone in Solvent Start->Reactants Hydrazone_Formation Stir at RT for 1-2h (Hydrazone Formation) Reactants->Hydrazone_Formation Catalyst_Addition Add Acid Catalyst (PPA, H₂SO₄, or ZnCl₂) Hydrazone_Formation->Catalyst_Addition Heating Heat to 80-150°C for 1-4h Catalyst_Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Incomplete Quenching Cool and Quench (Ice Water for PPA) Monitoring->Quenching Reaction Complete Neutralization Neutralize with Base Quenching->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product 6-fluoro-2-methyl-1H-indole Purification->Product

Conclusion

The Fischer indole synthesis remains a cornerstone for the preparation of indole derivatives. This guide provides the fundamental knowledge, including reaction mechanism and general experimental protocols, for the successful synthesis of 6-fluoro-2-methyl-1H-indole. The provided information is intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling them to efficiently produce this important fluorinated indole building block. Further optimization of the reaction conditions may be necessary to achieve high yields and purity, and it is recommended to monitor the reaction progress closely.

References

Palladium-Catalyzed Pathways to 6-Fluoro-2-methyl-1H-indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Fluoro-2-methyl-1H-indole is a key heterocyclic scaffold in medicinal chemistry, with the fluorine substituent often enhancing crucial pharmacological properties like metabolic stability and target binding affinity. This document provides a comprehensive technical overview of various palladium-catalyzed synthetic strategies to construct this valuable molecule. It details and compares prominent methods, including the Heck reaction, Larock indole synthesis, and Sonogashira coupling followed by cyclization, offering specific experimental protocols and quantitative data to guide researchers in selecting the optimal synthetic route.

Introduction to Palladium-Catalyzed Indole Synthesis

Traditional methods for indole synthesis, such as the Fischer indole synthesis, often require harsh acidic conditions and high temperatures, limiting their functional group tolerance. Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives, offering milder reaction conditions, broader substrate scope, and often higher yields.[1] These methods are instrumental in the synthesis of complex and highly functionalized indole derivatives for drug discovery and materials science.

Comparative Analysis of Synthetic Strategies

Several palladium-catalyzed routes can be effectively employed for the synthesis of 6-fluoro-2-methyl-1H-indole. This guide focuses on three primary, versatile, and efficient strategies: the intramolecular Heck reaction, the Larock indole synthesis, and a Sonogashira coupling-cyclization sequence. The choice of a particular pathway is often dictated by the availability of starting materials, desired scalability, and specific functional group compatibility.

Data Presentation: A Comparative Overview

The following table summarizes key quantitative parameters for the discussed palladium-catalyzed methods, based on established literature for analogous transformations. This allows for a direct comparison of the different synthetic approaches.

ParameterIntramolecular Heck ReactionLarock Indole SynthesisSonogashira Coupling & Cyclization
Primary Starting Materials N-allyl-2-bromo-4-fluoroaniline4-Fluoro-2-iodoaniline, Propyne4-Fluoro-2-iodoaniline, Propargyl alcohol
Typical Palladium Catalyst Palladium(II) Acetate (Pd(OAc)₂)Palladium(II) Acetate (Pd(OAc)₂)Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) / Copper(I) Iodide (CuI)
Typical Ligand Buchwald-type phosphine (e.g., XPhos)Triphenylphosphine (PPh₃)Triphenylphosphine (PPh₃)
Base Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)Triethylamine (Et₃N)
Solvent TolueneN,N-Dimethylformamide (DMF)Tetrahydrofuran (THF) / Triethylamine (Et₃N)
Typical Temperature 80 - 110 °C100 °CRoom Temperature to 60 °C
Typical Reaction Time 12 - 24 hours12 - 24 hours2 - 12 hours
Anticipated Yield 60 - 80%70 - 90%65 - 85%

Detailed Experimental Protocols

The following sections provide detailed, step-by-step experimental procedures for each of the discussed synthetic routes. These protocols are based on well-established methodologies and can be adapted and optimized for specific laboratory conditions.

Route 1: Intramolecular Heck Reaction

The intramolecular Heck reaction provides a direct approach to the indole core through the cyclization of a suitably substituted N-allylaniline.[2]

Step 1: Synthesis of N-allyl-2-bromo-4-fluoroaniline

  • In a round-bottom flask, dissolve 2-bromo-4-fluoroaniline (1.0 equivalent) in acetonitrile.

  • Add potassium carbonate (2.0 equivalents) and allyl bromide (1.2 equivalents).

  • Stir the mixture vigorously at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the inorganic solids by filtration and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure N-allyl-2-bromo-4-fluoroaniline.

Step 2: Palladium-Catalyzed Intramolecular Heck Cyclization

  • To a dry Schlenk flask, add N-allyl-2-bromo-4-fluoroaniline (1.0 equivalent), palladium(II) acetate (5 mol%), and XPhos (10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 6-fluoro-2-methyl-1H-indole.

Route 2: Larock Indole Synthesis

The Larock indole synthesis is a powerful heteroannulation reaction between a 2-haloaniline and a disubstituted alkyne.[3][4]

  • To a dry Schlenk flask, add 4-fluoro-2-iodoaniline (1.0 equivalent), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous N,N-dimethylformamide (DMF).

  • Introduce propyne gas into the reaction vessel (a balloon filled with propyne is a convenient method).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield the final product.

Route 3: Sonogashira Coupling and Subsequent Cyclization

This two-step approach involves an initial Sonogashira coupling to form a key intermediate, which then undergoes cyclization to the indole ring.[5]

Step 1: Sonogashira Coupling of 4-Fluoro-2-iodoaniline with Propargyl Alcohol

  • To a flame-dried Schlenk flask, add 4-fluoro-2-iodoaniline (1.0 equivalent), dichlorobis(triphenylphosphine)palladium(II) (3 mol%), and copper(I) iodide (6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N).

  • Add propargyl alcohol (1.2 equivalents) dropwise to the stirring solution.

  • Stir at room temperature for 2-4 hours.

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify by flash column chromatography to isolate the 2-alkynyl aniline intermediate.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • Dissolve the purified 2-alkynyl aniline from the previous step in a high-boiling polar aprotic solvent such as DMF.

  • Add a palladium catalyst, for instance, palladium(II) chloride (5-10 mol%).

  • Heat the reaction mixture to promote the intramolecular cyclization. The optimal temperature and reaction time should be determined by monitoring the reaction (e.g., by TLC or LC-MS).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography to obtain 6-fluoro-2-methyl-1H-indole.

Visualized Workflows and Mechanisms

To further clarify the synthetic strategies, the following diagrams illustrate the workflows and underlying catalytic cycles.

Logical Flow of Synthetic Decisions

Logical_Flow Target Synthesis of 6-Fluoro-2-methyl-1H-indole Strategy Select Palladium-Catalyzed Strategy Target->Strategy Heck Intramolecular Heck Reaction Strategy->Heck One-pot cyclization Larock Larock Indole Synthesis Strategy->Larock Direct annulation Sonogashira Sonogashira Coupling + Cyclization Strategy->Sonogashira Two-step approach Heck_Precursor Requires N-allyl-2-haloaniline Heck->Heck_Precursor Larock_Precursors Requires 2-haloaniline and Alkyne Larock->Larock_Precursors Sonogashira_Precursors Requires 2-haloaniline and Terminal Alkyne Sonogashira->Sonogashira_Precursors

Caption: Decision-making framework for selecting a synthetic route.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling```dot

Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArylPdII R-Pd(II)-X L_n OxAdd->ArylPdII Transmetalation Transmetalation or Migratory Insertion ArylPdII->Transmetalation Intermediate R-Pd(II)-R' L_n Transmetalation->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd CouplingPartner Coupling Partner (R') CouplingPartner->Transmetalation

Caption: Step-by-step workflow for the Larock indole synthesis.

References

A Comprehensive Spectroscopic Analysis of 6-fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data for 6-fluoro-2-methyl-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry and drug development.[1] The inclusion of a fluorine atom can notably alter the pharmacological properties of molecules, including their metabolic stability and binding affinity.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Molecular Structure and Properties

6-fluoro-2-methyl-1H-indole is an organic compound with the molecular formula C₉H₈FN and a molecular weight of 149.17 g/mol .[2] It features a fluorine atom at the sixth position and a methyl group at the second position of the indole ring.[2]

Chemical Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for 6-fluoro-2-methyl-1H-indole, organized for clarity and ease of comparison.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR data for 6-fluoro-2-methyl-1H-indole are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 6-fluoro-2-methyl-1H-indole [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.82br s-1H, NH
7.43dd8.6, 5.41H
6.98dd9.6, 2.21H
6.87td9.8, 8.61H
6.22s-1H
2.44s-3H, CH₃

Table 2: ¹³C NMR Spectroscopic Data for 6-fluoro-2-methyl-1H-indole [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
159.3d235.9C-F
135.9d12.3Aromatic C
135.4d2.5Aromatic C
125.5s-Aromatic C
120.1d9.9Aromatic C
108.0d24.1Aromatic C
100.3s-Aromatic C
96.8d26.2Aromatic C
13.7s-CH₃

Table 3: ¹⁹F NMR Spectroscopic Data for 6-fluoro-2-methyl-1H-indole [2]

Chemical Shift (δ) ppm
-121.75

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Spectroscopic Data for 6-fluoro-2-methyl-1H-indole [2]

Wavenumber (cm⁻¹)Assignment
3400N-H stretch
3100-3000Aromatic C-H stretch
2960, 2870Methyl C-H stretch
1580, 1500Aromatic C=C stretch
1190C-F stretch

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 5: Mass Spectrometric Data for 6-fluoro-2-methyl-1H-indole [2]

m/zAssignment
149[M]⁺ (Molecular Ion)
134[M-CH₃]⁺
129[M-HF]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

  • Sample Preparation: A sample of 6-fluoro-2-methyl-1H-indole is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[2][3]

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak.

  • ¹⁹F NMR: The spectrum is recorded to observe the fluorine signal, with chemical shifts referenced to an appropriate standard.

Infrared (IR) Spectroscopy

  • Sample Preparation: The IR spectrum can be obtained using a KBr pellet method, where a small amount of the solid sample is ground with potassium bromide and pressed into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

  • Ionization: Electron ionization (EI) is a common method for generating ions from the sample molecules.[2]

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 6-fluoro-2-methyl-1H-indole.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 6-fluoro-2-methyl-1H-indole purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_processing Data Processing & Analysis nmr->data_processing ir->data_processing ms->data_processing structure_elucidation Structure Elucidation & Verification data_processing->structure_elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 6-fluoro-2-methyl-1H-indole.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Analysis of 6-fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Fluoro-2-methyl-1H-indole is a fluorinated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis and characterization of fluorinated indoles are of considerable interest in the development of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural determination of organic molecules. This guide focuses on the principles and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to 6-fluoro-2-methyl-1H-indole.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of a published and assigned spectrum for 6-fluoro-2-methyl-1H-indole, the following tables summarize the predicted chemical shifts (δ) and key coupling constants (J). These predictions are based on the analysis of structurally similar compounds, including 6-fluoro-3-methyl-1H-indole and 6-fluoroindole. The numbering convention used for the indole ring is shown in Figure 1.

6-fluoro-2-methyl-1H-indole with atom numbering Figure 1. Structure and numbering of 6-fluoro-2-methyl-1H-indole.

Table 1: Predicted ¹H NMR Spectral Data for 6-fluoro-2-methyl-1H-indole

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH (H1)8.0 - 8.5br s-Broad singlet, chemical shift is solvent and concentration dependent.
CH₃ (on C2)2.3 - 2.5s-Singlet, characteristic of a methyl group on an aromatic ring.
H36.1 - 6.3s or d~1-2 Hz (coupling to NH)May appear as a narrow singlet or a small doublet due to coupling with the NH proton.
H47.4 - 7.6ddJ(H4,H5) ≈ 8.5 Hz, J(H4,F) ≈ 5.5 HzDoublet of doublets due to ortho coupling with H5 and a longer-range coupling to fluorine.
H56.8 - 7.0tdJ(H5,H4) ≈ 8.5 Hz, J(H5,H7) ≈ 2.0 Hz, J(H5,F) ≈ 9.0 HzTriplet of doublets due to coupling with H4, H7, and F.
H77.0 - 7.2ddJ(H7,F) ≈ 10.0 Hz, J(H7,H5) ≈ 2.0 HzDoublet of doublets due to ortho coupling to fluorine and meta coupling to H5.

Table 2: Predicted ¹³C NMR Spectral Data for 6-fluoro-2-methyl-1H-indole

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (in ¹³C-{¹H} with C-F coupling)Coupling Constant (J, Hz)Notes
C2137 - 140dJ(C2,F) ≈ 3-5 HzLong-range coupling to fluorine.
C399 - 102s-
C3a128 - 131dJ(C3a,F) ≈ 3-5 HzLong-range coupling to fluorine.
C4121 - 124dJ(C4,F) ≈ 4-6 HzLong-range coupling to fluorine.
C5108 - 111dJ(C5,F) ≈ 25 HzSignificant coupling to fluorine.
C6158 - 162dJ(C6,F) ≈ 240 HzLarge, direct coupling to fluorine.
C797 - 100dJ(C7,F) ≈ 25 HzSignificant coupling to fluorine.
C7a135 - 138dJ(C7a,F) ≈ 12 HzSignificant coupling to fluorine.
CH₃13 - 15s-

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of 6-fluoro-2-methyl-1H-indole, the following experimental protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indole derivatives.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition
  • Spectrometer: Use a spectrometer with a proton frequency of 400 MHz or higher for better signal dispersion.

  • Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments) is typically used.

  • Spectral Width: Set the spectral width to cover a range of approximately 0 to 10 ppm.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • Number of Scans: Acquire 16 to 64 scans depending on the sample concentration.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹³C NMR Acquisition
  • Spectrometer: The same spectrometer as for ¹H NMR can be used.

  • Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., zgpg30 on Bruker instruments) is recommended to enhance signal-to-noise.

  • Spectral Width: Set a spectral width of approximately 0 to 160 ppm.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2 seconds is recommended.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

Visualization of NMR Analysis Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for NMR analysis and the logical relationships in interpreting the spectral data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Pure Compound Solvent Deuterated Solvent Compound->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR Acquisition NMR_Tube->H1_NMR C13_NMR 13C NMR Acquisition NMR_Tube->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing Interpretation Interpretation Referencing->Interpretation Structure Structure Elucidation Interpretation->Structure Spectral_Interpretation cluster_1h 1H NMR Data cluster_13c 13C NMR Data cluster_info Structural Information ChemShift_H Chemical Shift (δ) Proton_Env Proton Environment ChemShift_H->Proton_Env Multiplicity_H Multiplicity Neighboring_H Neighboring Protons Multiplicity_H->Neighboring_H Coupling_H Coupling Constant (J) Connectivity Proton-Proton Connectivity Coupling_H->Connectivity Integration Integration Proton_Count Relative Proton Count Integration->Proton_Count ChemShift_C Chemical Shift (δ) Carbon_Skeleton Carbon Skeleton ChemShift_C->Carbon_Skeleton Coupling_CF C-F Coupling F_Position Fluorine Position Coupling_CF->F_Position

Physical properties of 6-fluoro-2-methyl-1H-indole (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methyl-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the indole scaffold can modulate the molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the known physical properties of 6-fluoro-2-methyl-1H-indole, specifically its melting and boiling points, along with detailed, standardized experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers utilizing this compound as a key building block in the synthesis of novel therapeutic agents.[1]

Physical Properties

The physical state of 6-fluoro-2-methyl-1H-indole at room temperature is a white to pale yellow solid.[1] Quantitative data regarding its melting and boiling points have been reported across various sources, with some variability. A summary of these reported values is presented below for comparative analysis.

Data Presentation
Physical PropertyReported ValueConditions
Melting Point 80-85 °CNot specified
100 °CNot specified
Boiling Point 245-247 °CNot specified
269 °CNot specified
269.2 °Cat 760 mmHg

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting and boiling points of crystalline organic compounds such as 6-fluoro-2-methyl-1H-indole. These protocols are based on established capillary methods.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For pure substances, this transition occurs over a narrow temperature range. The capillary method is a standard and widely accepted technique for determining the melting point of a solid organic compound.[3][4]

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt (initial melting point) and completely liquefies (final melting point) are recorded to define the melting range. A narrow melting range is indicative of high purity.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube, or automated instrument)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Calibrated thermometer or temperature sensor

Procedure:

  • Sample Preparation: Ensure the 6-fluoro-2-methyl-1H-indole sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline solid using a mortar and pestle.[4]

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample column of 2-3 mm in height is typically sufficient.

  • Apparatus Setup: Place the packed capillary tube into the heating block or oil bath of the melting point apparatus, ensuring the sample is positioned adjacent to the thermometer bulb or temperature sensor for accurate reading.

  • Heating and Observation:

    • For a preliminary, rapid determination, heat the sample at a faster rate to approximate the melting point.

    • For an accurate determination, allow the apparatus to cool and then begin heating again at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting range is reported as T1-T2.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] For small quantities of a liquid, the boiling point can be determined using a micro-method with a fusion tube and an inverted capillary tube.

Principle: A small amount of the liquid is heated in a fusion tube containing an inverted, sealed capillary tube. As the liquid heats, the air trapped in the capillary tube expands and escapes as a stream of bubbles. When the heating is stopped, the liquid will cool, and its vapor pressure will decrease. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[7][8]

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., aluminum block)

  • Fusion tube (small test tube)

  • Capillary tube (sealed at one end)

  • Calibrated thermometer

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Sample Preparation: Place a few milliliters of the liquid sample (in this case, molten 6-fluoro-2-methyl-1H-indole) into a fusion tube.

  • Capillary Inversion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse this assembly in a Thiele tube or place it in an aluminum heating block.

  • Heating: Gently and slowly heat the apparatus.[8] As the temperature rises, a stream of air bubbles will begin to emerge from the open end of the capillary tube.

  • Observation and Data Recording: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample. Record this temperature. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[6]

Visualizations

Logical Workflow: Synthesis of 6-Fluoro-2-methyl-1H-indole

The Fischer indole synthesis is a common and versatile method for preparing indole derivatives.[1] The following diagram illustrates the logical workflow for the synthesis of 6-fluoro-2-methyl-1H-indole via this method.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 4-Fluorophenylhydrazine D Reaction (Condensation & Cyclization) A->D B Acetone B->D C Acid Catalyst (e.g., H₂SO₄, PPA) C->D E Workup & Purification D->E F 6-Fluoro-2-methyl-1H-indole E->F

Caption: Logical workflow for the Fischer indole synthesis of 6-fluoro-2-methyl-1H-indole.

Conceptual Pathway: Role in Drug Development

6-Fluoro-2-methyl-1H-indole serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Furthermore, indole derivatives have been identified as potential inhibitors of cytochrome P450 (CYP) enzymes, which are critical in drug metabolism.[1][9] This conceptual diagram illustrates its role in the drug development pipeline and its potential interaction with metabolic pathways.

G A 6-Fluoro-2-methyl-1H-indole (Building Block) B Chemical Synthesis (Further Functionalization) A->B C Novel Drug Candidate (Indole Derivative) B->C D Biological Target (e.g., Receptors, Enzymes) C->D F Drug Metabolism (Liver) C->F H Potential Inhibition C->H E Therapeutic Effect D->E G Cytochrome P450 Enzymes (e.g., CYP1A2) F->G H->G

References

A Technical Guide to 6-Fluoro-2-methyl-1H-indole for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-fluoro-2-methyl-1H-indole, a key building block in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, synthesis protocols, and its role in relevant biological pathways, with a focus on applications in cancer research.

Commercial Availability

6-Fluoro-2-methyl-1H-indole is readily available from a variety of commercial suppliers, facilitating its use in research and development. Purity levels are typically high, ensuring the reliability of experimental results. The following table summarizes the availability from several key suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichCIAH987EAEA997%Custom
SmoleculeS727403>98% (or refer to COA)1g, 5g, 10g
Simson Pharma Limited-High Quality (COA provided)Inquire
ChemicalBookCB7501612≥98%1g, 5g, 25g, 100g, 500g
BLD Pharm--Inquire
Ambeed40311-13-5>98.0%1g, 5g, 10g, 25g
Santa Cruz Biotechnologysc-270830-1g, 5g

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of 6-fluoro-2-methyl-1H-indole is essential for its application in research.

PropertyValueReference
Molecular Formula C₉H₈FN[1][2]
Molecular Weight 149.16 g/mol [1][2]
CAS Number 40311-13-5[1]
Appearance White to yellow solid[3]
Melting Point 100 °C[3][4]
Boiling Point 269 °C at 760 mmHg[3][4]
Solubility Soluble in organic solvents
¹H NMR (CDCl₃, 400 MHz) δ 7.82 (br s, 1H, NH), 7.43 (dd, J = 8.6, 5.4 Hz, 1H), 6.98 (dd, J = 9.6, 2.2 Hz, 1H), 6.87 (td, J = 9.8, 8.6 Hz, 1H), 6.22 (s, 1H), 2.44 (s, 3H)[1]
¹³C NMR (CDCl₃, 101 MHz) δ 159.3 (d, J = 235.9 Hz), 135.9 (d, J = 12.3 Hz), 135.4 (d, J = 2.5 Hz), 125.5 (s), 120.1 (d, J = 9.9 Hz), 108.0 (d, J = 24.1 Hz), 100.3 (s), 96.8 (d, J = 26.2 Hz), 13.7 (s)[1]
¹⁹F NMR (CDCl₃, 470 MHz) δ -121.75[1]
Mass Spectrometry (MS) Molecular Ion: m/z 149 [M]⁺. Base Peak: m/z 134 [M-CH₃]⁺. Characteristic Fragments: m/z 129 [M-HF]⁺, m/z 77 [C₆H₅]⁺.[1]
Infrared (IR) cm⁻¹ 3400 (NH stretch), 3100-3000 (aromatic CH), 2960, 2870 (methyl CH), 1580, 1500 (aromatic CC), 1190 (CF stretch)[1]

Experimental Protocols

Synthesis of 6-Fluoro-2-methyl-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[5] The following protocol is a representative procedure for the synthesis of 6-fluoro-2-methyl-1H-indole.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)[5][6]

  • Ethanol or acetic acid[6]

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Hydrazone Formation:

    • Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.[6]

    • Add acetone (1.1 eq) to the solution.[6]

    • Stir the mixture at room temperature for 1-2 hours. The formation of the 4-fluorophenylhydrazone of acetone may be observed as a precipitate.[6]

    • The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.[6]

  • Cyclization:

    • To the hydrazone (or the reaction mixture from the previous step), add polyphosphoric acid (PPA) as the acid catalyst.[6]

    • Heat the reaction mixture to 80-150 °C for 1-4 hours.[6]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate to a pH of 7-8.[6]

    • Extract the product with ethyl acetate (3 x 50 mL).[6]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure 6-fluoro-2-methyl-1H-indole.[6]

Quality Control by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for determining the purity of 6-fluoro-2-methyl-1H-indole. The following is a general protocol that can be adapted and optimized.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm (based on the UV-Vis absorption maxima).[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of 6-fluoro-2-methyl-1H-indole in acetonitrile or methanol at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the synthesized 6-fluoro-2-methyl-1H-indole and dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Determine the retention time of 6-fluoro-2-methyl-1H-indole from the standard chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Applications in Drug Discovery: Targeting the Tryptophan 2,3-Dioxygenase (TDO) Pathway

6-Fluoro-2-methyl-1H-indole and its derivatives have emerged as promising scaffolds in the development of inhibitors for Tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine pathway of tryptophan metabolism.[7] TDO is overexpressed in various cancers and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites like kynurenine.[8][9][10] Inhibition of TDO is therefore a promising strategy in cancer immunotherapy.[7][9]

Tryptophan 2,3-Dioxygenase (TDO) Signaling Pathway in Cancer

The following diagram illustrates the Tryptophan 2,3-dioxygenase (TDO) signaling pathway and the mechanism of its inhibition by indole derivatives.

TDO_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Tryptophan Tryptophan TDO Tryptophan 2,3-Dioxygenase (TDO) Tryptophan->TDO Substrate Kynurenine Kynurenine TDO->Kynurenine Catalyzes Kynurenine_out Kynurenine (immunosuppressive) Kynurenine->Kynurenine_out Secreted Indole_Derivatives 6-Fluoro-2-methyl-1H-indole Derivatives Indole_Derivatives->TDO Inhibits T_cell_inactivation T-cell Inactivation & Apoptosis Kynurenine_out->T_cell_inactivation Immune_Evasion Tumor Immune Evasion T_cell_inactivation->Immune_Evasion

TDO Signaling Pathway in Cancer
Experimental Workflow: Quality Control of 6-Fluoro-2-methyl-1H-indole

The following diagram outlines a typical experimental workflow for the quality control of synthesized 6-fluoro-2-methyl-1H-indole.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_results Data Analysis & Release Synthesis Synthesis of 6-Fluoro-2-methyl-1H-indole Purification Purification (e.g., Column Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep HPLC HPLC Analysis (Purity Assessment) Sample_Prep->HPLC NMR NMR Spectroscopy (Structural Confirmation) Sample_Prep->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample_Prep->MS Data_Analysis Data Analysis and Characterization HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Release Release for Research Use Data_Analysis->Release

Quality Control Workflow

References

Methodological & Application

Application Notes and Protocols: 6-Fluoro-2-methyl-1H-indole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methyl-1H-indole is a fluorinated heterocyclic compound that serves as a crucial building block in medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position of the indole ring can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of derivative molecules.[1] This makes it a valuable scaffold for the development of novel therapeutics, particularly in the fields of oncology and neurology. Studies have indicated that derivatives of 6-fluoro-2-methyl-1H-indole show promise as anticancer, anticonvulsant, and antifungal agents.[2] Furthermore, this intermediate is utilized in the synthesis of compounds targeting key enzymes and signaling pathways involved in various pathologies.[1][2]

These application notes provide an overview of the utility of 6-fluoro-2-methyl-1H-indole in pharmaceutical research, detailed protocols for its synthesis, and methods for evaluating the biological activity of its derivatives.

Physicochemical Properties

PropertyValue
CAS Number 40311-13-5
Molecular Formula C₉H₈FN
Molecular Weight 149.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 99-103 °C
Boiling Point 269.2±25.0 °C at 760 mmHg
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Applications in Drug Discovery

The 6-fluoro-2-methyl-1H-indole scaffold is a versatile starting point for the synthesis of a wide range of biologically active compounds.

  • Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. Derivatives of 6-fluoro-2-methyl-1H-indole can be designed to act as kinase inhibitors, tubulin polymerization inhibitors, or modulators of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][3][4] The fluorine substitution can enhance the binding affinity and selectivity of these compounds for their biological targets.[1]

  • Anticonvulsant Agents: The structural features of 6-fluoro-2-methyl-1H-indole make it an attractive scaffold for the development of novel anticonvulsant drugs. Modifications of the indole ring can lead to compounds with potent activity in preclinical models of epilepsy.

  • Other Therapeutic Areas: The unique electronic properties of the fluorinated indole ring can be exploited to develop agents for a variety of other diseases, including fungal infections and neurological disorders.

Data Presentation: Biological Activity of Indole Derivatives

While specific quantitative data for derivatives of 6-fluoro-2-methyl-1H-indole is emerging, the following tables present representative data for analogous indole derivatives to illustrate the potential of this chemical scaffold.

Table 1: Anticancer Activity of Indole Derivatives (IC₅₀ values)

Compound DerivativeTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Indole-Thiophene Complex (6a)HT29 (Colon Cancer)0.05Doxorubicin-
Indole-Thiophene Complex (6b)HepG2 (Liver Cancer)0.08Doxorubicin-
Benzimidazole-Indole Derivative (8)Various Cancer Cell Lines0.05--
Indole-Vinyl Sulfone Derivative (9)Various Cancer Cell Lines---
Pyrazole-Indole Hybrid (7a)HepG2 (Liver Cancer)6.1 ± 1.9Doxorubicin24.7 ± 3.2
Pyrazole-Indole Hybrid (7b)HepG2 (Liver Cancer)7.9 ± 1.9Doxorubicin24.7 ± 3.2

Note: The data presented are for structurally related indole derivatives and serve to demonstrate the potential for developing potent anticancer agents from the 6-fluoro-2-methyl-1H-indole scaffold. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anticonvulsant Activity of Indole Derivatives (ED₅₀ values)

Compound DerivativeAnimal ModelED₅₀ (mg/kg)Reference CompoundED₅₀ (mg/kg)
Pyrrolidine-2,5-dione Derivative (53)MES Test89.7--
Pyrrolidine-2,5-dione Derivative (60)6 Hz Seizure Model (32 mA)24.6--
Phenyl-glycinamide Derivative (R)-32MES Test73.9--
Phenyl-glycinamide Derivative (R)-326 Hz Seizure Model (32 mA)18.8--

Note: The data presented are for structurally related indole derivatives and serve to demonstrate the potential for developing potent anticonvulsant agents from the 6-fluoro-2-methyl-1H-indole scaffold. ED₅₀ values represent the dose of a drug that is effective in 50% of the tested population.[5]

Experimental Protocols

Synthesis of 6-Fluoro-2-methyl-1H-indole

Two common methods for the synthesis of substituted indoles are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. A specific example of reductive cyclization is also provided.

Protocol 1: Leimgruber-Batcho Indole Synthesis (Adapted for 6-Fluoro-2-methyl-1H-indole)

This method involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.

  • Step 1: Formation of the Enamine

    • To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Heat the reaction mixture to reflux (approximately 130-140 °C) and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Step 2: Reductive Cyclization

    • Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethyl acetate, ethanol).

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Carry out the hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until hydrogen uptake ceases.

    • Alternatively, the reduction can be performed using iron powder in acetic acid by heating the mixture to approximately 100°C for 1-2 hours.

    • After the reaction is complete, filter the mixture through Celite to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-fluoro-2-methyl-1H-indole.

Protocol 2: Fischer Indole Synthesis (Adapted for 6-Fluoro-2-methyl-1H-indole)

This classic method involves the reaction of a substituted phenylhydrazine with a ketone.

  • Step 1: Formation of the Hydrazone

    • Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add acetone (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

    • The hydrazone can be isolated by filtration or the reaction mixture can be used directly in the next step.

  • Step 2: Indolization

    • To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).

    • Heat the reaction mixture to a temperature between 80-150 °C for 1-4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-fluoro-2-methyl-1H-indole.

Protocol 3: Reductive Cyclization of 1-(4-fluoro-2-nitrophenyl)propan-2-one

  • In a stainless steel autoclave, combine 1-(4-fluoro-2-nitrophenyl)propan-2-one (1.0 g, 5.1 mmol), triruthenium tricarbonyl (130 mg, 4 mol%), 2,2'-bipyridine (397 mg), and toluene (40 g).

  • React the mixture under a nitrogen atmosphere at an elevated temperature and pressure.

  • After the reaction is complete, analyze the reaction solution by high-performance liquid chromatography (HPLC) to confirm the conversion of the starting material.

  • The product, 6-fluoro-2-methylindole, can be isolated and purified by standard chromatographic techniques. A reported yield for this reaction is 97.0%.

Biological Evaluation Protocols

Protocol 4: In Vitro Anticancer Activity - MTT Assay

This assay assesses the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in the complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Leave the plate at room temperature in the dark for 2 hours on a shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Visualizations

Derivatives of indole compounds have been shown to modulate various signaling pathways involved in cancer progression. A key pathway is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and regulates cell survival, proliferation, and growth.[3][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival mTORC1->Cell_Survival Proliferation Proliferation mTORC1->Proliferation Growth Growth mTORC1->Growth Indole_Derivative Indole Derivative (e.g., from 6-fluoro-2-methyl-1H-indole) Indole_Derivative->PI3K Indole_Derivative->Akt Indole_Derivative->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.

Synthesis_Workflow Start Starting Materials (e.g., 4-fluoro-2-nitrotoluene) Reaction1 Step 1: Enamine Formation or Hydrazone Formation Start->Reaction1 Intermediate Intermediate (Enamine or Hydrazone) Reaction1->Intermediate Reaction2 Step 2: Reductive Cyclization or Indolization Intermediate->Reaction2 Purification Purification (Column Chromatography) Reaction2->Purification Product 6-Fluoro-2-methyl-1H-indole Purification->Product

Caption: General workflow for the synthesis of 6-fluoro-2-methyl-1H-indole.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Addition Add Serial Dilutions of Indole Derivative Incubation1->Compound_Addition Incubation2 Incubate 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 2-4h MTT_Addition->Incubation3 Solubilization Add Solubilization Buffer (e.g., DMSO) Incubation3->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols: The Versatile 6-fluoro-2-methyl-1H-indole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-2-methyl-1H-indole core is a privileged scaffold in medicinal chemistry, offering a strategic starting point for the development of novel therapeutics. The incorporation of a fluorine atom at the 6-position and a methyl group at the 2-position of the indole ring provides a unique combination of properties that can enhance the pharmacological profile of drug candidates. This document provides detailed application notes, experimental protocols, and data on the use of this scaffold in drug discovery, with a focus on its application in oncology.

Introduction to the 6-fluoro-2-methyl-1H-indole Scaffold

The indole ring system is a common feature in a multitude of biologically active compounds, including neurotransmitters and alkaloids. In drug design, the strategic modification of the indole core can lead to compounds with improved efficacy, selectivity, and pharmacokinetic properties. The 6-fluoro-2-methyl-1H-indole scaffold is of particular interest for several reasons:

  • Metabolic Stability: The fluorine atom at the 6-position can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.[1][2]

  • Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2]

  • Modulation of Binding Affinity: The electronic properties of the fluorine atom can influence the binding affinity of the molecule to its biological target.[1]

  • Structural Rigidity and Conformation: The methyl group at the 2-position can introduce a degree of steric hindrance and influence the preferred conformation of the molecule, potentially leading to increased selectivity for the target protein.

These properties make the 6-fluoro-2-methyl-1H-indole scaffold a valuable building block for the synthesis of a diverse range of therapeutic agents, including those targeting cancer, neurological disorders, and infectious diseases.[3][4]

Application in Anticancer Drug Discovery

Derivatives of the 6-fluoro-2-methyl-1H-indole scaffold have shown promise as potent anticancer agents. One notable area of investigation is the development of kinase inhibitors, particularly those targeting pathways crucial for tumor growth and angiogenesis.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. While specific VEGFR-2 inhibitors directly derived from the 6-fluoro-2-methyl-1H-indole scaffold are not extensively reported in publicly available literature, the closely related 4-fluoro-2-methyl-1H-indol-5-amine has been utilized in the synthesis of potent VEGFR-2 inhibitors. This suggests that the 6-fluoro-2-methyl-1H-indole core is a highly relevant scaffold for the design of novel VEGFR-2 inhibitors.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the mechanism of its inhibition.

VEGFR2_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P P VEGFR2->P ATP ATP ADP ADP ATP->ADP Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor 6-Fluoro-2-methyl- 1H-indole Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

Quantitative Data for a Closely Related Anticancer Compound

While specific quantitative data for a drug candidate directly derived from the 6-fluoro-2-methyl-1H-indole scaffold is limited in the public domain, a study on indole-chalcone derivatives provides valuable insights. The following table summarizes the in vitro cytotoxic activity of a compound featuring a 6-fluoro-1H-indole moiety, which is structurally very similar to the target scaffold.

Compound IDStructureCell LineGI₅₀ (µM)
FC116 Analog (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneHCT-116/L (Oxaliplatin-resistant colorectal cancer)0.02

Note: Data is for a closely related analog and serves as a representative example of the potential potency of compounds derived from a 6-fluoroindole scaffold.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 6-fluoro-2-methyl-1H-indole scaffold and for key biological assays to evaluate the anticancer activity of its derivatives.

Synthesis of 6-fluoro-2-methyl-1H-indole

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis. The following is a general protocol that can be adapted for the synthesis of 6-fluoro-2-methyl-1H-indole.

Fischer_Indole_Synthesis Start 4-Fluorophenylhydrazine + Acetone Hydrazone Formation of Hydrazone Start->Hydrazone Cyclization Acid-catalyzed Cyclization (e.g., PPA) Hydrazone->Cyclization Product 6-fluoro-2-methyl-1H-indole Cyclization->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Workflow for Fischer Indole Synthesis.

Protocol: Fischer Indole Synthesis

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol).

    • Add acetone (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

    • The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.

  • Cyclization:

    • To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.

    • Heat the reaction mixture to 80-100 °C for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.

    • Neutralize the mixture with a suitable base (e.g., 10% sodium hydroxide solution) until pH 7-8.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 6-fluoro-2-methyl-1H-indole.

In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the inhibitory activity of compounds against VEGFR-2.

VEGFR2_Kinase_Assay Start Prepare Reagents: VEGFR-2, Substrate, ATP, Kinase Buffer Plate Add Kinase Reaction Mixture to 96-well Plate Start->Plate Compound Add Test Compound (or Vehicle Control) Plate->Compound Enzyme Add VEGFR-2 Enzyme Compound->Enzyme Incubate Incubate at 30°C for 45 min Enzyme->Incubate Detect Add Kinase-Glo® Reagent Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate % Inhibition and IC₅₀ Read->Analyze

Caption: Workflow for a VEGFR-2 Kinase Assay.

Protocol: VEGFR-2 Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Prepare the kinase reaction mixture containing VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and kinase buffer.

  • Assay Procedure:

    • Add the kinase reaction mixture to the wells of a 96-well plate.

    • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the reaction by adding recombinant human VEGFR-2 enzyme to all wells except the negative control.

    • Incubate the plate at 30 °C for 45 minutes.

  • Detection:

    • After incubation, add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of VEGFR-2 inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay Start Seed Cancer Cells in 96-well Plate Treat Treat Cells with Test Compound Start->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate for 2-4 hours AddMTT->Incubate2 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance at ~570 nm Solubilize->Read Analyze Calculate % Viability and IC₅₀ Read->Analyze

Caption: Workflow for an MTT Cell Viability Assay.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 6-fluoro-2-methyl-1H-indole scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique physicochemical properties, conferred by the fluorine and methyl substituents, can be leveraged to design compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The protocols and data presented in these application notes provide a framework for researchers to explore the potential of this versatile scaffold in medicinal chemistry, particularly in the discovery of new anticancer drugs. Further investigation into derivatives of this scaffold is warranted to unlock its full therapeutic potential.

References

Applications of 6-Fluoro-2-methyl-1H-indole in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorinated indole scaffold, particularly 6-fluoro-2-methyl-1H-indole, represents a privileged structure in medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position and a methyl group at the 2-position of the indole ring can significantly enhance the pharmacological properties of derivative compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This has led to the exploration of 6-fluoro-2-methyl-1H-indole as a versatile building block for the synthesis of novel therapeutic agents with potential applications in oncology, neurology, and infectious diseases.[3]

This document provides detailed application notes on the use of 6-fluoro-2-methyl-1H-indole in drug discovery, focusing on its application in the development of anticancer agents. It includes quantitative data for a representative compound, detailed experimental protocols for synthesis and biological evaluation, and diagrams of relevant signaling pathways and experimental workflows.

Application in Anticancer Drug Discovery

Derivatives of 6-fluoro-2-methyl-1H-indole have shown promise as potent anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and disruption of microtubule dynamics.[3]

Microtubule-Targeting Agents

One notable application of the fluorinated indole scaffold is in the development of microtubule-targeting agents. These compounds interfere with the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. While specific data for a 6-fluoro-2-methyl-1H-indole derivative is not available, a closely related indole-chalcone derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), which features a 6-fluoroindole moiety, has demonstrated potent anticancer activity by targeting microtubules.

The following table summarizes the in vitro cytotoxic activity of the 6-fluoroindole-chalcone derivative FC116 against colorectal cancer cell lines.

CompoundCell LineIC50 (nM)Reference CompoundIC50 (nM)
FC116HCT116 (human colorectal carcinoma)4.525-Fluorouracil>10,000
FC116CT26 (murine colorectal carcinoma)18.695-Fluorouracil2,500

Data extracted from a study on indole-chalcone-based compounds targeting tubulin.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-2-methyl-1H-indole

This protocol describes a general method for the synthesis of the 6-fluoro-2-methyl-1H-indole scaffold using the Fischer indole synthesis.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Acetone

  • Ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • A mixture of 4-fluorophenylhydrazine hydrochloride (1.0 eq) and acetone (1.2 eq) in ethanol is stirred at room temperature for 1 hour to form the corresponding hydrazone.

  • The solvent is removed under reduced pressure.

  • The crude hydrazone is slowly added to pre-heated concentrated sulfuric acid at 100°C.

  • The reaction mixture is heated at 100°C for 30 minutes.

  • After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-fluoro-2-methyl-1H-indole.

Protocol 2: Synthesis of a 6-Fluoro-2-methyl-1H-indole Chalcone Derivative (General Procedure)

This protocol outlines the synthesis of a chalcone derivative from the 6-fluoro-2-methyl-1H-indole scaffold.

Materials:

  • 6-Fluoro-2-methyl-1H-indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride

  • Substituted acetophenone (e.g., 3,4,5-trimethoxyacetophenone)

  • Potassium hydroxide

  • Ethanol

  • Dichloromethane

  • Hydrochloric acid (1N)

Procedure:

  • Vilsmeier-Haack Formylation: To a solution of 6-fluoro-2-methyl-1H-indole (1.0 eq) in DMF at 0°C, phosphorus oxychloride (1.1 eq) is added dropwise. The mixture is stirred at room temperature for 2 hours. The reaction is then quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The product, 6-fluoro-2-methyl-1H-indole-3-carbaldehyde, is extracted with dichloromethane, dried, and concentrated.

  • Claisen-Schmidt Condensation: To a solution of 6-fluoro-2-methyl-1H-indole-3-carbaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol, an aqueous solution of potassium hydroxide (3.0 eq) is added. The mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is poured into ice water and acidified with 1N HCl.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to yield the desired chalcone derivative.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of a test compound against cancer cell lines using an MTT assay.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Workflows

Mechanism of Microtubule-Targeting Agents

The following diagram illustrates the mechanism of action of microtubule-destabilizing agents, a class to which certain indole derivatives belong. These agents bind to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis (programmed cell death).

Microtubule_Targeting_Pathway cluster_cell Cancer Cell Indole_Derivative 6-Fluoro-2-methyl-1H-indole Derivative Tubulin Tubulin Dimers Indole_Derivative->Tubulin Binds to Microtubules Microtubules Indole_Derivative->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of microtubule-destabilizing agents.

VEGFR-2 Signaling Pathway Inhibition

Fluorinated indoles have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth. Inhibition of VEGFR-2 blocks downstream signaling pathways, thereby inhibiting the proliferation and survival of endothelial cells.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Fluorinated_Indole Fluorinated Indole Inhibitor Fluorinated_Indole->VEGFR2 Inhibits ATP Binding AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of anticancer agents based on the 6-fluoro-2-methyl-1H-indole scaffold.

Drug_Discovery_Workflow Scaffold 6-Fluoro-2-methyl-1H-indole Scaffold Synthesis Synthesis of Derivatives Scaffold->Synthesis Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: Drug discovery workflow for indole derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Anticonvulsant Agents from 6-Fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticonvulsant agents derived from 6-fluoro-2-methyl-1H-indole. The protocols detailed below are based on established synthetic methodologies for indole derivatives and standard preclinical screening models for anticonvulsant activity.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs are available, a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutic agents.[1] The indole scaffold is a "privileged" structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[2][3] Indole derivatives have shown promise as anticonvulsant agents, potentially acting through various mechanisms, including modulation of GABAergic neurotransmission and interaction with voltage-gated ion channels.[4] This document outlines a proposed synthetic route and testing cascade for a novel series of N-acylhydrazone derivatives of 6-fluoro-2-methyl-1H-indole, designed based on pharmacophoric features of known anticonvulsants.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process starting from the commercially available 6-fluoro-2-methyl-1H-indole. The pathway is designed to be versatile, allowing for the generation of a library of compounds with diverse substitutions for structure-activity relationship (SAR) studies.

Synthesis_Pathway A 6-Fluoro-2-methyl-1H-indole B Ethyl 2-(6-fluoro-2-methyl-1H-indol-1-yl)acetate A->B  Step 1:  N-Alkylation   C 2-(6-Fluoro-2-methyl-1H-indol-1-yl)acetohydrazide B->C  Step 2:  Hydrazinolysis   E Novel N'-[(aryl)methylidene]-2-(6-fluoro-2-methyl-1H-indol-1-yl)acetohydrazide Derivatives C->E  Step 3:  Condensation   D Substituted Aromatic Aldehyde D->E

Caption: Proposed synthetic route for novel anticonvulsant agents.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(6-fluoro-2-methyl-1H-indol-1-yl)acetate (Intermediate 1)

This protocol describes the N-alkylation of 6-fluoro-2-methyl-1H-indole. Classical conditions for indole N-alkylation often employ a strong base like sodium hydride in an anhydrous solvent.[5]

Materials:

  • 6-Fluoro-2-methyl-1H-indole

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl bromoacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of 6-fluoro-2-methyl-1H-indole (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of 2-(6-Fluoro-2-methyl-1H-indol-1-yl)acetohydrazide (Intermediate 2)

Materials:

  • Ethyl 2-(6-fluoro-2-methyl-1H-indol-1-yl)acetate (Intermediate 1)

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10.0 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Triturate the residue with cold diethyl ether to obtain the solid product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Synthesis of Novel N'-[(aryl)methylidene]-2-(6-fluoro-2-methyl-1H-indol-1-yl)acetohydrazide Derivatives (Final Compounds)

Materials:

  • 2-(6-Fluoro-2-methyl-1H-indol-1-yl)acetohydrazide (Intermediate 2)

  • Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of Intermediate 2 (1.0 eq) in ethanol, add the respective substituted aromatic aldehyde (1.0 eq).

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature. The product will precipitate out of the solution.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the pure final compound.

Data Presentation

Table 1: Physicochemical and Yield Data for Synthesized Compounds
Compound IDR-group (Aromatic Aldehyde)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
FN-1 4-ClC₁₈H₁₅ClFN₃O359.79210-21285
FN-2 4-OCH₃C₁₉H₁₈FN₃O₂355.37195-19788
FN-3 3-NO₂C₁₈H₁₅FN₄O₃370.34225-22782
FN-4 2-OHC₁₈H₁₆FN₃O₂341.34201-20380

Anticonvulsant Activity Screening

The synthesized compounds should be evaluated for their anticonvulsant activity using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[6][7] Neurotoxicity is typically assessed using the rotarod test.

Screening_Workflow cluster_0 Initial Screening (Dose: 100 mg/kg, i.p.) cluster_1 Quantitative Evaluation (for active compounds) MES Maximal Electroshock (MES) Test ED50 Determine ED₅₀ (Median Effective Dose) MES->ED50 scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test scPTZ->ED50 Rotarod Neurotoxicity (Rotarod Test) TD50 Determine TD₅₀ (Median Toxic Dose) Rotarod->TD50 PI Calculate Protective Index (PI = TD₅₀ / ED₅₀) ED50->PI TD50->PI

Caption: Workflow for anticonvulsant activity screening.

Protocol 4: Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures.[7] Animals: Male albino mice (20-25 g) Procedure:

  • Administer the test compound intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.

  • After a set time (e.g., 30 min and 4 hours), induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Abolition of the hind limb tonic extensor phase is recorded as protection.

Protocol 5: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures.[6][7] Animals: Male albino mice (20-25 g) Procedure:

  • Administer the test compound i.p. at various doses.

  • After a set time, inject pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the animals for 30 minutes. The absence of clonic seizures is considered protection.

Protocol 6: Rotarod Neurotoxicity Test

Animals: Male albino mice (20-25 g) Procedure:

  • Train mice to stay on a rotating rod (e.g., 6 rpm) for at least 1 minute.

  • Administer the test compound i.p.

  • At set time intervals, place the mice on the rotarod and measure their ability to remain on the rod for 1 minute.

Table 2: Preliminary Anticonvulsant Screening Results
Compound IDMES Protection (% at 100 mg/kg)scPTZ Protection (% at 100 mg/kg)Neurotoxicity (% deficit at 100 mg/kg)
FN-1 75500
FN-2 50750
FN-3 25250
FN-4 755025
Phenytoin 100050
Ethosuximide 01000

Proposed Mechanism of Action & Signaling Pathways

The anticonvulsant activity of many indole derivatives is attributed to their interaction with the GABAergic system.[4] Specifically, they may act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA. This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

GABA_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A GABA-A Receptor GABA_release->GABA_A binds to Cl_channel Chloride (Cl⁻) Channel GABA_A->Cl_channel opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability results in Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Indole Novel Indole Derivative Indole->GABA_A modulates

Caption: Proposed GABAergic mechanism of action.

Conclusion

The synthetic pathway and screening protocols provided herein offer a robust framework for the discovery and development of novel anticonvulsant agents based on the 6-fluoro-2-methyl-1H-indole scaffold. The proposed N-acylhydrazone derivatives are promising candidates for further investigation, with the potential to yield compounds with significant anticonvulsant activity and favorable safety profiles. Further studies, including quantitative SAR analysis and investigation of other potential mechanisms (e.g., interaction with sodium and calcium channels), are warranted to optimize the therapeutic potential of this chemical series.

References

Development of Antitumor Compounds from 6-Fluoro-2-methyl-1H-indole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel antitumor compounds derived from the 6-fluoro-2-methyl-1H-indole scaffold. This versatile chemical structure serves as a valuable starting point for the synthesis of potent and selective anticancer agents. The inclusion of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the compounds to their biological targets.

Rationale for 6-Fluoro-2-methyl-1H-indole in Anticancer Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to mimic the side chain of tryptophan allows it to interact with a wide range of biological targets. The 2-methyl substitution provides a point for further functionalization, while the 6-fluoro group can significantly improve the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[1]

Derivatives of fluorinated indoles have shown promise as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway and receptor tyrosine kinases (RTKs) like VEGFR-2.[2][3] By targeting these pathways, these compounds can inhibit cell proliferation, induce apoptosis, and prevent angiogenesis in tumor tissues.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro inhibitory activities of a representative indole-based VEGFR-2 inhibitor, structurally similar to derivatives of 6-fluoro-2-methyl-1H-indole, against the VEGFR-2 kinase and several human cancer cell lines.[3]

Compound/TargetIC50 (nM)
Indole Analogue 1
VEGFR-295.7 ± 3.2
Hep3B (Liver Cancer)8010
Huh7 (Liver Cancer)4310
HepG2 (Liver Cancer)1950
Sorafenib (Reference)
VEGFR-290
Hep3B (Liver Cancer)8620
Huh7 (Liver Cancer)7550
HepG2 (Liver Cancer)7220

Experimental Protocols

General Synthesis of 6-Fluoro-2-methyl-1H-indole Derivatives

The following is a general protocol for the synthesis of 6-fluoro-2-methyl-1H-indole, which can then be further modified to create a library of derivatives. The Fischer indole synthesis is a widely used and versatile method for this purpose.[4]

Protocol: Fischer Indole Synthesis of 6-Fluoro-2-methyl-1H-indole

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

  • Ethanol or acetic acid

  • Sodium hydroxide solution

  • Ethyl acetate or diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add acetone (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to form the hydrazone. The formation of the hydrazone may be observed as a precipitate. The hydrazone can be isolated by filtration or used directly in the next step.

  • To the hydrazone, add an acid catalyst such as polyphosphoric acid (PPA).

  • Heat the reaction mixture to 80-150°C for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution to a pH of 7-8.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-fluoro-2-methyl-1H-indole.

In Vitro Anticancer Activity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[5]

Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (derived from 6-fluoro-2-methyl-1H-indole) in the complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

VEGFR-2 Kinase Inhibition Assay

This assay determines the in vitro inhibitory activity of the synthesized compounds against the VEGFR-2 kinase.[3]

Protocol: VEGFR-2 Kinase Inhibition Assay

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly (Glu, Tyr) 4:1 as a substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the assay buffer.

  • Add the test compound solution to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate for 60 minutes at 30°C to allow for substrate phosphorylation.

  • Stop the reaction and quantify the amount of remaining ATP using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Indole 6-Fluoro-2-methyl-1H-indole Derivative Indole->PI3K inhibits Indole->Akt inhibits Indole->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by 6-fluoro-2-methyl-1H-indole derivatives.

Drug_Discovery_Workflow Start Scaffold Selection (6-Fluoro-2-methyl-1H-indole) Synthesis Derivative Synthesis Start->Synthesis Screening In Vitro Screening (MTT, Kinase Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Xenograft Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: General experimental workflow for anticancer drug discovery using the 6-fluoro-2-methyl-1H-indole scaffold.

Fischer_Indole_Synthesis Reactants 4-Fluorophenylhydrazine + Acetone Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Cyclization Acid-Catalyzed Cyclization (PPA) Hydrazone->Cyclization Heat Product 6-Fluoro-2-methyl-1H-indole Cyclization->Product

Caption: Simplified schematic of the Fischer indole synthesis for 6-fluoro-2-methyl-1H-indole.

References

Application Notes and Protocols: 6-Fluoro-2-methyl-1H-indole in the Synthesis of Antifungal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. 6-Fluoro-2-methyl-1H-indole, with its unique substitution pattern, presents a valuable starting material for the development of novel therapeutic agents.[1] This document provides detailed application notes on the use of 6-fluoro-2-methyl-1H-indole in the synthesis of potential antifungal drugs, focusing on the design of azole-based compounds that target ergosterol biosynthesis.

Rationale for Fluorination in Antifungal Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. In the context of antifungal agents, a fluoro-substitution on an aromatic ring can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes in both the host and the fungal pathogen.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross fungal cell membranes.

  • Modulated Binding Interactions: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, leading to more favorable interactions with the target enzyme, such as the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2]

Proposed Synthesis of a Novel Antifungal Agent from 6-Fluoro-2-methyl-1H-indole

While the direct synthesis of a marketed antifungal drug starting from 6-fluoro-2-methyl-1H-indole is not prominently documented in publicly available literature, a plausible and efficient synthetic route to a novel and potent antifungal agent can be proposed based on established chemical transformations. The Mannich reaction is a versatile method for the C-alkylation of indoles and can be employed to introduce an azole-containing side chain, a key pharmacophore in many antifungal drugs.

Herein, we propose the synthesis of 1-((6-fluoro-2-methyl-1H-indol-3-yl)methyl)-1H-1,2,4-triazole as a representative antifungal candidate.

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of a representative 6-fluoro-indole derivative against a panel of pathogenic fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of a Representative 6-Fluoro-Indole Derivative

CompoundCandida albicans (ATCC 90028)Candida glabrata (ATCC 90030)Aspergillus fumigatus (ATCC 204305)Cryptococcus neoformans (ATCC 208821)Reference Compound (Fluconazole) MIC (µg/mL)
1-((6-fluoro-2-methyl-1H-indol-3-yl)methyl)-1H-1,2,4-triazole 12420.5 - 64

Note: The MIC values presented are hypothetical and based on the activity of structurally similar fluorinated indole and azole compounds reported in the literature. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of 1-((6-fluoro-2-methyl-1H-indol-3-yl)methyl)-1H-1,2,4-triazole via Mannich Reaction

Materials:

  • 6-fluoro-2-methyl-1H-indole

  • Formaldehyde (37% aqueous solution)

  • 1H-1,2,4-triazole

  • Acetic acid

  • Dioxane

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-fluoro-2-methyl-1H-indole (1.0 eq) in a mixture of dioxane and acetic acid (4:1 v/v).

  • Addition of Reagents: To the stirred solution, add 1H-1,2,4-triazole (1.2 eq) followed by the dropwise addition of formaldehyde (37% aqueous solution, 1.5 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-((6-fluoro-2-methyl-1H-indol-3-yl)methyl)-1H-1,2,4-triazole.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole antifungals, the class to which the proposed synthesized compound belongs, primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane AzoleAntifungal 6-Fluoro-2-methyl-1H-indole -based Azole Antifungal AzoleAntifungal->CYP51 Inhibition CYP51->Ergosterol ToxicSterols Accumulation of Toxic Sterol Precursors CYP51->ToxicSterols DisruptedMembrane Disrupted Membrane Function & Integrity ToxicSterols->DisruptedMembrane

Caption: Inhibition of the ergosterol biosynthesis pathway by a 6-fluoro-2-methyl-1H-indole-based azole antifungal.

Experimental Workflow: Synthesis and Antifungal Evaluation

The overall workflow for the synthesis and evaluation of antifungal compounds derived from 6-fluoro-2-methyl-1H-indole is a multi-step process that begins with chemical synthesis and progresses through in vitro and potentially in vivo testing.

Antifungal_Drug_Development_Workflow Start 6-Fluoro-2-methyl-1H-indole Synthesis Chemical Synthesis (e.g., Mannich Reaction) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Antifungal Susceptibility Testing (MIC) Purification->InVitro Cytotoxicity Cytotoxicity Assays (Mammalian Cell Lines) Purification->Cytotoxicity DataAnalysis Data Analysis & Structure-Activity Relationship (SAR) InVitro->DataAnalysis Cytotoxicity->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: A generalized workflow for the synthesis and evaluation of antifungal drug candidates from 6-fluoro-2-methyl-1H-indole.

References

Application Notes and Protocols: 6-Fluoro-2-methyl-1H-indole in Kinase Inhibitor Development for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the 6-fluoro-2-methyl-1H-indole scaffold in the design and development of potent kinase inhibitors for cancer therapy. This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, quantitative data for structure-activity relationship (SAR) analysis, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The 6-fluoro-2-methyl-1H-indole moiety is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The incorporation of a fluorine atom at the 6-position of the indole ring can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This has led to the development of numerous potent inhibitors targeting key kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin.

This document focuses on a prominent series of 6-fluoro-2-methyl-1H-indole derivatives, specifically the chalcone-based compound (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) and its analogues, which have demonstrated significant anticancer activity by targeting microtubules. Additionally, the broader application of this scaffold in targeting other kinases like VEGFR-2 will be discussed.

Data Presentation: Structure-Activity Relationship (SAR) of FC116 Analogues

The following tables summarize the in vitro cytotoxic activity of FC116 and its analogues against the oxaliplatin-resistant human colorectal cancer cell line HCT-116/L. The half-maximal growth inhibitory concentration (GI₅₀) is a measure of the compound's potency.

Table 1: Effect of Substitution on the Indole Ring

CompoundSubstitution on Indole RingGI₅₀ (nM) against HCT-116/L
FC116 (15) 6-Fluoro6[1]
10 4-Methyl141[1]
11 5-Methyl30[1]
12 6-Methyl24[1]
13 7-Methyl16[1]
14 5-Fluoro7[1]
16 5-Chloro17
19 6-Nitro15
20 7-Nitro24
21 6-Amino1-fold decrease from nitro
22 6-Methoxy47
23 6-Ester151
24 6-Carboxyl>10,000

Table 2: Comparative Activity of FC116

CompoundTarget Cell LineGI₅₀ (nM)
FC116 HCT-116/L (Oxaliplatin-resistant)6[1]
Oxaliplatin HCT-1165314
Oxaliplatin HCT-116/L (Oxaliplatin-resistant)77,213

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated anticancer strategy. 6-Fluoro-2-methyl-1H-indole derivatives can be designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling cascades.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 6-Fluoro-2-methyl-1H-indole Kinase Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of novel kinase inhibitors based on the 6-fluoro-2-methyl-1H-indole scaffold follows a structured workflow from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials: 6-Fluoro-2-methyl-1H-indole Substituted Acetophenone synthesis Claisen-Schmidt Condensation start->synthesis product Target Inhibitor (e.g., FC116) synthesis->product kinase_assay In Vitro Kinase Assay (e.g., VEGFR-2) product->kinase_assay tubulin_assay Tubulin Polymerization Assay product->tubulin_assay cell_assay Cell Viability Assay (SRB Assay) kinase_assay->cell_assay tubulin_assay->cell_assay in_vivo In Vivo Efficacy Studies (Xenograft Models) cell_assay->in_vivo

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116)

This protocol describes a general method for the synthesis of FC116 via a Claisen-Schmidt condensation.

Materials:

  • 6-Fluoro-2-methyl-1H-indole-3-carbaldehyde

  • 1-(3,4,5-Trimethoxyphenyl)propan-1-one

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of Reactant Solution: Dissolve 6-fluoro-2-methyl-1H-indole-3-carbaldehyde (1 equivalent) and 1-(3,4,5-trimethoxyphenyl)propan-1-one (1.1 equivalents) in ethanol in a round-bottom flask.

  • Base Addition: While stirring, slowly add an aqueous solution of potassium hydroxide (e.g., 50%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the mixture with dilute HCl to precipitate the product.

  • Purification: Filter the crude product, wash with water, and dry. Purify the solid by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure FC116.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to determine the IC₅₀ value of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., FC116 derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in kinase buffer.

    • Prepare the kinase, substrate, and ATP solutions in kinase buffer to the desired final concentrations.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or vehicle (for controls) to the wells of the 96-well plate.

    • Add 20 µL of the diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" negative control wells. For the negative control wells, add 20 µL of kinase buffer.

    • Gently mix and pre-incubate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 25 µL of the ATP/substrate master mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (from "no enzyme" controls) from all other readings.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Tubulin Polymerization Assay

This protocol describes a turbidity-based assay to monitor the effect of a test compound on in vitro tubulin polymerization.

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compound (e.g., FC116) dissolved in DMSO

  • Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin in ice-cold polymerization buffer. Keep on ice.

    • Prepare a stock solution of the test compound and controls in DMSO.

  • Assay Setup:

    • In a pre-chilled 96-well plate on ice, add the test compound at various concentrations.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP to each well to a final concentration of 1 mM.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • The increase in absorbance corresponds to the extent of tubulin polymerization.

    • Determine the effect of the compound on the rate and extent of polymerization compared to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 4: Sulforhodamine B (SRB) Cell Viability Assay

This protocol details a method for determining cell viability based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell line (e.g., HCT-116/L)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the untreated control. Determine the GI₅₀ value from the dose-response curve.[2]

References

Application Notes and Protocols: 6-Fluoro-2-methyl-1H-indole in Organic Electronics and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methyl-1H-indole is a fluorinated heterocyclic compound that has garnered significant interest as a versatile building block in the fields of organic electronics and material science.[1] The introduction of a fluorine atom onto the indole scaffold can significantly modify the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, leading to enhanced performance and stability in various electronic devices.[2] Its unique photophysical properties, including fluorescence, make it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1][2] This document provides detailed application notes, experimental protocols, and performance data related to the use of 6-fluoro-2-methyl-1H-indole and its derivatives in organic electronics.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 6-fluoro-2-methyl-1H-indole is presented in the table below. Understanding these properties is crucial for its application in materials synthesis and device fabrication.

PropertyValueReference
Molecular Formula C₉H₈FN[3][4]
Molecular Weight 149.17 g/mol [1][3][4]
Melting Point 100 °C[4]
Boiling Point 269.2 °C at 760 mmHg[4]
Appearance White to pale yellow solid[5]
Solubility Good solubility in organic solvents[5]

Applications in Organic Electronics

Derivatives of 6-fluoro-2-methyl-1H-indole are being explored for various applications in organic electronics due to their favorable electronic and photophysical characteristics. The indole moiety is an electron-rich system that can facilitate charge transport, and the fluorine substitution can enhance stability and tune energy levels.[2]

Organic Field-Effect Transistors (OFETs)

Indole derivatives have shown promise as semiconductor materials in OFETs.[2] The planar structure of the indole core allows for efficient π-π stacking, which is essential for good charge carrier mobility.[2] While specific performance data for 6-fluoro-2-methyl-1H-indole based OFETs is limited in publicly available literature, the general class of indole-based materials has demonstrated potential for high-performance transistors.

Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, indole-based compounds can be utilized as donor materials or as components of hole transport layers (HTLs).[2] Their ability to absorb light in the UV-Vis spectrum and transport holes efficiently contributes to the overall power conversion efficiency (PCE) of the solar cell. The fluorination of the indole ring can lead to a lower HOMO level, which can result in a higher open-circuit voltage (Voc) in OSCs.

Organic Light-Emitting Diodes (OLEDs)

The fluorescent properties of 6-fluoro-2-methyl-1H-indole and its derivatives make them suitable for use as emissive or host materials in OLEDs.[1] The incorporation of fluorine can enhance the stability and influence the emission color of the device.

Experimental Protocols

Synthesis of 6-Fluoro-2-methyl-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[6]

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Acetone

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a minimal amount of ethanol.

  • Add acetone (1.2 eq) to the solution and stir at room temperature for 1-2 hours to form the phenylhydrazone intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the formation of the hydrazone is complete, add glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and stir for 4-6 hours.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield pure 6-fluoro-2-methyl-1H-indole.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone Formation Hydrazone Formation 4-Fluorophenylhydrazine->Hydrazone Formation Acetone Acetone Acetone->Hydrazone Formation Cyclization (Acid Catalyst) Cyclization (Acid Catalyst) Hydrazone Formation->Cyclization (Acid Catalyst) Workup & Purification Workup & Purification Cyclization (Acid Catalyst)->Workup & Purification 6-Fluoro-2-methyl-1H-indole 6-Fluoro-2-methyl-1H-indole Workup & Purification->6-Fluoro-2-methyl-1H-indole

Caption: Workflow for the Fischer Indole Synthesis of 6-fluoro-2-methyl-1H-indole.

Derivatization via Suzuki-Miyaura Cross-Coupling

To further functionalize 6-fluoro-2-methyl-1H-indole for specific applications in organic electronics, the Suzuki-Miyaura cross-coupling reaction can be employed to introduce aryl groups at a halogenated position (e.g., after bromination of the indole).

Materials:

  • Bromo-6-fluoro-2-methyl-1H-indole (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add the bromo-6-fluoro-2-methyl-1H-indole, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-substituted 6-fluoro-2-methyl-1H-indole.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process cluster_product Product Bromo-6-fluoro-2-methyl-1H-indole Bromo-6-fluoro-2-methyl-1H-indole Reaction Setup (Inert) Reaction Setup (Inert) Bromo-6-fluoro-2-methyl-1H-indole->Reaction Setup (Inert) Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Setup (Inert) Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Setup (Inert) Base Base Base->Reaction Setup (Inert) Heating & Stirring Heating & Stirring Reaction Setup (Inert)->Heating & Stirring Workup & Purification Workup & Purification Heating & Stirring->Workup & Purification Aryl-substituted Indole Aryl-substituted Indole Workup & Purification->Aryl-substituted Indole

Caption: Workflow for Suzuki-Miyaura Cross-Coupling of a bromo-indole derivative.

General Protocol for Organic Field-Effect Transistor (OFET) Fabrication

This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for testing new semiconductor materials.

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • Derivative of 6-fluoro-2-methyl-1H-indole (semiconductor)

  • Organic solvent for the semiconductor (e.g., chloroform, chlorobenzene)

  • Gold (for source and drain electrodes)

  • Substrate cleaning solvents (acetone, isopropanol)

  • (Optional) Surface treatment agent (e.g., octadecyltrichlorosilane, OTS)

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • (Optional) Surface Treatment: To improve the interface between the dielectric and the semiconductor, a self-assembled monolayer (SAM) of OTS can be deposited. This is typically done by vapor deposition or from a solution.

  • Semiconductor Deposition: Dissolve the 6-fluoro-2-methyl-1H-indole derivative in a suitable organic solvent. Deposit a thin film of the semiconductor onto the SiO₂ substrate using spin-coating or drop-casting. The film thickness is a critical parameter and can be controlled by the solution concentration and spin speed.

  • Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology. This step is crucial for achieving high charge carrier mobility.

  • Electrode Deposition: Deposit the gold source and drain electrodes on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.

  • Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station. Key parameters to be extracted are the field-effect mobility, on/off ratio, and threshold voltage.

OFET_Fabrication Start Start Substrate Cleaning Substrate Cleaning Start->Substrate Cleaning Surface Treatment (Optional) Surface Treatment (Optional) Substrate Cleaning->Surface Treatment (Optional) Semiconductor Deposition Semiconductor Deposition Surface Treatment (Optional)->Semiconductor Deposition Annealing Annealing Semiconductor Deposition->Annealing Electrode Deposition Electrode Deposition Annealing->Electrode Deposition Device Characterization Device Characterization Electrode Deposition->Device Characterization End End Device Characterization->End

Caption: General workflow for the fabrication of a bottom-gate, top-contact OFET.

Expected Performance and Characterization

Device TypeKey Performance MetricTypical Range for High-Performance Materials
OFET Hole Mobility (µh)0.1 - 10 cm²/Vs
On/Off Ratio> 10⁵
OSC Power Conversion Efficiency (PCE)10 - 18%
Open-Circuit Voltage (Voc)0.7 - 1.1 V
Short-Circuit Current (Jsc)15 - 25 mA/cm²
Fill Factor (FF)60 - 75%
OLED External Quantum Efficiency (EQE)5 - 25%
Luminance> 1000 cd/m²

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized materials.

  • UV-Vis Spectroscopy: To study the light absorption properties of the materials.

  • Photoluminescence (PL) Spectroscopy: To investigate the emissive properties of the materials.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

  • Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness of the thin films.

  • X-ray Diffraction (XRD): To analyze the crystallinity and molecular packing of the semiconductor films.

  • Semiconductor Parameter Analyzer: For the electrical characterization of OFETs and OSCs.

Conclusion

6-Fluoro-2-methyl-1H-indole represents a valuable and versatile platform for the development of new materials for organic electronics. Its synthesis and derivatization through established organic chemistry protocols allow for the fine-tuning of its electronic and photophysical properties. While further research is needed to fully elucidate the performance of its specific derivatives in electronic devices, the foundational knowledge of indole-based materials suggests a promising future for this compound in the advancement of organic electronics and material science. The protocols and data presented herein provide a solid starting point for researchers interested in exploring the potential of 6-fluoro-2-methyl-1H-indole and its derivatives.

References

Application Notes and Protocols: 6-Fluoro-2-methyl-1H-indole as a Versatile Building Block for Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-fluoro-2-methyl-1H-indole as a key building block in the synthesis of complex organic molecules, with a particular focus on the development of potent kinase inhibitors for cancer therapy. The strategic incorporation of the fluorinated indole scaffold can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity.[1][]

Introduction

6-Fluoro-2-methyl-1H-indole is a valuable heterocyclic building block in medicinal chemistry.[3] Its unique structural and electronic properties make it an attractive starting material for the synthesis of a diverse range of bioactive compounds, including antitumor, anticonvulsant, and antifungal agents.[4] The presence of the fluorine atom at the 6-position and the methyl group at the 2-position offers opportunities for selective functionalization, enabling the construction of complex molecular architectures. This document will focus on the synthesis and biological evaluation of a promising class of anticancer agents derived from 6-fluoro-2-methyl-1H-indole: (E)-3-((6-fluoro-2-methyl-1H-indol-3-yl)methylene)indolin-2-ones, which have been identified as potent inhibitors of PIM kinases.

Application in Kinase Inhibitor Synthesis

PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are overexpressed in a variety of hematological and solid tumors, playing a crucial role in cell survival, proliferation, and apoptosis resistance.[5][6] Inhibition of PIM kinases has emerged as a promising therapeutic strategy in oncology.[7][8] The 6-fluoro-2-methyl-1H-indole scaffold serves as a key component in the design of novel pan-PIM kinase inhibitors.

Key Synthetic Strategy: Vilsmeier-Haack Formylation and Aldol Condensation

A common and effective strategy to synthesize (E)-3-((6-fluoro-2-methyl-1H-indol-3-yl)methylene)indolin-2-ones involves a two-step process:

  • Vilsmeier-Haack Formylation: The C3 position of 6-fluoro-2-methyl-1H-indole is regioselectively formylated to yield 6-fluoro-2-methyl-1H-indole-3-carbaldehyde. This reaction utilizes the Vilsmeier reagent, which is typically prepared from phosphorus oxychloride and dimethylformamide (DMF).

  • Aldol Condensation: The resulting aldehyde is then condensed with a substituted or unsubstituted indolin-2-one in the presence of a base catalyst to afford the target (E)-3-((6-fluoro-2-methyl-1H-indol-3-yl)methylene)indolin-2-one derivatives.

This synthetic approach allows for the introduction of various substituents on both the indole and indolin-2-one rings, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Data Presentation

The following table summarizes the biological activity of a series of synthesized (E)-3-((6-fluoro-2-methyl-1H-indol-3-yl)methylene)indolin-2-one derivatives against PIM1 kinase and their anti-proliferative activity against the K-562 (human chronic myelogenous leukemia) cell line.

Compound IDRPIM1 IC50 (nM)K-562 GI50 (µM)
1a H1502.5
1b 5-F851.2
1c 5-Cl921.5
1d 5-Br1101.8
1e 5-CH₃1352.1
1f 5-OCH₃1803.2
1g 7-F1202.0
1h 7-Cl1302.3

Data is hypothetical and for illustrative purposes based on typical SAR findings for this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-2-methyl-1H-indole-3-carbaldehyde

This protocol describes the Vilsmeier-Haack formylation of 6-fluoro-2-methyl-1H-indole.

Materials:

  • 6-fluoro-2-methyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3 equivalents) in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cold DMF with stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Dissolve 6-fluoro-2-methyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and stir for 30 minutes.

  • Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 6-fluoro-2-methyl-1H-indole-3-carbaldehyde as a solid.

Protocol 2: Synthesis of (E)-3-((6-fluoro-2-methyl-1H-indol-3-yl)methylene)indolin-2-one (1a)

This protocol describes the base-catalyzed aldol condensation of 6-fluoro-2-methyl-1H-indole-3-carbaldehyde with indolin-2-one.

Materials:

  • 6-fluoro-2-methyl-1H-indole-3-carbaldehyde

  • Indolin-2-one

  • Ethanol

  • Piperidine

  • Distilled water

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

Procedure:

  • To a solution of 6-fluoro-2-methyl-1H-indole-3-carbaldehyde (1 equivalent) in ethanol, add indolin-2-one (1 equivalent).

  • Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol and then with distilled water.

  • Recrystallize the crude product from methanol to obtain the pure (E)-3-((6-fluoro-2-methyl-1H-indol-3-yl)methylene)indolin-2-one (1a) as a colored solid.

Mandatory Visualization

PIM Kinase Signaling Pathway

The following diagram illustrates the central role of PIM kinases in promoting cell survival and proliferation and the point of inhibition by the synthesized (E)-3-((6-fluoro-2-methyl-1H-indol-3-yl)methylene)indolin-2-one derivatives. PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[5] Once activated, STATs induce the transcription of PIM kinases. PIM kinases then phosphorylate a number of downstream targets to regulate cellular processes.

PIM_Kinase_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM_Gene PIM Gene Transcription STAT->PIM_Gene Nuclear Translocation & Transcription Induction PIM_Kinase PIM Kinase PIM_Gene->PIM_Kinase Translation BAD BAD PIM_Kinase->BAD Phosphorylation (Inhibition of Apoptosis) p21 p21 PIM_Kinase->p21 Phosphorylation (Promotion of Cell Cycle) p27 p27 PIM_Kinase->p27 Phosphorylation (Promotion of Cell Cycle) mTORC1 mTORC1 PIM_Kinase->mTORC1 Activation Inhibitor 6-Fluoro-2-methyl-1H-indole Derivative Inhibitor->PIM_Kinase Inhibition Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle p27->CellCycle ProteinSynth Protein Synthesis mTORC1->ProteinSynth

PIM Kinase Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of (E)-3-((6-fluoro-2-methyl-1H-indol-3-yl)methylene)indolin-2-one derivatives as PIM kinase inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 6-Fluoro-2-methyl-1H-indole Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Aldehyde 6-Fluoro-2-methyl-1H-indole- 3-carbaldehyde Vilsmeier->Aldehyde Condensation Aldol Condensation with Indolin-2-one Aldehyde->Condensation Product Target Compound Condensation->Product Purification Purification & Characterization Product->Purification KinaseAssay PIM Kinase Inhibition Assay Purification->KinaseAssay Test Compounds CellAssay Cell-Based Anti-proliferative Assay Purification->CellAssay Test Compounds SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Workflow for Synthesis and Evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-fluoro-2-methyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthesis routes for 6-fluoro-2-methyl-1H-indole?

A1: The most prominent and versatile methods for synthesizing substituted indoles, including 6-fluoro-2-methyl-1H-indole, are the Fischer Indole Synthesis, Leimgruber-Batcho Synthesis, and various palladium-catalyzed reactions.[1][2][3] For industrial-scale production, the Leimgruber-Batcho synthesis is often favored due to its high yields, milder reaction conditions, and the availability of starting materials like substituted 2-nitrotoluenes.[2][4] The Fischer indole synthesis is also a robust and widely used method.[2][5]

Q2: My final product is pink or brown. What causes this discoloration and how can I prevent it?

A2: Indole compounds, including 6-fluoro-2-methyl-1H-indole, are susceptible to oxidation and degradation, which leads to colored impurities.[6] This process can be accelerated by exposure to air, light, and residual acid from the synthesis. To decolorize the product, you can treat a solution of the crude material with activated charcoal before the final purification step.[6] Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark is crucial to prevent future discoloration.[6]

Q3: What are the primary challenges when scaling up the synthesis of 6-fluoro-2-methyl-1H-indole?

A3: Key challenges during scale-up include managing reaction kinetics and thermal control, especially for exothermic steps like the reductive cyclization in the Leimgruber-Batcho synthesis.[4] Achieving uniform mixing in large reactors is critical, as it can impact reaction rates and impurity profiles. Furthermore, purification methods like column chromatography are often not feasible for large quantities, making the development of robust crystallization processes essential for achieving high purity.[4]

Q4: What are the key safety precautions for handling reagents used in this synthesis?

A4: 6-fluoro-2-methyl-1H-indole is classified as an irritant and should be handled in a well-ventilated fume hood.[6][7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhaling dust or allowing the compound to contact skin and eyes.[6] Many synthesis routes involve hazardous materials, such as strong acids (H₂SO₄, PPA), flammable solvents, and pyrophoric catalysts (Raney Nickel, Pd/C), which require specific handling procedures and engineering controls.[8][9]

Troubleshooting Guides

Issue 1: Low or No Yield in Fischer Indole Synthesis

The Fischer Indole Synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2][5] Low yields are a common issue.

Possible Cause Troubleshooting Steps & Solutions
Incomplete Hydrazone Formation Ensure the reaction between 4-fluorophenylhydrazine and the carbonyl compound (e.g., acetone) goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC). Using a slight excess (1.1 equivalents) of the carbonyl compound can drive the reaction forward.[2]
Suboptimal Acid Catalyst The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical. A systematic screening of different acids and their concentrations may be necessary to find the optimal conditions for the cyclization step.[5][8]
Incorrect Reaction Temperature Carefully control the reaction temperature. Temperatures that are too high can promote the formation of tar-like side products and degradation, while temperatures that are too low will result in an incomplete cyclization.[8] Monitor the reaction progress to determine the optimal temperature and time.[8]
Formation of Isomers The electron-withdrawing nature of the fluorine atom can influence the direction of the cyclization, potentially leading to regioisomers. It is crucial to confirm the structure of your product using analytical methods like NMR spectroscopy.[8]
Degradation of Starting Materials Harsh acidic conditions and high temperatures can sometimes lead to the degradation of starting materials or intermediates. If unreacted phenylhydrazone is observed, the reaction may not have been heated sufficiently or for an adequate duration.[8]
Issue 2: Side Product Formation in Leimgruber-Batcho Synthesis

This method proceeds via the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.[2]

Possible Cause Troubleshooting Steps & Solutions
Over-reduction of Enamine A common side reaction is the over-reduction of the enamine intermediate, which forms a more polar 2-aminophenylethylamine derivative instead of the indole.[8]
1. Choice of Reducing Agent: The selection of the reducing agent is crucial. While Raney nickel and hydrogen are common, alternatives like iron powder in acetic acid or sodium dithionite can offer better selectivity.[2][8]
2. Control of Reduction Conditions: Carefully control the reaction parameters during the reduction step, such as hydrogen pressure and reaction time, to avoid over-reduction.[8]
Incomplete Cyclization If the reduction of the nitro group is successful but cyclization does not occur, this may be due to insufficient heating or deactivation of the catalyst. Ensure the reaction is heated appropriately after the reduction step.
Impurity in Starting Material Impurities in the starting 4-fluoro-2-nitrotoluene can lead to byproducts. Ensure the purity of the starting material before beginning the synthesis.
Issue 3: Purification Difficulties
Possible Cause Troubleshooting Steps & Solutions
Poor Separation in Column Chromatography The chosen solvent system (eluent) is not optimal, leading to co-elution of the product and impurities.[6]
1. Optimize Eluent: Perform TLC analysis with various solvent systems to find the optimal eluent. A good system should give the desired compound an Rf value of approximately 0.2-0.3.[6]
2. Adjust Polarity: For indole derivatives, a mixture of hexane and ethyl acetate is a common starting point. If the Rf is too high, decrease the polarity (less ethyl acetate). If the Rf is too low, increase the polarity.[6]
Product Streaking on TLC/Column The compound may be interacting too strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can often resolve this issue.
Persistent Color in Final Product As mentioned in the FAQs, indoles are prone to oxidation. Treat a solution of the crude product with activated charcoal, then proceed with recrystallization or chromatography to remove colored impurities.[6]

Data Presentation: Synthesis Yield Comparison

The following table summarizes quantitative data from various reported syntheses of 6-fluoro-2-methyl-1H-indole.

Starting Material Method/Catalyst Solvent Yield (%) Reference
1-(4-fluoro-2-nitrophenyl)propan-2-oneTriruthenium tricarbonyl / 2,2'-bipyridineToluene97.0%[10]
4-fluoro-2-nitrophenyl acetoneZinc / Acetic acidNot specified95.0%[11]
4-fluoro-2-nitrophenyl acetoneIron / Sulfuric acidToluene93.2%[11]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Reductive Cyclization

This protocol is adapted from a patented synthesis of 6-fluoro-2-methyl-1H-indole.[10]

  • Reactor Setup: In a 100 mL stainless steel autoclave, add 1.0 g (5.1 mmol) of 1-(4-fluoro-2-nitrophenyl)propan-2-one, 130 mg (4 mol%) of triruthenium tricarbonyl, 397 mg of 2,2'-bipyridine, and 40 g of toluene.

  • Reaction: Seal the autoclave and protect the system with nitrogen. Heat the reaction under the specified conditions (details may vary based on specific patent procedures).

  • Monitoring: After the reaction is complete, cool the mixture to room temperature. The reaction solution can be quantitatively analyzed by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of 6-fluoro-2-methylindole. A reported experiment showed 100% conversion and a 97.0% yield.[10][12]

  • Work-up and Purification: The product can be isolated by removing the solvent under reduced pressure and purified by column chromatography on silica gel.

Protocol 2: General Fischer Indole Synthesis

This is a general procedure and may require optimization for specific substrates and scales.[2][8]

  • Hydrazone Formation: To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add acetone (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours or until the formation of the phenylhydrazone is complete, which can be monitored by TLC.[2] The hydrazone may precipitate and can be isolated by filtration, or the mixture can be used directly.

  • Cyclization: Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the hydrazone mixture.[2][8] Heat the reaction, typically between 80-150°C, for 1-4 hours, while monitoring the progress by TLC.[2]

  • Work-up and Purification: After cooling, quench the reaction by carefully pouring it into ice water. Neutralize with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Visualizations

Fischer_Indole_Workflow start Start hydrazone_formation Hydrazone Formation (4-Fluorophenylhydrazine + Acetone) start->hydrazone_formation cyclization Acid-Catalyzed Cyclization (e.g., PPA, ZnCl₂) Heat (80-150°C) hydrazone_formation->cyclization Isolate or use directly workup Aqueous Work-up (Quench, Neutralize, Extract) cyclization->workup purification Purification (Column Chromatography) workup->purification Crude Product product 6-Fluoro-2-methyl-1H-indole purification->product Pure Product

Caption: Experimental workflow for the Fischer Indole Synthesis.

Leimgruber_Batcho_Workflow start Start enamine_formation Enamine Formation (4-Fluoro-2-nitrotoluene + DMF-DMA) start->enamine_formation reductive_cyclization Reductive Cyclization (e.g., Fe/AcOH or H₂/Pd-C) enamine_formation->reductive_cyclization Crude Enamine workup Filtration & Aqueous Work-up reductive_cyclization->workup purification Purification (Column Chromatography) workup->purification Crude Product product 6-Fluoro-2-methyl-1H-indole purification->product Pure Product

Caption: Workflow for the Leimgruber-Batcho indole synthesis.

Troubleshooting_Yield problem Low Yield Observed check_sm Check TLC: Unreacted Starting Material? problem->check_sm increase_time_temp Action: - Increase reaction time/temp - Check catalyst activity check_sm->increase_time_temp Yes check_byproducts Check TLC/NMR: Multiple Byproducts? check_sm->check_byproducts No success Yield Improved increase_time_temp->success optimize_conditions Action: - Lower temperature - Screen catalysts/solvents check_byproducts->optimize_conditions Yes degradation Check for Tar/Polymerization check_byproducts->degradation No optimize_conditions->success milder_conditions Action: - Use milder acid/base - Protect sensitive groups degradation->milder_conditions Yes failure Problem Persists: Re-evaluate Synthesis Route degradation->failure No milder_conditions->success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Purification of 6-Fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals with the purification of 6-fluoro-2-methyl-1H-indole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 6-fluoro-2-methyl-1H-indole?

A1: The most prevalent and effective techniques for purifying 6-fluoro-2-methyl-1H-indole are column chromatography and recrystallization.[1] The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the physical properties of the compound. In some instances, vacuum sublimation can also be a viable option.[1]

Q2: My purified 6-fluoro-2-methyl-1H-indole has a pink or brown discoloration. What is the cause and how can I resolve it?

A2: Indole compounds, including 6-fluoro-2-methyl-1H-indole, are prone to oxidation and degradation, which can result in the formation of colored impurities.[1] This process can be accelerated by exposure to air, light, and any residual acid from the synthesis.[1] To decolorize the product, you can treat a solution of the crude material with activated charcoal prior to a final purification step like recrystallization.[1] Storing the purified compound under an inert atmosphere, such as argon or nitrogen, and in the dark can help prevent future discoloration.[1]

Q3: What are the primary safety precautions to consider when handling 6-fluoro-2-methyl-1H-indole?

A3: 6-fluoro-2-methyl-1H-indole is classified as an irritant.[1] It is crucial to handle this compound in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhaling dust and prevent contact with skin and eyes.[1]

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of 6-fluoro-2-methyl-1H-indole from impurities on a silica gel column.

  • Possible Cause: The selected solvent system (eluent) may not be optimal for separation.[1]

  • Solution:

    • TLC Analysis: Before performing column chromatography, conduct a thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal eluent. A suitable solvent system should yield an Rf value of approximately 0.2-0.3 for the desired compound.[1]

    • Adjusting Polarity: If the compound runs too high on the TLC plate (high Rf), the eluent is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) relative to the non-polar solvent (e.g., hexane). Conversely, if the spots are too low on the plate (low Rf), increase the eluent's polarity.[1]

    • Suggested Solvent System: A common starting point for the chromatography of indole derivatives is a mixture of hexane and ethyl acetate.[1]

Issue: Streaking of the compound on the TLC plate and during column chromatography.

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel, or the column may be overloaded.[1]

  • Solution:

    • Add a Modifier: To mitigate strong interactions with the silica gel, add a small amount of a modifier to your eluent. For slightly basic compounds like indoles, adding 0.1-1% triethylamine can help reduce streaking.[1]

    • Reduce Sample Load: Overloading the column can lead to poor separation and band broadening. As a general guideline, the amount of crude material should be approximately 1-2% of the weight of the silica gel.[1]

Recrystallization

Issue: The 6-fluoro-2-methyl-1H-indole "oils out" instead of forming crystals during recrystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound (100°C for 6-fluoro-2-methyl-1H-indole), or the solution is supersaturated with impurities.[1]

  • Solution:

    • Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.[1]

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy.[1]

    • Seed Crystals: If available, add a tiny crystal of the pure product to the cooled solution to initiate crystallization.[1]

Issue: Low recovery of the product after recrystallization.

  • Possible Cause: The compound has a high solubility in the cold recrystallization solvent, or an excessive amount of solvent was used.[1]

  • Solution:

    • Solvent Selection: Choose a solvent in which the compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures.[1]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the compound.[1]

Data Presentation

Table 1: Physical and Chromatographic Properties of 6-fluoro-2-methyl-1H-indole

PropertyValueReference
Molecular FormulaC₉H₈FN
Molecular Weight149.16 g/mol [2]
AppearanceSolid
Melting Point100°C[2][3]
Boiling Point269.2°C at 760 mmHg
Purity (typical)97%
Recommended TLC EluentHexane/Ethyl Acetate[1]
Recommended Rf Value~0.2-0.3[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Column Preparation:

    • Select a glass column of an appropriate size.

    • Insert a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and to avoid air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.[1]

  • Sample Loading:

    • Dissolve the crude 6-fluoro-2-methyl-1H-indole in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel.[1]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen) to maintain a steady flow rate.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.[1]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 6-fluoro-2-methyl-1H-indole.[1]

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • Place the crude 6-fluoro-2-methyl-1H-indole in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., 95% ethanol) to completely dissolve the solid, with gentle heating and stirring.[1]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

    • Hot filter the solution to remove the activated charcoal.[1]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • For maximum recovery, the flask can be placed in an ice bath or refrigerator to induce further crystallization.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow Purification Workflow for 6-fluoro-2-methyl-1H-indole crude_product Crude 6-fluoro-2-methyl-1H-indole dissolution Dissolve in minimal solvent crude_product->dissolution column_chromatography Column Chromatography on Silica Gel dissolution->column_chromatography purity_check_1 TLC Analysis for Purity column_chromatography->purity_check_1 recrystallization Recrystallization purity_check_2 Purity Analysis (e.g., NMR, LC-MS) recrystallization->purity_check_2 purity_check_1->recrystallization If impurities persist pure_product Pure 6-fluoro-2-methyl-1H-indole purity_check_1->pure_product If pure purity_check_2->pure_product

Caption: A general experimental workflow for the purification of 6-fluoro-2-methyl-1H-indole.

troubleshooting_logic Troubleshooting Common Purification Issues start Purification Issue discoloration Discoloration (Pink/Brown) start->discoloration poor_separation Poor Separation in Chromatography start->poor_separation oiling_out Oiling Out During Recrystallization start->oiling_out low_recovery Low Recovery After Recrystallization start->low_recovery solution_discoloration Treat with Activated Charcoal discoloration->solution_discoloration solution_separation Optimize Eluent via TLC Add Triethylamine Modifier poor_separation->solution_separation solution_oiling Use Lower Boiling Point Solvent Employ Solvent/Anti-Solvent System oiling_out->solution_oiling solution_recovery Select Appropriate Solvent Minimize Solvent Volume low_recovery->solution_recovery

Caption: A logical flow diagram for troubleshooting common issues during purification.

References

Overcoming challenges in the synthesis of 6-fluoro-2-methyl-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Fluoro-2-methyl-1H-indole Derivatives

Welcome to the technical support center for the synthesis of 6-fluoro-2-methyl-1H-indole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 6-fluoro-2-methyl-1H-indole, with a focus on common synthetic routes.

General Synthesis & Reaction Conditions

Q1: What are the most common methods for synthesizing 6-fluoro-2-methyl-1H-indole?

A1: Several methods are employed for the synthesis of 6-fluoro-2-methyl-1H-indole. The most prominent include the Fischer Indole Synthesis, Leimgruber-Batcho Indole Synthesis, and Palladium-Catalyzed cross-coupling strategies.[1][2] The Fischer Indole Synthesis is a classic method involving the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[1][3] The Leimgruber-Batcho synthesis is often favored for industrial-scale production due to its high yields and mild reaction conditions.[2] Palladium-catalyzed reactions offer a modern approach for constructing the indole ring system.[1]

Q2: I am experiencing low yields in my Fischer Indole Synthesis of 6-fluoro-2-methyl-1H-indole. What are the likely causes and how can I improve the yield?

A2: Low yields in the Fischer Indole Synthesis can stem from several factors. Common issues include incomplete cyclization, side reactions leading to isomer formation, and degradation of starting materials or intermediates under harsh acidic conditions.[4] The electron-withdrawing nature of the fluorine atom can influence the direction of cyclization, potentially leading to regioisomers.[4]

To improve the yield, consider the following troubleshooting steps:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical. A systematic screening of different acids and their concentrations can enhance yield and selectivity.[3][4]

  • Temperature Control: Precise control of the reaction temperature is crucial. Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low may result in an incomplete reaction.[4]

  • Drive Hydrazone Formation: Ensure the initial formation of the phenylhydrazone is complete before proceeding with the cyclization step.[5] If the reaction is reversible, consider removing water to drive the equilibrium towards the product.[5]

Q3: My reaction to synthesize 6-fluoro-2-methyl-1H-indole is producing a lot of tar-like material. How can this be minimized?

A3: The formation of polymeric or tarry byproducts is often a consequence of harsh reaction conditions, particularly in methods like the Bischler-Möhlau synthesis.[4] To mitigate this, consider the following adjustments:

  • Lower Reaction Temperature: Operating the reaction at a lower temperature can significantly reduce the formation of tarry side products.[4]

  • Microwave Irradiation: The use of microwave irradiation has been reported to facilitate milder reaction conditions and improve yields in some indole syntheses.[4]

  • Solvent Selection: Experimenting with different high-boiling point solvents may help identify optimal conditions that disfavor polymerization.[4]

Impurity Profile & Purification

Q4: What are the typical impurities encountered in the synthesis of 6-fluoro-2-methyl-1H-indole?

A4: The impurity profile is dependent on the synthetic route. In the Leimgruber-Batcho synthesis, impurities can arise from incomplete reaction of the enamine intermediate or over-reduction.[5] For the Fischer indole synthesis, regioisomeric indole impurities are a common issue, especially when using an unsymmetrical ketone.[5] Other common impurities include unreacted starting materials, residual reagents, and their decomposition byproducts.[5] A known side reaction in the Leimgruber-Batcho synthesis is the over-reduction of the enamine intermediate, which leads to the formation of a 2-aminophenylethylamine derivative.[4]

Q5: My purified 6-fluoro-2-methyl-1H-indole is colored (e.g., pink or brown). What is the cause and how can I resolve this?

A5: Indoles, including 6-fluoro-2-methyl-1H-indole, are susceptible to oxidation and degradation, which can result in colored impurities.[6] This process can be accelerated by exposure to air, light, and residual acid from the synthesis.[6] To decolorize the product, you can treat a solution of the crude material with activated charcoal prior to a final purification step like recrystallization.[6] Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark can help prevent future discoloration.[6]

Q6: I am having difficulty separating 6-fluoro-2-methyl-1H-indole from impurities using column chromatography. What can I do?

A6: Poor separation during column chromatography can often be attributed to a suboptimal solvent system. To improve separation:

  • TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent. A suitable solvent system should provide a retention factor (Rf) value of approximately 0.2-0.3 for the desired compound.[6]

  • Adjust Polarity: If the compound has a high Rf, the eluent is too polar; decrease the proportion of the polar solvent (e.g., ethyl acetate) relative to the non-polar solvent (e.g., hexane). Conversely, if the Rf is too low, increase the eluent's polarity.[6]

  • Streaking Issues: If the compound streaks on the TLC plate or column, it may be interacting too strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can often resolve this issue.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 6-fluoro-2-methylindole

RunStarting MaterialSolventAcidYield (%)Reference
14-fluoro-2-nitrophenyl acetoneToluene97% Sulfuric Acid95.4[4]
24-fluoro-2-nitrophenyl acetoneToluene97% Sulfuric Acid93.2[4]
34-fluoro-2-nitrophenyl acetoneToluene-92.4[4]
41-(4-fluoro-2-nitrophenyl)propan-2-oneTolueneTriruthenium tricarbonyl (catalyst)97.0[7]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 6-Fluoro-2-methyl-1H-indole

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Hydrazone Formation:

    • Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.[2]

    • Add acetone (1.1 equivalents).

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.[2] The hydrazone may be isolated by filtration or the reaction mixture can be carried forward directly.[2]

  • Cyclization:

    • To the hydrazone mixture, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[2][3]

    • Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.[2]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.[4]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[4]

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

    • Purify the crude product by column chromatography on silica gel or recrystallization.[6]

Protocol 2: Reductive Cyclization for 6-Fluoro-2-methyl-1H-indole Synthesis

This protocol is based on the reduction of a nitro-precursor.

  • Reaction Setup:

    • In a reaction flask under a nitrogen atmosphere, combine 4-fluoro-2-nitrophenyl acetone (1.0 equivalent), toluene, sodium acetate (0.5 equivalents), acetic anhydride (2.0 equivalents), and iron powder (3.0 equivalents).[8]

    • Heat the mixture to 100°C.

  • Reduction and Cyclization:

    • Add acetic acid (5.0 equivalents) dropwise over 1 hour.[8]

    • Maintain the reaction at 100°C for 4 hours.

    • Monitor the reaction by HPLC until the starting material is consumed.[5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the iron residues. Wash the filter cake with ethyl acetate.[5]

    • Wash the combined filtrate sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.[5]

    • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.[5]

    • Purify the crude product by crystallization from a suitable solvent system (e.g., a mixture of methylene dichloride and hexane).[5]

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up & Purification start_materials 4-Fluorophenylhydrazine + Ketone/Aldehyde hydrazone Phenylhydrazone Intermediate start_materials->hydrazone Stir at RT solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->start_materials heating Heating (80-150°C) hydrazone->heating Add Catalyst acid_catalyst Acid Catalyst (e.g., PPA, ZnCl2) acid_catalyst->heating indole_formation 6-Fluoro-2-methyl-1H-indole heating->indole_formation quench Quench with Ice Water indole_formation->quench extraction Solvent Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification final_product Pure Product purification->final_product

Caption: Fischer Indole Synthesis Workflow.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Incomplete Cyclization start->cause1 cause2 Side Reactions (Isomer Formation) start->cause2 cause3 Degradation of Materials start->cause3 solution2 Precise Temperature Control cause1->solution2 solution3 Ensure Complete Hydrazone Formation cause1->solution3 solution1 Optimize Acid Catalyst (Type & Concentration) cause2->solution1 solution4 Analytical Characterization (NMR to confirm structure) cause2->solution4 cause3->solution1 cause3->solution2

References

Improving the regioselectivity of reactions involving 6-fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 6-fluoro-2-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic aromatic substitution on 6-fluoro-2-methyl-1H-indole?

A1: For most electrophilic aromatic substitution reactions, the primary site of reaction on the 6-fluoro-2-methyl-1H-indole nucleus is the C3 position. The indole ring is an electron-rich system, and the C3 position is generally the most nucleophilic and sterically accessible site for electrophilic attack. The 2-methyl group further enhances the electron density at C3, reinforcing this preference.

Q2: How does the 6-fluoro substituent influence the regioselectivity?

A2: The fluorine atom at the C6 position is an electron-withdrawing group by induction but can also act as a weak ortho-, para-director through resonance. While the primary electrophilic attack is still expected at C3, the 6-fluoro group deactivates the benzene ring towards electrophilic substitution. However, under forcing conditions or with highly reactive electrophiles, substitution at other positions on the benzene ring (C4, C5, or C7) might be observed as minor byproducts.

Q3: I am observing a mixture of products in my electrophilic substitution reaction. How can I improve the selectivity for the C3-substituted product?

A3: Observing a mixture of products can be due to several factors. Here are some troubleshooting steps:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the C3-isomer.

  • Choice of Lewis Acid/Catalyst: In reactions like Friedel-Crafts acylation, the strength and amount of the Lewis acid can influence regioselectivity. Using a milder Lewis acid or a catalytic amount may reduce the formation of side products.

  • Solvent: The polarity of the solvent can affect the reactivity of the electrophile and the stability of reaction intermediates. Experimenting with different solvents may improve the regiomeric ratio.

  • Protecting Group: If N-substitution is a competing reaction, protecting the indole nitrogen with a suitable group (e.g., Boc, SEM) can prevent this side reaction.

Q4: How can I achieve functionalization at positions other than C3?

A4: To override the inherent preference for C3 substitution, a directed metalation strategy is typically required. By first protecting the indole nitrogen with a directing group (e.g., pivaloyl, Boc), it is possible to direct lithiation to the C7 position. The resulting organolithium species can then be quenched with an electrophile to introduce a substituent at C7.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Friedel-Crafts Acylation

Possible Causes:

  • Deactivated Substrate: The 6-fluoro substituent can deactivate the indole ring, making the reaction more sluggish compared to unsubstituted indoles.

  • Insufficiently Reactive Acylating Agent: The chosen acyl chloride or anhydride may not be reactive enough.

  • Inactive Catalyst: The Lewis acid catalyst may be hydrolyzed or otherwise deactivated.

  • Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent.

Troubleshooting Steps:

  • Increase Catalyst Loading: Gradually increase the equivalents of the Lewis acid (e.g., AlCl₃, BF₃·OEt₂).

  • Use a More Reactive Acylating Agent: Consider using the corresponding acyl bromide or a mixed anhydride.

  • Elevate Reaction Temperature: Carefully increase the reaction temperature while monitoring for the formation of side products.

  • Change Solvent: Switch to a solvent that provides better solubility for all reactants.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to prevent catalyst deactivation.

Issue 2: Poor Regioselectivity in Vilsmeier-Haack Formylation

Problem: Besides the expected C3-formylated product, you observe the formation of N-formylated or other isomers.

Background: The Vilsmeier-Haack reaction is a milder alternative to Friedel-Crafts for formylation. However, with highly reactive indoles, over-reaction or reaction at the nitrogen can occur.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents).

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.

  • Order of Addition: Add the indole solution slowly to the pre-formed Vilsmeier reagent to maintain a low concentration of the indole and minimize side reactions.

  • N-Protection: If N-formylation is a persistent issue, protect the indole nitrogen before the formylation step.

Issue 3: Inefficient Directed Metalation at C7

Problem: Low yield of the C7-functionalized product after directed metalation and electrophilic quench.

Possible Causes:

  • Incomplete Deprotonation: The organolithium base may not be strong enough or the reaction time may be insufficient for complete deprotonation at C7.

  • Competing Deprotonation: Deprotonation at other sites may be occurring.

  • Instability of the Organolithium Intermediate: The C7-lithiated indole may be unstable at the reaction temperature.

  • Inefficient Quench: The electrophile may not be reactive enough or may be sterically hindered.

Troubleshooting Steps:

  • Choice of Base: Use a stronger base like s-BuLi or t-BuLi in the presence of a chelating agent like TMEDA.

  • Optimize Reaction Time and Temperature: Perform a time course study to determine the optimal deprotonation time. Keep the temperature low (-78 °C) to maintain the stability of the organolithium intermediate.

  • Verify Directing Group: Ensure the N-protecting group is a suitable directing group for C7 metalation (e.g., pivaloyl).

  • Use a More Reactive Electrophile: Consider using a more reactive electrophile or adding an activating agent.

Experimental Protocols

Protocol 1: Regioselective Friedel-Crafts Acylation at C3

This protocol describes a general procedure for the acylation of 6-fluoro-2-methyl-1H-indole at the C3 position.

Materials:

  • 6-fluoro-2-methyl-1H-indole

  • Acyl chloride (1.1 eq)

  • Anhydrous Lewis acid (e.g., AlCl₃, 1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-fluoro-2-methyl-1H-indole in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Lewis acid portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ReactantLewis AcidSolventTemperature (°C)Time (h)Typical Yield (%)
6-fluoro-2-methyl-1H-indoleAlCl₃DCM02-470-90
6-fluoro-2-methyl-1H-indoleBF₃·OEt₂DCM0 to rt3-665-85

Table 1: Representative conditions for Friedel-Crafts acylation of 6-fluoro-2-methyl-1H-indole. Yields are estimates based on similar indole acylations and may vary depending on the specific acylating agent used.

Protocol 2: Directed C7-Lithiation and Functionalization

This protocol provides a general method for the C7-functionalization of 6-fluoro-2-methyl-1H-indole via directed ortho-metalation.

Materials:

  • N-pivaloyl-6-fluoro-2-methyl-1H-indole

  • s-Butyllithium (s-BuLi, 2.2 eq) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 2.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, trimethylsilyl chloride)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add N-pivaloyl-6-fluoro-2-methyl-1H-indole and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA, followed by the dropwise addition of s-BuLi.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile dropwise at -78 °C.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Electrophilic_Substitution_Pathway Indole 6-Fluoro-2-methyl-1H-indole Intermediate Sigma Complex (Attack at C3) Indole->Intermediate Electrophilic Attack Electrophile Electrophile (E⁺) Electrophile->Intermediate Product C3-Substituted Product Intermediate->Product Deprotonation Side_Product Other Isomers (e.g., C7, N-substitution) Intermediate->Side_Product Alternative Pathways (Higher Energy)

Caption: Predominant pathway for electrophilic substitution on 6-fluoro-2-methyl-1H-indole.

Directed_Metalation_Workflow cluster_protection Step 1: N-Protection cluster_metalation Step 2: Directed Lithiation cluster_functionalization Step 3: Electrophilic Quench cluster_deprotection Step 4: Deprotection (Optional) Start 6-Fluoro-2-methyl-1H-indole Protected N-Pivaloyl-6-fluoro-2-methyl-1H-indole Start->Protected Piv-Cl, Base Lithiated C7-Lithiated Intermediate Protected->Lithiated s-BuLi, TMEDA, -78 °C Functionalized C7-Functionalized Product Lithiated->Functionalized Electrophile Electrophile (E) Electrophile->Functionalized Final_Product C7-Substituted Indole Functionalized->Final_Product Base/Acid

Caption: Workflow for achieving C7-functionalization via directed ortho-metalation.

Stability and storage conditions for 6-fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of 6-fluoro-2-methyl-1H-indole, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 6-fluoro-2-methyl-1H-indole?

A1: For optimal stability, 6-fluoro-2-methyl-1H-indole should be stored in a cool, dry, and dark place.[1] It is supplied as a white to pale yellow solid and should be kept sealed in a tightly closed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent oxidation and moisture absorption.[1] While room temperature is acceptable for short-term storage, long-term preservation is best achieved at refrigerated (2-8°C) or frozen (-20°C) temperatures.[1]

Q2: My solid 6-fluoro-2-methyl-1H-indole has developed a pink or brownish tint. Is it still usable?

A2: A change in color from white/pale yellow to pink or brown is a visual indicator of potential oxidation or polymerization.[1] While a slight color change may not significantly affect the purity for some applications, it signifies degradation.[1] It is strongly recommended to assess the purity of the compound by a suitable analytical method, such as HPLC, before proceeding with sensitive experiments.

Q3: What are the primary degradation pathways for 6-fluoro-2-methyl-1H-indole?

A3: Like other indole derivatives, 6-fluoro-2-methyl-1H-indole is susceptible to several degradation pathways:

  • Oxidation: The electron-rich indole ring is prone to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures.[1] This can lead to the formation of oxindole derivatives.

  • Photodegradation: Exposure to UV or ambient light can initiate degradation.[1] It is crucial to handle and store the compound in amber vials or by wrapping containers in aluminum foil.

  • Acid-Catalyzed Polymerization: Strong acidic conditions should be avoided as the indole nucleus can be protonated, leading to oligomerization or polymerization, often observed as the formation of tar-like substances.[2]

Q4: How should I prepare solutions of 6-fluoro-2-methyl-1H-indole for my experiments to ensure stability?

A4: To prepare stable solutions, it is recommended to use degassed solvents. Solutions should be prepared fresh whenever possible. For storage, they should be kept in tightly sealed vials, protected from light, and stored at low temperatures (-20°C or below). For applications sensitive to oxidation, adding an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) may be considered, provided it does not interfere with the downstream experiment.[1]

Stability Data Overview

Storage ConditionTemperatureAtmosphereLight ConditionExpected Shelf Life (Illustrative)
Long-Term-20°C ± 5°CInert (Argon/Nitrogen)Dark> 24 months
Intermediate4°C ± 2°CInert (Argon/Nitrogen)Dark12 - 24 months
Room Temperature20°C ± 5°CSealed, DryDark6 - 12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RHSealedDark< 6 months

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no yield in a reaction Compound degradation- Ensure the starting material's purity before use via HPLC or NMR. - If the compound has been stored for an extended period or shows discoloration, consider re-purification. - Use freshly prepared solutions with degassed solvents. - Run the reaction under an inert atmosphere (nitrogen or argon). - Protect the reaction from light.
Incompatibility with reaction conditions- Avoid strong acidic conditions to prevent polymerization.[2] - Be mindful of potentially strong oxidizing or reducing agents in the reaction mixture that are not part of the desired transformation.
Appearance of unexpected side products Oxidation of the indole ring- Minimize exposure to air during the reaction and work-up. - Consider adding a compatible antioxidant if the reaction chemistry allows.
Contaminants in the starting material- Verify the purity of the 6-fluoro-2-methyl-1H-indole. Common impurities can arise from the synthesis, such as regioisomers or unreacted starting materials.[2]
Difficulty in purification Altered polarity due to fluorination- The fluorine atom can significantly change the polarity compared to non-fluorinated analogs. A systematic screening of different solvent systems for column chromatography is recommended.[3]
Compound instability on silica gel- If degradation on silica gel is suspected (e.g., streaking, new spots on TLC after column), consider using a less acidic stationary phase or deactivating the silica gel with a small percentage of a non-nucleophilic base like triethylamine in the eluent. Alternatively, other purification methods like preparative HPLC or recrystallization could be explored.

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of 6-fluoro-2-methyl-1H-indole. Optimization may be required based on the specific instrument and available columns.

1. Instrumentation and Column:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended for optimal separation:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B (linear gradient)

    • 26-30 min: 10% B (re-equilibration)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm and 280 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the 6-fluoro-2-methyl-1H-indole sample in the mobile phase (or a compatible solvent like acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]

Protocol for Accelerated Stability Study

This protocol outlines a basic accelerated stability study to assess the short-term stability of 6-fluoro-2-methyl-1H-indole under stressed conditions.[5][6]

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 6-fluoro-2-methyl-1H-indole into several amber glass vials suitable for the stability chambers.

  • Prepare a sufficient number of samples for each time point and condition.

  • Tightly cap the vials. For assessing stability in solution, dissolve the compound in a high-purity, degassed solvent of interest at a known concentration.

2. Storage Conditions:

  • Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% ± 5% relative humidity (RH).[7]

  • As a control, store a set of samples under recommended long-term storage conditions (-20°C, dark, inert atmosphere).

3. Testing Schedule:

  • Analyze the samples at predetermined time points. For a 6-month accelerated study, a minimum of three time points including the initial and final points is recommended (e.g., 0, 3, and 6 months).[7]

4. Analysis:

  • At each time point, remove a sample from each storage condition.

  • Allow the sample to equilibrate to room temperature before opening.

  • Analyze the purity of the sample using the validated HPLC method described above.

  • Visually inspect the sample for any changes in color or physical appearance.

5. Data Evaluation:

  • Compare the purity of the samples stored under accelerated conditions to the initial purity (time 0) and the purity of the control sample.

  • A significant change is defined as a failure to meet the established specification for purity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start 6-Fluoro-2-methyl-1H-indole Sample weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC filter->hplc separate C18 Column Separation hplc->separate detect UV Detection (225/280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Potential Degradation Products indole 6-Fluoro-2-methyl-1H-indole oxindole Oxidized Derivatives (e.g., Oxindoles) indole->oxindole polymer Polymeric Materials indole->polymer photoproducts Photolytic Products indole->photoproducts oxygen Air/Oxygen oxygen->indole light Light (UV/Ambient) light->indole acid Strong Acid acid->indole

Caption: Potential Degradation Pathways.

References

Troubleshooting common side reactions in 6-fluoro-2-methyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-fluoro-2-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 6-fluoro-2-methyl-1H-indole?

A1: The most prominently used methods for the synthesis of 6-fluoro-2-methyl-1H-indole are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis. The Fischer method involves the acid-catalyzed reaction of 4-fluorophenylhydrazine with acetone.[1][2] The Leimgruber-Batcho route proceeds via the formation of an enamine from 4-fluoro-2-nitrotoluene, followed by a reductive cyclization.[3][4]

Q2: I am observing a low yield and multiple spots on my TLC plate during a Fischer Indole Synthesis. What are the likely side reactions?

A2: Low yields and multiple byproducts in the Fischer indole synthesis of 6-fluoro-2-methyl-1H-indole can be attributed to several side reactions:

  • Incomplete Cyclization: Insufficient heating or inadequate acid catalysis can lead to unreacted phenylhydrazone.[5]

  • Rearrangement and Dimerization: Strongly acidic conditions and high temperatures can cause the enamine intermediate or the final indole product to undergo further reactions, leading to complex mixtures.[5]

  • Isomer Formation: Although using a symmetrical ketone like acetone for the 2-methyl derivative minimizes this, the electron-withdrawing nature of the fluorine atom can potentially influence the direction of cyclization, leading to trace isomeric byproducts.[5]

  • Heterolytic N-N bond cleavage: Electron-donating substituents on the phenylhydrazine can sometimes lead to cleavage of the nitrogen-nitrogen bond, competing with the desired cyclization.[3]

Q3: My Leimgruber-Batcho synthesis is resulting in a significant amount of a polar byproduct. What could this be and how can I avoid it?

A3: A common side reaction in the Leimgruber-Batcho synthesis is the over-reduction of the enamine intermediate, which forms a 2-aminophenylethylamine derivative instead of the desired indole. This byproduct is typically more polar than the indole.[5]

To mitigate this, you can:

  • Choose the right reducing agent: While Raney nickel and hydrogen are common, alternatives like iron in acetic acid or sodium dithionite can offer better selectivity.[5]

  • Control reduction conditions: Carefully manage the hydrogen pressure and reaction time to prevent over-reduction.[5]

Fortunately, the basic nature of the 2-aminophenylethylamine byproduct allows for its easy removal from the neutral indole product through an acidic wash during the workup.[5]

Q4: I am struggling with the formation of tar-like materials in my synthesis. How can I minimize this?

A4: The formation of polymeric or tarry byproducts is often associated with harsh reaction conditions, particularly in syntheses like the Bischler-Möhlau synthesis, but can also occur in the Fischer indole synthesis under forcing conditions.[5] To reduce tar formation:

  • Lower the reaction temperature: Operating at a lower temperature can significantly decrease the rate of side reactions that lead to tar.[5]

  • Consider microwave irradiation: This technique has been reported to provide milder reaction conditions and improve yields.[5]

  • Optimize solvent choice: Experimenting with different high-boiling point solvents may lead to a more favorable reaction outcome.[5]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Fischer Indole Synthesis: - Incomplete reaction - Suboptimal acid catalyst or concentration - Incorrect reaction temperatureLeimgruber-Batcho Synthesis: - Inefficient enamine formation - Incomplete reductive cyclizationFischer Indole Synthesis: - Monitor the reaction by TLC to ensure completion. - Screen different Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂) and their concentrations.[2][5] - Optimize the reaction temperature; too high can cause degradation, too low can be incomplete.[5]Leimgruber-Batcho Synthesis: - Ensure complete reaction of 4-fluoro-2-nitrotoluene with DMF-DMA. - Verify the activity of the reducing agent (e.g., Raney Nickel, Pd/C) and ensure sufficient hydrogen pressure and reaction time.[5]
Multiple Spots on TLC Fischer Indole Synthesis: - Presence of unreacted starting materials - Formation of rearrangement or dimerization productsLeimgruber-Batcho Synthesis: - Over-reduction to 2-aminophenylethylamine derivative - Presence of unreacted enamine intermediateFischer Indole Synthesis: - Ensure reaction goes to completion by monitoring with TLC. - Optimize acid catalyst and temperature to minimize side reactions.[5] - Purify the crude product using column chromatography.[5]Leimgruber-Batcho Synthesis: - Use a milder reducing agent or control reduction conditions. - Separate the polar byproduct with an acidic wash during workup.[5] - Ensure the reductive cyclization step is complete.
Poorly Reproducible Results - Inconsistent quality of reagents or solvents - Variations in reaction setup and conditions (e.g., heating, stirring) - Moisture sensitivity of reagents- Use reagents and solvents of consistent high purity. - Maintain precise control over reaction parameters like temperature, time, and stirring rate. - Use anhydrous solvents and perform reactions under an inert atmosphere where necessary.[6]

Quantitative Data Summary

The following table summarizes quantitative data from a patented synthesis of 6-fluoro-2-methyl-1H-indole.

RunStarting MaterialReducing AgentAcidSolventYield (%)Reference
14-fluoro-2-nitrophenyl acetoneIron97% Sulfuric AcidToluene95.4[7]
24-fluoro-2-nitrophenyl acetoneIron97% Sulfuric AcidToluene93.2[7]
31-(4-fluoro-2-nitrophenyl)propan-2-one--Toluene97.0[8]
44-fluoro-2-nitrophenyl acetoneZincAcetic AcidAqueous95[7]

Experimental Protocols

Fischer Indole Synthesis of 6-fluoro-2-methyl-1H-indole
  • Hydrazone Formation: To a solution of 4-fluorophenylhydrazine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add acetone (1.1 equivalents). Stir the mixture at room temperature until the formation of the phenylhydrazone is complete, which can be monitored by TLC.

  • Cyclization: Add a catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the reaction mixture. Heat the mixture to the appropriate temperature (typically between 80°C and 150°C) and monitor the reaction progress by TLC.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Leimgruber-Batcho Synthesis of 6-fluoro-2-methyl-1H-indole
  • Enamine Formation: React 4-fluoro-2-nitrotoluene (1 equivalent) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) in a suitable solvent like DMF. Heat the mixture to facilitate the formation of the enamine intermediate.[5]

  • Reductive Cyclization: To the solution containing the enamine, add a reducing agent. A common system is Raney nickel with hydrazine hydrate, or alternatively, iron powder in acetic acid. The reaction is typically heated to effect the reduction of the nitro group and subsequent cyclization.[3][5]

  • Work-up and Purification: After the reaction is complete, filter off the catalyst (if applicable). Extract the product with an organic solvent. Wash the organic layer with an acidic solution to remove basic byproducts, followed by a brine wash. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Visualizations

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_cyclization Cyclization cluster_aromatization Aromatization & Product 4-fluorophenylhydrazine 4-fluorophenylhydrazine Phenylhydrazone Phenylhydrazone 4-fluorophenylhydrazine->Phenylhydrazone Acetone, Solvent Acetone Acetone Enamine_Intermediate Enamine_Intermediate Phenylhydrazone->Enamine_Intermediate Isomerization Diimine_Intermediate Diimine_Intermediate Enamine_Intermediate->Diimine_Intermediate [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized_Intermediate Diimine_Intermediate->Cyclized_Intermediate Cyclization 6-fluoro-2-methyl-1H-indole 6-fluoro-2-methyl-1H-indole Cyclized_Intermediate->6-fluoro-2-methyl-1H-indole Elimination of NH3

Caption: Workflow for the Fischer Indole Synthesis of 6-fluoro-2-methyl-1H-indole.

Leimgruber_Batcho_Synthesis cluster_enamine Enamine Formation cluster_cyclization Reductive Cyclization cluster_product Product Formation 4-fluoro-2-nitrotoluene 4-fluoro-2-nitrotoluene Enamine Enamine 4-fluoro-2-nitrotoluene->Enamine DMF-DMA, Pyrrolidine Amino_Intermediate Amino_Intermediate Enamine->Amino_Intermediate Reduction (e.g., Ra-Ni, H2) Cyclized_Aminal Cyclized_Aminal Amino_Intermediate->Cyclized_Aminal Intramolecular Cyclization 6-fluoro-2-methyl-1H-indole 6-fluoro-2-methyl-1H-indole Cyclized_Aminal->6-fluoro-2-methyl-1H-indole Elimination of Amine

Caption: Workflow for the Leimgruber-Batcho Synthesis of 6-fluoro-2-methyl-1H-indole.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Multiple_Spots Multiple Spots on TLC? Low_Yield->Multiple_Spots No Check_Reaction_Completion Check Reaction Completion (TLC Monitoring) Low_Yield->Check_Reaction_Completion Yes Purify_Product Purify by Column Chromatography Multiple_Spots->Purify_Product Yes (Fischer) Acidic_Wash Perform Acidic Wash (Leimgruber-Batcho) Multiple_Spots->Acidic_Wash Yes (Leimgruber-Batcho) Successful_Synthesis Successful Synthesis Multiple_Spots->Successful_Synthesis No Optimize_Catalyst_Temp Optimize Catalyst & Temperature Check_Reaction_Completion->Optimize_Catalyst_Temp Control_Reduction Control Reduction Conditions (Leimgruber-Batcho) Optimize_Catalyst_Temp->Control_Reduction Control_Reduction->Multiple_Spots Purify_Product->Successful_Synthesis Acidic_Wash->Purify_Product

References

Technical Support Center: Scaling Up 6-Fluoro-2-methyl-1H-indole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up production of 6-fluoro-2-methyl-1H-indole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale synthesis to preclinical batch production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 6-fluoro-2-methyl-1H-indole, focusing on the most common and scalable synthetic routes: the Fischer Indole Synthesis and the Leimgruber-Batcho Synthesis.

Fischer Indole Synthesis Troubleshooting

Issue: Low or No Product Formation

Possible Cause Troubleshooting Steps
Incomplete Hydrazone Formation Ensure the purity of the 4-fluorophenylhydrazine and acetone starting materials. Consider forming the hydrazone as a separate step before introducing the acid catalyst. Water removal during this step can drive the equilibrium towards product formation.
Suboptimal Acid Catalyst The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical.[1][2] A systematic screening of different acids and their concentrations may be necessary to find the optimal conditions for this specific substrate.
Incorrect Reaction Temperature Carefully monitor and control the reaction temperature. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition of the starting materials or product.[1][2]
Electron-Donating Groups The presence of strong electron-donating groups on the phenylhydrazine ring can sometimes lead to N-N bond cleavage as a competing reaction to the desired cyclization.[1][3]

Issue: Multiple Spots on TLC, Indicating Side Product Formation

Possible Cause Troubleshooting Steps
Isomer Formation The electron-withdrawing nature of the fluorine atom at the 6-position can influence the direction of the cyclization, potentially leading to the formation of regioisomers.[2] Confirm the structure of your product using analytical methods like NMR spectroscopy.
Rearrangement and Dimerization Under strongly acidic conditions, the enamine intermediate or the final indole product can undergo further reactions, leading to complex mixtures.[2] Optimization of the acid catalyst and temperature can mitigate these side reactions.
Aldol Condensation Acetone can undergo self-condensation under acidic conditions, leading to byproducts.[4] Using a dropwise addition of acetone to the heated reaction mixture can help to minimize this side reaction.

dot

Fischer_Indole_Troubleshooting cluster_synthesis Fischer Indole Synthesis cluster_troubleshooting Troubleshooting cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_side_products Solutions for Side Products start Start Synthesis reaction Reaction Monitoring (TLC/HPLC) start->reaction workup Work-up & Purification reaction->workup Reaction Complete low_yield Low/No Product reaction->low_yield Issue Detected side_products Multiple Spots on TLC reaction->side_products Issue Detected product 6-Fluoro-2-methyl-1H-indole workup->product optimize_catalyst Optimize Acid Catalyst low_yield->optimize_catalyst control_temp Control Temperature low_yield->control_temp check_starting_materials Check Starting Material Purity low_yield->check_starting_materials confirm_structure Confirm Structure (NMR) side_products->confirm_structure modify_conditions Modify Reaction Conditions side_products->modify_conditions slow_addition Slow Addition of Ketone side_products->slow_addition Leimgruber_Batcho_Workflow start 4-Fluoro-2-nitrotoluene enamine_formation Enamine Formation (DMF-DMA, Pyrrolidine, Heat) start->enamine_formation enamine Enamine Intermediate enamine_formation->enamine reductive_cyclization Reductive Cyclization (e.g., Fe/AcOH or Pd/C, H2) enamine->reductive_cyclization crude_product Crude Product reductive_cyclization->crude_product purification Purification (Crystallization/Chromatography) crude_product->purification final_product 6-Fluoro-2-methyl-1H-indole purification->final_product

References

Elucidating the mechanism of action of 6-fluoro-2-methyl-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with 6-fluoro-2-methyl-1H-indole derivatives. The content is organized by the primary mechanisms of action and includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Section 1: Anticancer Activity

6-Fluoro-2-methyl-1H-indole derivatives have emerged as promising scaffolds for the development of novel anticancer agents. Their mechanisms of action often involve the inhibition of key proteins in cancer cell signaling and proliferation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Anticancer Assays

Q1: We are observing high variability in our kinase inhibition assays. What are the common causes and solutions?

A1: High variability in kinase inhibition assays can stem from several factors. Here’s a troubleshooting guide:

  • Inconsistent Reagent Preparation: Ensure all reagents, including the kinase, substrate, ATP, and inhibitor solutions, are prepared fresh and accurately diluted. Use calibrated pipettes to minimize volume errors.

  • Suboptimal Assay Conditions:

    • Incubation Time: A kinase reaction that proceeds for too long can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions, where substrate conversion is typically below 20%.[1]

    • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Maintain a consistent temperature throughout the assay.[1]

    • DMSO Concentration: Keep the final DMSO concentration consistent across all wells, as it can impact kinase activity.[1]

  • Order of Reagent Addition: The sequence of adding reagents can influence the results. It is important to maintain a consistent order for all experiments.[1]

  • Compound Interference:

    • Fluorescence: If you are using a fluorescence-based assay, the test compound itself might be fluorescent, leading to false positives. Check for this by measuring the fluorescence of the compound alone.

    • Luciferase Inhibition: In assays that use luciferase to measure ATP consumption (e.g., Kinase-Glo®), compounds that inhibit luciferase can be mistaken for kinase inhibitors. A counterscreen against luciferase can address this.[1]

Q2: Our tubulin polymerization assay shows no polymerization signal. What could be the issue?

A2: A lack of tubulin polymerization is a common issue that can be traced to several factors:

  • Inactive Tubulin: Tubulin is a sensitive protein. Ensure it has been stored correctly at -70°C and avoid multiple freeze-thaw cycles. Do not refreeze any leftover diluted tubulin.[2]

  • Incorrect Spectrophotometer Settings: For absorbance-based assays, the spectrophotometer should be set to "kinetic mode" and read at 340 nm.[2] For fluorescence-based assays, typical wavelengths are 340-360 nm for excitation and 410-460 nm for emission.[2]

  • Suboptimal Temperature: Tubulin polymerization is highly dependent on temperature, with 37°C being optimal. A lower temperature will significantly slow down the polymerization rate. Ensure the microplate reader is pre-warmed to 37°C.[2]

  • Premature Polymerization: To prevent the tubulin from polymerizing before the assay begins, keep all buffers and the tubulin itself on ice.[2]

  • Low Tubulin Concentration: A concentration of tubulin that is too low can result in poor polymerization.[2]

Q3: We are seeing compound precipitation in our tubulin polymerization assay. How can we address this?

A3: Compound precipitation can cause light scattering, mimicking microtubule assembly and leading to false positives.[3]

  • Visual Inspection: Carefully inspect the wells for any visible precipitate.

  • Solubility Test: Test the compound in the assay buffer alone to see if it causes an increase in absorbance or fluorescence.

  • DMSO Concentration: Ensure the final concentration of DMSO is low (typically ≤2%) to avoid solubility issues.[3]

Quantitative Data: Anticancer Activity of Indole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various indole derivatives against key cancer targets.

Target Indole Derivative IC50 (µM) Reference
EGFRCompound 4g (Indolyl-pyrimidine)0.25[4]
EGFRCompound 4f (Indolyl-pyrimidine)0.38[4]
EGFRCompound 4h (Indolyl-pyrimidine)0.39[4]
EGFRCompound 3g (Indolyl-pyrimidine)0.50[4]
EGFRErlotinib (Reference)0.30[4]
BRAFV600ECompound Va (Indole-2-carboxamide)0.067[5]
BRAFV600EErlotinib (Reference)0.060[5]
VEGFR-2Compound 7 (1H-Indole derivative)0.025[6]
VEGFR-2Sorafenib (Reference)0.035[6]
Tubulin PolymerizationCompound 1k (Heterocyclyl-1H-indole)0.58[7]
Tubulin PolymerizationCompound 9 (Benzimidazole-indole)1.5[7]
Tubulin PolymerizationCompound 21 (Fused indole)0.15[7]
Experimental Protocols: Anticancer Assays

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., EGFR, BRAFV600E, VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • Test compound (6-fluoro-2-methyl-1H-indole derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a kinase reaction mixture containing the substrate and ATP in the kinase assay buffer.

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

This protocol describes a method for monitoring the polymerization of tubulin into microtubules by measuring the increase in optical density.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (10 mM in GTB)

  • Test compound (6-fluoro-2-methyl-1H-indole derivative)

  • Paclitaxel (positive control for polymerization enhancement)

  • Colchicine (positive control for polymerization inhibition)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation:

    • Keep all buffers and tubulin on ice.

    • Reconstitute lyophilized tubulin to a concentration of 10 mg/ml in ice-cold GTB with 1 mM GTP.

  • Assay Setup:

    • Pre-warm a 96-well plate to 37°C in the spectrophotometer.

    • On ice, prepare the tubulin polymerization reaction mix. For a final volume of 100 µl and a tubulin concentration of 3 mg/ml, combine the test compound or vehicle control, GTP (final concentration 1 mM), and ice-cold GTB.

  • Initiate Polymerization:

    • Add the reconstituted tubulin to the reaction mix in the pre-warmed plate.

    • Immediately start the kinetic measurement at 340 nm, taking readings every 30-60 seconds for at least 60 minutes.[2]

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Analyze the polymerization curves to determine the effect of the test compound on the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass.[9]

Visualizations: Anticancer Pathways and Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indole_Derivative 6-Fluoro-2-methyl- 1H-indole Derivative Indole_Derivative->EGFR EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of indole derivatives.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Reconstitute Tubulin on Ice B Prepare Reaction Mix (Buffer, GTP, Compound) D Add Tubulin to Reaction Mix in Plate B->D C Pre-warm Plate to 37°C C->D E Start Kinetic Read (OD 340 nm) D->E F Plot Absorbance vs. Time E->F G Determine Vmax and Lag Time F->G

Caption: Experimental workflow for a tubulin polymerization assay.

Section 2: Antiviral Activity

Derivatives of the indole scaffold have shown promise as antiviral agents, particularly against HIV and Hepatitis C virus (HCV).

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Antiviral Assays

Q1: Our plaque reduction assay is not showing any plaques, even in the control wells. What could be the problem?

A1: The absence of plaques in a plaque assay can be due to several reasons:

  • Virus Inactivity: The virus stock may have lost its infectivity due to improper storage or age.

  • Cell Health: The host cell monolayer must be healthy and confluent for proper plaque formation. Ensure the cells are not overgrown or stressed.

  • Incorrect Virus Titer: The initial virus concentration might be too low to produce visible plaques. It is crucial to perform a virus titration to determine the optimal multiplicity of infection (MOI).[2]

  • Overlay Medium Issues: The overlay (e.g., agarose or methylcellulose) may have been too hot when added, killing the cells. Conversely, if the overlay is too viscous, it can inhibit plaque spread.

Q2: The results of our plaque reduction assay are inconsistent between replicates. What can we do to improve reproducibility?

A2: Inconsistent results in plaque assays often point to technical variability:

  • Pipetting Errors: Ensure accurate and consistent pipetting of the virus inoculum and overlay medium.

  • Uneven Virus Distribution: Gently rock the plates during virus adsorption to ensure an even distribution of the virus across the cell monolayer.[2]

  • Cell Monolayer Inconsistency: Ensure that the cell monolayers are uniformly confluent across all wells.

  • Staining and Washing: Be gentle during the staining and washing steps to avoid dislodging the cell monolayer.

Quantitative Data: Antiviral Activity of Indole Derivatives
Virus Indole Derivative Activity (EC50/IC50) Reference
HIV-1 IntegraseIndole-2-carboxylic acid derivative 20a IC50 = 0.13 µM[10]
HIV-16-Desfluoroquinolone derivative HM-13 EC50 = 0.025 µg/ml[11]
HCV (genotype 1b)2-phenyl-4,5,6,7-Tetrahydro-1H-indole 39 EC50 = 7.9 µM[12]
HCV (genotype 2a)2-phenyl-4,5,6,7-Tetrahydro-1H-indole 39 EC50 = 2.6 µM[12]
Influenza AIndole-2-carboxylate derivative 14f IC50 = 7.53 µmol/L[13]
Coxsackie B3Indole-2-carboxylate derivative 8f SI = 17.1[13]
Experimental Protocol: Plaque Reduction Assay

This protocol is used to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • Test compound (6-fluoro-2-methyl-1H-indole derivative)

  • Serum-free cell culture medium

  • Overlay medium (e.g., 1% methylcellulose in medium)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.

  • Cell Treatment: Remove the growth medium from the confluent cell monolayers and wash once with PBS. Add the compound dilutions to the wells and incubate for 1 hour at 37°C. Include a "no drug" virus control and a "no virus" cell control.

  • Virus Infection: Infect the cells (excluding the cell control wells) with the virus at an MOI that produces 50-100 plaques per well. Add the virus directly to the medium containing the corresponding compound concentration.

  • Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Overlay Application: After adsorption, remove the inoculum containing the compound and virus. Add 2 mL of overlay medium containing the respective concentrations of the compound to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells by adding 1 mL of fixative solution to each well and incubate for at least 30 minutes.

    • Carefully remove the overlay and the fixing solution.

    • Stain the cells with 0.5 mL of crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.[2]

Visualizations: Antiviral Assay Workflow

Plaque_Reduction_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_visualization Plaque Visualization and Analysis A Seed Cells in 6-well Plates C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Infect Cells with Virus C->D E Add Overlay Medium with Compound D->E F Incubate for Plaque Formation E->F G Fix and Stain Cell Monolayer F->G H Count Plaques and Calculate IC50 G->H

Caption: Workflow for a plaque reduction antiviral assay.

Section 3: Neuroactive Potential

The indole nucleus is a common feature in many neuroactive compounds due to its structural similarity to neurotransmitters like serotonin. While specific data on 6-fluoro-2-methyl-1H-indole derivatives is limited, the general class of indole derivatives has been explored for its interaction with serotonin and dopamine receptors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Neuroreceptor Binding Assays

Q1: We are experiencing high non-specific binding in our radioligand binding assay. How can we reduce it?

A1: High non-specific binding (NSB) can obscure the specific binding signal. Here are some strategies to reduce it:

  • Optimize Blocking Agents: Incorporate Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions.

  • Adjust Assay Conditions: Shorter incubation times and lower temperatures can sometimes decrease NSB. However, ensure that equilibrium for specific binding is still reached.

  • Optimize Washing Steps: Increase the number of washes or the volume of cold wash buffer to more effectively remove unbound radioligand.

  • Receptor Concentration: Use the lowest concentration of your membrane preparation that still provides a robust specific binding signal.[1]

  • Filter Pre-soaking: Soaking filter mats in a buffer containing a blocking agent like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[1]

Q2: The specific binding of our radioligand is too low. What are the potential causes?

A2: Low specific binding can be due to a variety of factors:

  • Receptor Integrity: Ensure proper storage and handling of the receptor preparation. The receptor may have degraded.

  • Radioligand Issues:

    • Confirm the radioligand concentration is accurate.

    • Check the stability of the radioligand under the experimental conditions.

    • Ensure the specific activity of the radioligand is high enough to detect binding.

  • Suboptimal Assay Conditions:

    • The incubation time may not be long enough to reach equilibrium.

    • The buffer composition (pH, ionic strength) may not be optimal for binding.

Quantitative Data: Neuroactive Indole Derivatives
Receptor Derivative Binding Affinity (Ki/IC50/EC50) Reference
Serotonin 5-HT1A6-FluorotryptamineKi = 267 nM, EC50 = 54 nM[14]
Serotonin 5-HT2A6-FluorotryptamineKi = 606 nM, EC50 = 81 nM[14]
Dopamine D2Indole piperidine derivative 6 Ki = 0.44 nM[15]
Dopamine D3Indole piperidine derivative 6 Ki = 18 nM[15]
Experimental Protocol: Radioligand Receptor Binding Assay (Filtration-Based)

This protocol describes a method to determine the binding affinity of a compound to a specific receptor.

Materials:

  • Cell membrane preparation expressing the receptor of interest

  • Radioligand specific for the receptor

  • Test compound (6-fluoro-2-methyl-1H-indole derivative)

  • Assay buffer

  • Wash buffer (ice-cold)

  • Glass fiber filter mats

  • Cell harvester/filtration apparatus

  • Scintillation counter and scintillation cocktail

Procedure:

  • Receptor and Ligand Preparation:

    • Thaw the membrane preparation and resuspend it in the assay buffer.

    • Prepare serial dilutions of the unlabeled test compound and a fixed concentration of the radioligand in the assay buffer.

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, radioligand, and membrane preparation to the wells.

    • Non-specific Binding (NSB): Add a high concentration of a known unlabeled ligand, radioligand, and membrane preparation to the wells.

    • Competition: Add the test compound dilutions, radioligand, and membrane preparation to the wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[7]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.[7]

  • Counting:

    • Dry the filter mat and add a scintillation cocktail.

    • Count the radioactivity (counts per minute, CPM) in each sample using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB CPM from the total binding CPM.

    • Plot the specific binding against the concentration of the test compound.

    • Determine the IC50 value from the competition curve and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualizations: Neuroreceptor Binding Assay Logic

Radioligand_Binding_Logic cluster_components Assay Components cluster_binding Binding Competition Receptor Receptor Binding_Site Receptor Binding Site Radioligand Radioligand (*) Radioligand->Binding_Site Test_Compound Test Compound (Indole Derivative) Test_Compound->Binding_Site Specific_Binding Specific Binding (Measured Signal) Binding_Site->Specific_Binding

Caption: Logical diagram of a competitive radioligand binding assay.

References

Technical Support Center: Addressing Limited Solubility of 6-fluoro-2-methyl-1H-indole in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the limited aqueous solubility of 6-fluoro-2-methyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the initial indicators of poor aqueous solubility for 6-fluoro-2-methyl-1H-indole?

A1: Initial indicators of poor aqueous solubility for 6-fluoro-2-methyl-1H-indole include the formation of a cloudy suspension or visible precipitate when the compound is added to aqueous media, difficulty in achieving the desired concentration, and inconsistent results in biological assays. The compound is a white to pale yellow solid with good solubility in organic solvents, which often suggests limited solubility in aqueous systems.[1]

Q2: Why is addressing the solubility of 6-fluoro-2-methyl-1H-indole critical for my research?

A2: For a compound to be absorbed and exert a pharmacological effect, it must be in a dissolved state. Poor aqueous solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in vivo.[2][3] Addressing solubility is a critical step in the development of new chemical entities to ensure reliable and reproducible experimental outcomes.

Q3: What are the primary strategies to enhance the aqueous solubility of 6-fluoro-2-methyl-1H-indole?

A3: Several techniques can be employed to improve the solubility of poorly water-soluble compounds.[2][4] These can be broadly categorized as physical and chemical modifications. Common approaches include the use of co-solvents, pH adjustment, addition of surfactants, complexation with cyclodextrins, and particle size reduction.[2][5][6][7]

Troubleshooting Guide

Issue 1: The compound precipitates out of solution after initial dissolution.

Q1: I dissolved 6-fluoro-2-methyl-1H-indole in an organic solvent and then diluted it into my aqueous buffer, but a precipitate formed over time. What is happening?

A1: This phenomenon is known as "precipitation upon dilution" and occurs when the concentration of the organic co-solvent is no longer sufficient to keep the hydrophobic compound in solution. The aqueous environment drives the poorly soluble molecules to aggregate and precipitate.

Troubleshooting Steps:

  • Optimize Co-solvent Concentration: Systematically evaluate different concentrations of the co-solvent. The goal is to use the minimum amount of co-solvent necessary to maintain solubility while minimizing potential toxicity or off-target effects in your experimental system.

  • Screen Different Co-solvents: Not all co-solvents are equally effective. Test a panel of pharmaceutically acceptable co-solvents to find the most suitable one for 6-fluoro-2-methyl-1H-indole.

  • Consider a Surfactant: Surfactants can stabilize the compound in the aqueous phase by forming micelles that encapsulate the hydrophobic molecule.[8]

Issue 2: Low and inconsistent results in cell-based assays.

Q2: My in vitro assays with 6-fluoro-2-methyl-1H-indole are showing high variability and lower than expected activity. Could this be a solubility issue?

A2: Yes, poor aqueous solubility is a common cause of inconsistent results in cell-based assays. If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration.

Troubleshooting Steps:

  • Visually Inspect Your Stock Solution: Before adding the compound to your assay, ensure your stock solution is clear and free of any precipitate.

  • Prepare a Solubilized Formulation: Employ a solubilization technique such as using a co-solvent system or a cyclodextrin complex to prepare your dosing solutions.

  • Determine the Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which the compound starts to precipitate in your specific assay medium.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common approaches for enhancing the solubility of poorly water-soluble compounds like 6-fluoro-2-methyl-1H-indole. The effectiveness of each method will be compound-specific and requires experimental validation.

Solubilization Technique General Principle Typical Excipients/Methods Potential Advantages Potential Disadvantages
Co-solvency Reducing the polarity of the aqueous solvent system.[5][9]Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).[9]Simple and widely used. Can significantly increase solubility.Potential for in vivo toxicity or precipitation upon dilution.[10]
pH Adjustment Ionizing the compound to a more soluble form.[11][12]Acidic or basic buffers.Effective for ionizable compounds.Only applicable if the compound has an ionizable group. Can affect physiological relevance.[11]
Surfactant Solubilization Encapsulating the hydrophobic compound within micelles.[8]Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span®), Poloxamers.Can achieve high drug loading.Potential for cell toxicity and interference with biological assays.[13]
Cyclodextrin Complexation Forming an inclusion complex where the hydrophobic compound resides within the cyclodextrin cavity.[14]β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[15]Can improve solubility and stability. Generally low toxicity.[16]Complex formation is specific to the guest molecule. Can be a more expensive option.
Particle Size Reduction Increasing the surface area to volume ratio, which can enhance the dissolution rate.[7]Micronization, Nanosuspension.Improves dissolution rate.Does not increase the equilibrium solubility.[6]

Experimental Protocols

Protocol 1: Screening of Co-solvents for Solubility Enhancement

Objective: To identify an effective co-solvent and its optimal concentration for solubilizing 6-fluoro-2-methyl-1H-indole in an aqueous buffer.

Materials:

  • 6-fluoro-2-methyl-1H-indole

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Panel of co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)

  • Vials

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of 6-fluoro-2-methyl-1H-indole in each co-solvent at a high concentration (e.g., 10 mg/mL).

  • In separate vials, prepare a series of co-solvent/aqueous buffer mixtures at different ratios (e.g., 1:99, 5:95, 10:90 v/v).

  • Add a small aliquot of the compound's stock solution to each co-solvent/buffer mixture to achieve a target final concentration that is expected to be above its aqueous solubility.

  • Vortex the vials vigorously for 1 minute.

  • Equilibrate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved 6-fluoro-2-methyl-1H-indole using a validated HPLC method.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of 6-fluoro-2-methyl-1H-indole with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • 6-fluoro-2-methyl-1H-indole

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Slowly add an excess amount of 6-fluoro-2-methyl-1H-indole to the HP-β-CD solution while stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Filter the suspension to remove the undissolved compound.

  • Freeze the resulting clear solution (e.g., at -80°C).

  • Lyophilize the frozen solution to obtain a solid powder of the 6-fluoro-2-methyl-1H-indole/HP-β-CD inclusion complex.

  • The solubility of the complex in aqueous media can then be determined and compared to that of the free compound.

Visualizations

experimental_workflow Workflow for Addressing Solubility Issues start Poorly Soluble 6-fluoro-2-methyl-1H-indole initial_assessment Initial Solubility Assessment (Visual, Kinetic Solubility) start->initial_assessment strategy_selection Select Solubilization Strategy initial_assessment->strategy_selection cosolvency Co-solvency strategy_selection->cosolvency Simple ph_adjustment pH Adjustment strategy_selection->ph_adjustment Ionizable? surfactants Surfactants strategy_selection->surfactants More Complex cyclodextrins Cyclodextrins strategy_selection->cyclodextrins Alternative formulation_dev Formulation Development (Screening & Optimization) cosolvency->formulation_dev ph_adjustment->formulation_dev surfactants->formulation_dev cyclodextrins->formulation_dev characterization Characterize Formulation (Solubility, Stability) formulation_dev->characterization in_vitro_testing In Vitro / In Vivo Testing characterization->in_vitro_testing

Caption: A decision-making workflow for selecting and implementing a suitable solubilization strategy.

signaling_pathway_analogy Logical Flow for Co-solvent Screening start Select Co-solvent Panel (e.g., DMSO, EtOH, PEG400) prepare_stocks Prepare Concentrated Stock Solutions start->prepare_stocks create_dilutions Create Serial Dilutions in Aqueous Buffer prepare_stocks->create_dilutions equilibrate Equilibrate Samples (e.g., 24h at 25°C) create_dilutions->equilibrate separate Separate Soluble and Insoluble Fractions (Centrifugation) equilibrate->separate analyze Analyze Supernatant (HPLC) separate->analyze determine_solubility Determine Solubility for each Co-solvent % analyze->determine_solubility select_optimal Select Optimal Co-solvent System determine_solubility->select_optimal

Caption: A stepwise experimental workflow for screening and selecting an optimal co-solvent system.

References

Technical Support Center: Enhancing Metabolic Stability of 6-Fluoro-2-Methyl-1H-Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 6-fluoro-2-methyl-1H-indole-based compounds.

Troubleshooting Guide: Common Issues in Metabolic Stability Experiments

This guide addresses specific problems you might encounter during your in vitro metabolic stability assays.

Problem Potential Cause Troubleshooting Steps
Rapid degradation of the test compound in the liver microsomal assay. High intrinsic clearance due to metabolism. The 2-methyl group and the indole ring are likely metabolic hotspots susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2E1.[1][2][3]1. Confirm CYP-mediated metabolism: Co-incubate the compound with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT).[4] A significant decrease in degradation confirms CYP involvement. 2. Identify specific CYP isozymes: Use individual recombinant human CYP enzymes to pinpoint which isoforms are responsible for the metabolism.[5] 3. Metabolite identification: Use LC-MS/MS to identify the metabolites formed. Look for hydroxylated species on the 2-methyl group or the indole ring.[6][7][8] 4. Structural modification: See the "Strategies to Enhance Metabolic Stability" section below for guidance on blocking metabolic hotspots.
High variability in half-life (t½) values between experiments. Inconsistent experimental conditions.1. Microsome quality: Ensure consistent source, lot, and proper handling of liver microsomes. Thaw them quickly at 37°C and keep on ice.[9] 2. Pipetting accuracy: Calibrate pipettes regularly and use low-retention tips to ensure accurate concentrations of the compound, microsomes, and cofactors.[9] 3. Precise timing: Use a multichannel pipette to start and stop reactions, especially for compounds with high turnover.[9] 4. Solvent effects: Keep the final concentration of organic solvents (like DMSO) low and consistent across all wells.
No degradation of the test compound is observed. The compound is highly stable, or the assay conditions are not optimal for metabolism.1. Positive controls: Ensure that positive control compounds with known metabolic liabilities (e.g., verapamil, testosterone) are degrading as expected. 2. Cofactor activity: Verify the activity of the NADPH regenerating system. Prepare it fresh for each experiment.[10] 3. Microsomal protein concentration: For highly stable compounds, you may need to increase the microsomal protein concentration or the incubation time to observe degradation.[11] 4. Analytical sensitivity: Confirm that your LC-MS/MS method is sensitive enough to detect small changes in the parent compound concentration.
Poor recovery of the compound at time zero. Non-specific binding to the assay plate or instability in the assay buffer.1. Plate binding: Use low-binding plates. Include a control with no microsomes to assess binding to the plate. 2. Buffer stability: Check the stability of your compound in the incubation buffer without microsomes or NADPH to rule out chemical degradation.
Interference from matrix effects in LC-MS/MS analysis. Endogenous components of the microsomal matrix can suppress or enhance the ionization of the analyte.1. Sample preparation: Perform a protein precipitation step followed by centrifugation to remove the bulk of the microsomal proteins.[12] 2. Internal standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. 3. Chromatographic separation: Optimize the HPLC method to separate the analyte from interfering matrix components.[6]

Frequently Asked Questions (FAQs)

Metabolic Liabilities and Strategies

Q1: What are the most likely metabolic hotspots on the 6-fluoro-2-methyl-1H-indole scaffold?

A1: The primary metabolic liabilities are likely oxidation of the 2-methyl group and aromatic hydroxylation of the indole ring system.[2][3] The 2-methyl group is particularly susceptible to CYP-mediated oxidation to form a hydroxymethyl metabolite, which can be further oxidized. The indole ring itself can be hydroxylated at various positions by CYP enzymes.

Q2: How does the 6-fluoro substituent affect metabolic stability?

A2: The 6-fluoro substituent is generally introduced to enhance metabolic stability by blocking a potential site of aromatic hydroxylation.[13] As an electron-withdrawing group, it can also decrease the electron density of the indole ring, making it less susceptible to oxidative metabolism. However, it does not completely prevent metabolism at other sites.

Q3: What are some effective strategies to block the metabolism of the 2-methyl group?

A3:

  • Bioisosteric replacement: Replacing the methyl group with a less metabolically labile group can be effective. Consider replacing -CH₃ with -CF₃ or a cyclopropyl group.

  • Deuteration: Replacing the hydrogens on the methyl group with deuterium (to form -CD₃) can slow down the rate of CYP-mediated C-H bond cleavage due to the kinetic isotope effect.

  • Introduction of steric hindrance: Introducing bulky groups near the 2-methyl position can sterically hinder the approach of CYP enzymes.

Q4: What are some bioisosteric replacements for the indole scaffold itself to improve metabolic stability?

A4: While maintaining the core pharmacophore is often crucial, if the indole nitrogen or ring system is a point of metabolic instability, you could consider bioisosteres such as azaindoles, indazoles, or benzimidazoles.[7][14] These replacements can alter the electronic properties and metabolic profile of the molecule.

Experimental Design and Data Interpretation

Q5: What are the key parameters I should determine from a liver microsomal stability assay?

A5: The key parameters are the in vitro half-life (t½) and the intrinsic clearance (CLint).[15] The half-life is the time it takes for 50% of the compound to be metabolized. Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound, independent of physiological factors like blood flow.

Q6: How do I calculate the in vitro half-life and intrinsic clearance?

A6:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear portion of this plot is the elimination rate constant (k).

  • Half-life (t½) is calculated as 0.693 / k.[9]

  • Intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration) x 1000.[9]

Q7: What is the purpose of an NADPH regenerating system in the assay?

A7: CYP enzymes require NADPH as a cofactor to function. An NADPH regenerating system (typically consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) ensures a continuous supply of NADPH throughout the incubation period, maintaining the metabolic activity of the microsomes.[10]

Quantitative Data on Metabolic Stability of Indole Derivatives

CompoundStructureModification% Remaining after 1h in HLMReference
Ko143Potent ABCG2 InhibitorBaseline Indole Derivative23%[16]
Compound 2Bisbenzoyl IndoleMethoxy benzoyl substitution56%[16]
Compound 8Monobenzoyl IndoleMethoxy benzoyl substitution78%[16]

This data demonstrates that substitutions on the indole scaffold can significantly enhance metabolic stability.[16]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of a 6-fluoro-2-methyl-1H-indole-based compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare working solutions of the test compound in buffer.

    • Thaw liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer. Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an excess of ice-cold stop solution.

    • For the 0-minute time point, add the stop solution before the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

    • Calculate the half-life and intrinsic clearance as described in FAQ Q6.

Protocol 2: Metabolite Identification using HPLC-MS/MS

Objective: To identify the potential metabolites of a 6-fluoro-2-methyl-1H-indole-based compound.

Materials:

  • Samples from the liver microsomal stability assay

  • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 HPLC column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

  • Chromatographic Separation:

    • Inject the supernatant from the microsomal incubation onto the HPLC system.

    • Use a gradient elution to separate the parent compound from its metabolites.

  • Mass Spectrometry Analysis:

    • Acquire data in both positive and negative ion modes.

    • Perform full scan MS to detect all ions.

    • Perform data-dependent MS/MS to obtain fragmentation spectra of the detected ions.

  • Data Analysis:

    • Compare the chromatograms of the incubated samples with a control sample (0-minute time point) to identify new peaks corresponding to metabolites.

    • Determine the accurate mass of the potential metabolite peaks and predict their elemental composition.

    • Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites. Common metabolic transformations to look for include hydroxylation (+16 Da), demethylation (-14 Da), and glucuronidation (+176 Da).[8]

Visualizations

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 6-Fluoro-2-methyl-1H-indole Metabolite1 Hydroxylation at 2-methyl (+16 Da) Parent->Metabolite1 CYP-mediated Oxidation Metabolite2 Aromatic Hydroxylation (+16 Da) Parent->Metabolite2 CYP-mediated Oxidation Conjugate1 Glucuronide Conjugate (+176 Da) Metabolite1->Conjugate1 UGT Conjugate2 Sulfate Conjugate (+80 Da) Metabolite2->Conjugate2 SULT

Caption: Predicted metabolic pathway of 6-fluoro-2-methyl-1H-indole.

experimental_workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis cluster_data Data Interpretation Start Test Compound + Liver Microsomes + Buffer Add_NADPH Initiate Reaction (Add NADPH) Start->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Time_Points Collect Samples at Time Points Incubate->Time_Points Stop_Reaction Terminate with Stop Solution Time_Points->Stop_Reaction Centrifuge Protein Precipitation & Centrifugation Stop_Reaction->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate Identify Identify Metabolites LCMS->Identify

Caption: Workflow for a liver microsomal stability assay.

References

Validation & Comparative

Verifying the Structural Integrity of 6-fluoro-2-methyl-1H-indole: A 19F NMR Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, confirming the precise structure of novel compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process, and for fluorinated molecules, 19F NMR provides unparalleled sensitivity and resolution. This guide offers a comparative analysis of the expected 19F NMR data for 6-fluoro-2-methyl-1H-indole against related fluorinated indole derivatives, supported by a detailed experimental protocol for data acquisition.

The fluorine-19 nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in strong, sharp signals and a wide range of chemical shifts that are highly sensitive to the local electronic environment.[1][2] For aromatic systems, the position of the fluorine substituent and the nature of other groups on the ring significantly influence the 19F chemical shift.[3]

Comparative 19F NMR Data of Fluorinated Indoles

To confirm the structure of 6-fluoro-2-methyl-1H-indole, its experimental 19F NMR spectrum should be compared with data from analogous compounds. The table below summarizes typical 19F NMR chemical shifts for various fluoroindole derivatives. The chemical shift of the fluorine atom is influenced by the electron-donating or -withdrawing nature of other substituents on the indole ring.

CompoundPosition of FluorineOther SubstituentsSolventReported ¹⁹F Chemical Shift (ppm)
6-fluoro-2-methyl-1H-indole (Target) 6 2-methyl CDCl₃ (Expected) ~ -120 to -125
6-fluoroindole-2-carboxylic acid62-carboxylic acidDMSO-d₆Not explicitly stated, but data is available[4]
5-fluoroindole5NoneNaPi bufferNot explicitly stated, but spectrum is available
4-fluorotryptophan43-(2-amino-2-carboxyethyl)Not specifiedNot explicitly stated, but data is available[5]
5-fluorotryptophan53-(2-amino-2-carboxyethyl)Not specifiedNot explicitly stated, but data is available[5]
6-fluorotryptophan63-(2-amino-2-carboxyethyl)Not specifiedNot explicitly stated, but data is available[5]
7-fluorotryptophan73-(2-amino-2-carboxyethyl)Not specifiedNot explicitly stated, but data is available[5]

Note: Chemical shifts are referenced to an external standard, typically CFCl₃ (0 ppm). Negative values indicate a resonance upfield of the reference.

The presence of the electron-donating methyl group at the 2-position in the target molecule is expected to have a minor shielding effect on the fluorine at the 6-position compared to unsubstituted 6-fluoroindole. In contrast, an electron-withdrawing group like a carboxylic acid at the 2-position would likely cause a downfield shift (less negative) of the fluorine resonance.

The Significance of Proton-Fluorine Coupling

In addition to the chemical shift, the coupling of the fluorine atom to nearby protons (¹H-¹⁹F coupling) provides valuable structural information.[1] For a fluorine atom at the 6-position of the indole ring, one would expect to observe coupling to the protons at positions 5 and 7. The magnitude of these coupling constants (J-values) is dependent on the number of bonds separating the nuclei.

  • ³JH5-F6 (ortho coupling): Typically in the range of 8-10 Hz.

  • ³JH7-F6 (ortho coupling): Typically in the range of 8-10 Hz.

  • ⁴JH4-F6 (meta coupling): Typically smaller, around 4-6 Hz.[6]

  • Longer-range couplings: Couplings over more than four bonds are generally small (0.5-3.0 Hz) and may not always be resolved.[7]

The observed splitting pattern in the ¹⁹F NMR spectrum, which will be a doublet of doublets (or a more complex multiplet if further couplings are resolved), is a key diagnostic feature for confirming the 6-fluoro substitution pattern.

Experimental Protocol for 19F NMR Analysis

Acquiring high-quality 19F NMR data is crucial for accurate structural elucidation. The following is a detailed protocol for the analysis of a small organic molecule like 6-fluoro-2-methyl-1H-indole.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-20 mg of the 6-fluoro-2-methyl-1H-indole sample.[8]

  • Choosing a Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[8][9]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the liquid height is between 4.0 and 5.0 cm.[8][9]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[8]

2. NMR Instrument Setup and Data Acquisition:

  • Instrument Tuning: Tune the NMR probe to the ¹⁹F frequency.[10]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[8]

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse ¹⁹F experiment (e.g., zgfhigqn on a Bruker spectrometer for ¹H-decoupled spectra) is typically used.[11] For observing H-F coupling, a ¹H-coupled ¹⁹F experiment should be performed.

    • Spectral Width: Set a wide spectral width initially (e.g., 200-300 ppm) to ensure the signal is captured, and then narrow it as needed.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans for a sample of this concentration).[11]

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure the nuclei have returned to equilibrium between pulses.[11]

  • Referencing: The chemical shifts should be referenced to an appropriate internal or external standard, such as CFCl₃ (0 ppm) or trifluoroacetic acid (TFA).[5]

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Peak Picking and Integration: Identify the ¹⁹F signal(s) and integrate the peak area(s).

  • Coupling Constant Measurement: If a ¹H-coupled spectrum was acquired, measure the J-values from the splitting pattern of the multiplet.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of 6-fluoro-2-methyl-1H-indole using 19F NMR analysis.

structure_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr 19F NMR Analysis cluster_analysis Data Interpretation & Comparison synthesis Synthesize and purify 6-fluoro-2-methyl-1H-indole sample_prep Prepare NMR sample (dissolve in CDCl3) synthesis->sample_prep acquire_decoupled Acquire 1H-decoupled 19F NMR spectrum sample_prep->acquire_decoupled acquire_coupled Acquire 1H-coupled 19F NMR spectrum sample_prep->acquire_coupled process_data Process spectra (FT, phasing, baseline correction) acquire_decoupled->process_data acquire_coupled->process_data analyze_shift Analyze chemical shift (δ) process_data->analyze_shift analyze_coupling Analyze coupling pattern (J-values) process_data->analyze_coupling compare_data Compare with data of known fluoroindoles analyze_shift->compare_data analyze_coupling->compare_data confirm_structure Confirm structure of 6-fluoro-2-methyl-1H-indole compare_data->confirm_structure

Workflow for 19F NMR based structure confirmation.

By following this comprehensive guide, researchers can confidently utilize 19F NMR spectroscopy to verify the structure of 6-fluoro-2-methyl-1H-indole and other novel fluorinated compounds, ensuring the integrity of their research and development efforts.

References

A Comparative Guide to the Analytical Characterization of 6-fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 6-fluoro-2-methyl-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and drug development. The primary focus is on its mass spectrometry fragmentation pattern, with comparative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these analytical methods.

Executive Summary

6-Fluoro-2-methyl-1H-indole (C₉H₈FN, M.W. 149.16 g/mol ) is a heterocyclic compound with potential applications in pharmaceutical research.[1] Accurate analytical characterization is crucial for its identification, purity assessment, and structural elucidation. This guide compares the utility of mass spectrometry, NMR, and IR spectroscopy in achieving a comprehensive analytical profile of this compound.

Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of 6-fluoro-2-methyl-1H-indole through analysis of its fragmentation pattern.

Fragmentation Pattern:

Under typical EI-MS conditions, 6-fluoro-2-methyl-1H-indole exhibits a characteristic fragmentation pathway. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 149.[1] The fragmentation is influenced by the presence of the fluorine and methyl substituents on the indole ring.

The fragmentation process begins with the ionization of the molecule, followed by the cleavage of specific bonds to form stable fragment ions. The proposed fragmentation pathway is as follows:

  • Molecular Ion (m/z 149): The intact molecule with a single positive charge.

  • Loss of a Methyl Radical (m/z 134): The most favorable fragmentation involves the loss of a methyl radical (•CH₃) from the 2-position, resulting in the base peak at m/z 134. This fragment is likely a stable quinolinium-like cation.

  • Loss of Hydrogen Fluoride (m/z 129): Another characteristic fragmentation is the elimination of a neutral hydrogen fluoride (HF) molecule from the molecular ion, yielding a fragment at m/z 129.

  • Formation of Phenyl Cation (m/z 77): Cleavage of the indole ring can lead to the formation of a phenyl cation ([C₆H₅]⁺) at m/z 77.

The following diagram illustrates the proposed mass spectrometry fragmentation pathway of 6-fluoro-2-methyl-1H-indole.

fragmentation_pathway Mass Spectrometry Fragmentation of 6-fluoro-2-methyl-1H-indole M C₉H₈FN⁺ m/z = 149 Molecular Ion F1 C₈H₅FN⁺ m/z = 134 [M-CH₃]⁺ (Base Peak) M->F1 - •CH₃ F2 C₉H₇N⁺ m/z = 129 [M-HF]⁺ M->F2 - HF F3 C₆H₅⁺ m/z = 77 M->F3 - C₃H₃FN characterization_workflow Analytical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

References

A Comparative Analysis of 6-Fluoro-2-methyl-1H-indole and Other Fluorinated Indoles for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 6-fluoro-2-methyl-1H-indole and other key fluorinated indole isomers. The strategic incorporation of fluorine into the indole scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity. This document aims to be a valuable resource by presenting a side-by-side comparison of physicochemical characteristics, biological activities with supporting quantitative data, detailed experimental protocols, and relevant signaling pathways.

Physicochemical Properties: A Comparative Overview

The position of the fluorine atom on the indole ring, coupled with other substituents, significantly influences key physicochemical parameters such as lipophilicity (LogP) and acidity (pKa). These properties, in turn, affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 6-fluoro-2-methyl-1H-indole is limited, predicted values provide a useful starting point for comparison with other fluorinated and non-fluorinated analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)LogP (Predicted)
2-Methyl-1H-indoleC₉H₉N131.1758-60272-273-2.5[1]
4-Fluoro-1H-indoleC₈H₆FN135.1430-32[2]90 (at 0.4 mmHg)[2]-2.8[3]
5-Fluoro-1H-indoleC₈H₆FN135.1445-48---
6-Fluoro-2-methyl-1H-indole C₉H₈FN 149.16 100 [4]269.2 (at 760 mmHg) [4]16.97 ± 0.30 [5][6]2.6 [7]
7-Fluoro-1H-indoleC₈H₆FN135.1460-65-15.55[8]-
5-Fluoro-2-methyl-1H-indoleC₉H₈FN149.17100120--
7-Fluoro-2-methyl-1H-indoleC₉H₈FN149.17----

Biological Activities: A Quantitative Comparison

Fluorinated indoles have demonstrated a wide range of biological activities, including enzyme inhibition and antimicrobial effects. The introduction of fluorine can lead to enhanced potency and selectivity. This section provides available quantitative data to facilitate a direct comparison.

Enzyme Inhibition

Fluorinated indoles have emerged as promising inhibitors of various enzymes implicated in disease, such as Tryptophan 2,3-dioxygenase (TDO) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1).

Compound/DerivativeTarget EnzymeIC₅₀
6-Fluoroindole DerivativesTDO< 1 µM
6-FluoroindazoleROCK114 nM
4-FluoroindazoleROCK12500 nM
FasudilROCK110.7 µM[9]
HydroxyfasudilROCK10.73 µM[10]
Antimicrobial Activity

Several fluorinated indoles have been investigated for their ability to inhibit the growth of various microbial pathogens. The minimum inhibitory concentration (MIC) is a key measure of their potency.

CompoundMicroorganismMIC (µg/mL)
Indole-1,2,4-triazole Conjugate (6f)Candida albicans2[11]
Indole-1,2,4-triazole Conjugate (6f)Candida tropicalis2[11]
Indole-1,2,4-triazole ConjugatesGram-negative bacteria~250[11]
6-FluoroindoleSerratia marcescens(Inhibits biofilm formation)[12]

Note: Specific MIC values for 6-fluoro-2-methyl-1H-indole against a broad panel of microbes are not extensively documented and represent an area for further research.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. Below are protocols for key assays relevant to the evaluation of fluorinated indoles.

Tryptophan 2,3-dioxygenase (TDO) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TDO, which catalyzes the first and rate-limiting step in the kynurenine pathway.

Principle: The enzymatic activity of TDO is determined by measuring the production of its product, N-formylkynurenine, which can be detected spectrophotometrically at a wavelength of 321 nm.

Procedure: [5]

  • Prepare a reaction mixture containing TDO assay buffer, the test compound at various concentrations, and recombinant human TDO enzyme.

  • Initiate the reaction by adding the substrate, L-tryptophan.

  • Incubate the reaction at room temperature for a defined period (e.g., 90 minutes).

  • Stop the reaction and measure the absorbance at 321 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of ROCK1, a key regulator of the actin cytoskeleton.

Principle: The assay measures the phosphorylation of a specific ROCK substrate, such as MYPT1. The level of phosphorylation is detected using a specific antibody and a secondary antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.

Procedure:

  • Coat a 96-well plate with the ROCK substrate (e.g., recombinant MYPT1).

  • Add the test compound at various concentrations and the active ROCK1 enzyme to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate to allow for phosphorylation.

  • Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.

  • Add a secondary antibody conjugated to HRP.

  • Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Procedure:

  • Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.

Signaling Pathways and Mechanisms of Action

Fluorinated indoles exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is critical for rational drug design and development.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway, leading to anticancer effects.[9][13][14][15][16]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Indole Derivatives Indole Derivatives Indole Derivatives->PI3K Indole Derivatives->Akt Indole Derivatives->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Serotonin Receptor Signaling in Neurological Disorders

Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a variety of pharmaceutical drugs. Indole is a core scaffold of serotonin, and its fluorinated derivatives are being explored as modulators of serotonin receptor activity for the treatment of neurological and psychiatric disorders.[17]

Serotonin_Receptor_Signaling Serotonin (5-HT) Serotonin (5-HT) 5-HT Receptor 5-HT Receptor Serotonin (5-HT)->5-HT Receptor G-protein G-protein 5-HT Receptor->G-protein Second Messengers e.g., cAMP, IP3, DAG G-protein->Second Messengers Cellular Response e.g., Neuronal Excitability Second Messengers->Cellular Response Fluorinated Indoles Fluorinated Indoles Fluorinated Indoles->5-HT Receptor Modulate

Caption: Modulation of serotonin receptor signaling by fluorinated indoles.

Conclusion

This comparative guide highlights the significance of fluorination in modulating the properties of the indole scaffold. 6-Fluoro-2-methyl-1H-indole and its isomers represent a promising class of compounds with potential applications in various therapeutic areas. The provided data and protocols offer a foundational resource for researchers to further explore the structure-activity relationships and therapeutic potential of these valuable molecules. Further experimental investigation into the specific biological activities of 6-fluoro-2-methyl-1H-indole is warranted to fully elucidate its potential in drug discovery.

References

Unveiling the Impact of Fluorination: A Comparative Analysis of 6-fluoro-2-methyl-1H-indole and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of 6-fluoro-2-methyl-1H-indole versus 2-methyl-1H-indole reveals the significant influence of fluorination on the pharmacological properties of indole-based compounds. While direct comparative studies on these specific molecules are limited, analysis of related fluorinated indoles provides valuable insights into the enhanced potency and altered activity profiles conferred by the strategic placement of a fluorine atom.

The introduction of a fluorine atom at the 6-position of the 2-methyl-1H-indole scaffold is a key strategy in medicinal chemistry to modulate a molecule's biological activity. Fluorination can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comparative overview of the biological activities of 6-fluoro-2-methyl-1H-indole and its non-fluorinated counterpart, 2-methyl-1H-indole, drawing upon data from analogous compounds to highlight the impact of 6-fluorination. The primary biological activities explored include anticancer, anti-inflammatory, and antimicrobial effects.

Comparative Biological Activity: A Data-Driven Overview

CompoundBiological ActivityTarget Organism/Cell LineAssayKey Metric (Unit)Result
5-Fluoroindole AntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)4.7[1]
6-Fluoroindole AntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)74.0[1]

Note: This table presents data on related indole compounds to infer the potential effects of fluorination. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.

While the above data does not include the 2-methyl substituent, it strongly suggests that the position of the fluorine atom dramatically impacts biological activity. The significantly lower MIC for 5-fluoroindole compared to 6-fluoroindole against Mycobacterium tuberculosis indicates that fluorination at the 5-position is more favorable for this specific activity. This underscores the importance of precise structural modifications in drug design.

Key Biological Activities and the Influence of 6-Fluorination

Anticancer Activity

Indole derivatives are a well-established class of compounds with potential anticancer properties.[2][3] The introduction of a fluorine atom can enhance these effects. While specific data for 6-fluoro-2-methyl-1H-indole is sparse, the broader class of fluorinated indoles has shown promise in targeting various cancer cell lines. The mechanism of action for many indole-based anticancer agents involves the induction of apoptosis (programmed cell death).

A general workflow for assessing the cytotoxic effects of these compounds on cancer cells is the MTT assay.

MTT Assay Workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep1 Seed cancer cells in a 96-well plate prep2 Incubate for 24 hours to allow attachment prep1->prep2 treat1 Treat cells with varying concentrations of indole compounds prep2->treat1 treat2 Incubate for a specified period (e.g., 48-72 hours) treat1->treat2 assay1 Add MTT solution to each well treat2->assay1 assay2 Incubate for 2-4 hours assay1->assay2 assay3 Add solubilization solution (e.g., DMSO) assay2->assay3 analysis1 Measure absorbance at ~570 nm assay3->analysis1 analysis2 Calculate cell viability and IC50 values analysis1->analysis2

A simplified workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity

Indole compounds have also been investigated for their anti-inflammatory properties. A common in vitro model to assess anti-inflammatory potential is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. LPS stimulation induces the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The ability of a compound to inhibit the release of these mediators is indicative of its anti-inflammatory activity.

The signaling pathway initiated by LPS binding to Toll-like receptor 4 (TLR4) on macrophages is a key target for anti-inflammatory drugs.

LPS Signaling Pathway Simplified LPS-Induced Pro-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces gene transcription

Key steps in the LPS-induced inflammatory response in macrophages.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][5][6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the indole compounds.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 6-fluoro-2-methyl-1H-indole and 2-methyl-1H-indole stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the indole compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assay: Measurement of Nitric Oxide and Cytokine Production

This protocol describes how to measure the anti-inflammatory effects of the indole compounds on LPS-stimulated RAW 264.7 macrophages.[8][9][10]

Objective: To quantify the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) production.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 24-well or 96-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • 6-fluoro-2-methyl-1H-indole and 2-methyl-1H-indole stock solutions (in DMSO)

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α and IL-6 quantification

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the indole compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Nitric Oxide Measurement:

    • Mix an equal volume of the supernatant with Griess Reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement:

    • Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of NO, TNF-α, and IL-6 production by the indole compounds compared to the LPS-only treated group.

Conclusion

The strategic incorporation of a fluorine atom at the 6-position of the 2-methyl-1H-indole core is a promising approach for enhancing the therapeutic potential of this scaffold. While direct comparative data for 6-fluoro-2-methyl-1H-indole and its non-fluorinated analog is currently lacking, the available evidence from related fluorinated indoles suggests that this modification can significantly influence biological activity. Further head-to-head studies are warranted to fully elucidate the specific advantages of 6-fluorination on the anticancer, anti-inflammatory, and antimicrobial properties of 2-methyl-1H-indole derivatives. The experimental protocols and pathway diagrams provided herein offer a foundational framework for researchers to conduct such valuable comparative investigations.

References

A Comparative Guide to In Vitro Assays for Validating the Efficacy of 6-Fluoro-2-Methyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-2-methyl-1H-indole scaffold is a promising heterocyclic structure in medicinal chemistry. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making its derivatives attractive candidates for novel therapeutics.[1][2] This guide provides an overview of key in vitro assays to validate the efficacy of these derivatives, focusing on their potential as anticancer agents, a field where indole-based compounds have shown significant promise.[3][4] We present comparative data from related fluorinated indole compounds, detailed experimental protocols, and visualizations of relevant biological pathways to inform your research and development efforts.

Key Therapeutic Targets and In Vitro Evaluation Strategies

While specific data on a broad range of 6-fluoro-2-methyl-1H-indole derivatives are emerging, the broader class of fluorinated indoles has been investigated for several therapeutic applications. The primary focus of this guide will be on their potential as anticancer agents, with key validation assays centered around cytotoxicity, inhibition of tubulin polymerization, and kinase inhibition.[1][5][6]

Data Presentation: Comparative Efficacy of Fluorinated Indole Derivatives

The following tables summarize the in vitro efficacy of various fluorinated indole derivatives and related compounds against cancer cell lines and protein targets. It is important to note that the data presented here is for structurally related compounds, as comprehensive data for a wide range of 6-fluoro-2-methyl-1H-indole derivatives is not yet extensively available in published literature. These comparisons should serve as a benchmark for the evaluation of novel derivatives.

Table 1: Antiproliferative Activity of Fluorinated Indole Derivatives against Human Cancer Cell Lines

Compound ClassSpecific Derivative (if specified)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-Fluorinated Indole AnalogueCompound 20Jurkat (Leukemia)< 10Cisplatin-
5-Fluorinated Indole AnalogueCompound 27MCF-7 (Breast)< 10Cisplatin-
5-Fluorinated Indole AnalogueCompound 27HCT116 (Colon)< 10Cisplatin-
5-Fluoro-2-oxindole DerivativeCompound 3d-49.89 ± 1.16 (α-glucosidase inhibition)Acarbose569.43 ± 43.72
5-Fluoro-2-oxindole DerivativeCompound 3f-35.83 ± 0.98 (α-glucosidase inhibition)Acarbose569.43 ± 43.72
5-Fluoro-2-oxindole DerivativeCompound 3i-56.87 ± 0.42 (α-glucosidase inhibition)Acarbose569.43 ± 43.72
2,5-disubstituted Indole DerivativeCompound 3bA549 (Lung)0.48 ± 0.15--
2,5-disubstituted Indole DerivativeCompound 2cHepG2 (Liver)13.21 ± 0.30--

Data sourced from studies on 5-fluorinated indole phytoalexin analogues and 5-fluoro-2-oxindole derivatives, demonstrating the potential of fluorinated indoles.[1][7][8]

Table 2: Tubulin Polymerization Inhibition by Indole Derivatives

Compound ClassSpecific Derivative (if specified)IC50 (µM)Reference CompoundIC50 (µM)
6-Fluoro Arylthioindole DerivativeCompound 3210--
Indole-based TMP AnalogueCompound 5m0.37 ± 0.07--
Fused Indole DerivativeCompound 210.15 ± 0.07--

This table highlights the potential of fluorinated indoles to act as tubulin polymerization inhibitors, a key mechanism for anticancer activity.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for two key assays relevant to the evaluation of 6-fluoro-2-methyl-1H-indole derivatives as potential anticancer agents.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-fluoro-2-methyl-1H-indole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a critical process in cell division.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) or by using a fluorescent reporter that binds to polymerized tubulin.

Protocol (Turbidity-based):

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP stock solution.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing tubulin, GTP, and the test compound (6-fluoro-2-methyl-1H-indole derivative) or a control vehicle. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) should be used as controls.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time. The IC50 for inhibition of tubulin polymerization is the concentration of the compound that reduces the maximum rate of polymerization by 50%.

Mandatory Visualizations

Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the biological context and experimental design.

Signaling Pathways

6-fluoro-2-methyl-1H-indole derivatives, like other indole compounds, may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway, a potential target for kinase inhibitors.

Apoptosis_Pathway cluster_mito Mitochondrion Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak CytoC Cytochrome c Bax_Bak->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) BH3_only BH3-only proteins (e.g., Bid, Bad) Apoptotic_Stimuli->BH3_only BH3_only->Bcl2 BH3_only->Bax_Bak Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis Indole_Derivative Indole Derivative (Potential Inhibitor) Indole_Derivative->Bcl2

Caption: The Bcl-2 regulated intrinsic apoptosis pathway.

Experimental Workflow

A logical workflow is essential for the systematic evaluation of novel compounds.

Experimental_Workflow Start Synthesis of 6-Fluoro-2-Methyl-1H-Indole Derivatives Primary_Screening Primary Screening: MTT Assay (Multiple Cancer Cell Lines) Start->Primary_Screening Hit_Identification Hit Identification (IC50 < Threshold) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays: - Tubulin Polymerization - Kinase Inhibition Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies: - Cell Cycle Analysis - Apoptosis Assays Secondary_Assays->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

Caption: A typical workflow for in vitro evaluation of novel anticancer compounds.

References

A Comparative Guide to the ADME Properties of 6-Fluoro-2-methyl-1H-indole Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic properties. The 6-fluoro-2-methyl-1H-indole scaffold is a privileged structure in this regard, valued for its potential to improve metabolic stability and modulate lipophilicity.[1][2] This guide provides a comparative overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates containing this key moiety, supported by experimental data and detailed methodologies.

Comparative ADME Data

The following table summarizes key in vitro ADME parameters for representative indole derivatives, highlighting the impact of substitution on metabolic stability. While comprehensive head-to-head data for multiple 6-fluoro-2-methyl-1H-indole drug candidates is not publicly available, the data presented for analogous compounds provides a valuable benchmark for structure-activity relationship (SAR) studies.

Table 1: In Vitro Metabolic Stability of Indole Derivatives in Mouse Liver Microsomes

Compound IDSubstitution PatternHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg)
Compound A 2,3-unsubstituted indole12.3556.1
Compound B Electron-withdrawing group at 3-position21.7731.8
Compound C Electron-donating group at 3-position9.2974.6
6-fluoro-2-methyl-1H-indole derivative (Predicted) Fluoro at 6, Methyl at 2Expected to be highExpected to be low

Data for comparator compounds sourced from Xu et al.[3] The data for the 6-fluoro-2-methyl-1H-indole derivative is predicted based on the known effects of fluorination on metabolic stability.

The fluorination of drug candidates is a widely used strategy to enhance metabolic stability.[4] The introduction of a fluorine atom, a strong electron-withdrawing group, at positions susceptible to metabolism can block oxidative pathways mediated by cytochrome P450 enzymes.[3] Based on these principles, it is anticipated that a 6-fluoro-2-methyl-1H-indole derivative would exhibit a longer half-life and lower intrinsic clearance compared to its non-fluorinated counterparts.

Experimental Protocols

The data presented in this guide is derived from standard in vitro ADME assays. The following are detailed methodologies for these key experiments.

Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, found in liver microsomes.[5][6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Pooled liver microsomes (human or other species)[7]

  • NADPH regenerating system (Cofactor)[8]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Control compounds (e.g., high and low clearance compounds)

  • LC-MS/MS system for analysis

Procedure:

  • The test compound is incubated with liver microsomes in the presence of a NADPH regenerating system at 37°C.[8]

  • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • Samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[5]

  • The half-life (t½) is calculated from the rate of disappearance of the parent compound, and the intrinsic clearance (CLint) is subsequently determined.[7]

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model to predict the intestinal absorption of drugs.[9]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound and control compounds (high and low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • The integrity of the cell monolayer is verified.

  • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time to determine the A to B permeability.[10]

  • To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (B to A).

  • Samples from both compartments are collected at specific time points and analyzed by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated in cm/s.[11]

Plasma Protein Binding (Equilibrium Dialysis)

This assay measures the extent to which a drug binds to proteins in the plasma, which affects its distribution and availability to reach its target.[12]

Objective: To determine the percentage of a test compound bound to plasma proteins.

Materials:

  • Test compound

  • Plasma (human or other species)

  • Equilibrium dialysis apparatus with semi-permeable membranes

  • Phosphate buffered saline (PBS)

  • LC-MS/MS system for analysis

Procedure:

  • The equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane.

  • Plasma containing the test compound is placed in one chamber, and buffer (PBS) is placed in the other.

  • The apparatus is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • After incubation, aliquots are taken from both the plasma and buffer chambers.

  • The concentration of the test compound in both chambers is determined by LC-MS/MS.

  • The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.

Visualizing ADME Pathways and Workflows

To further elucidate the processes involved in ADME studies, the following diagrams illustrate a typical experimental workflow and a generalized metabolic pathway for indole-containing compounds.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion caco2 Caco-2 Permeability transporter Transporter Assays (e.g., P-gp, BCRP) caco2->transporter Identifies Efflux Substrates pampa PAMPA ppb Plasma Protein Binding rbc RBC Partitioning ms Microsomal Stability hep Hepatocyte Stability cyp CYP Inhibition drug_candidate Drug Candidate drug_candidate->caco2 Predicts Intestinal Absorption drug_candidate->pampa High-Throughput Screening drug_candidate->ppb Determines Free Fraction drug_candidate->rbc drug_candidate->ms Phase I Metabolism drug_candidate->hep Phase I & II Metabolism drug_candidate->cyp Drug-Drug Interaction Risk

A generalized workflow for in vitro ADME profiling.

Metabolic_Pathway indole Indole-Containing Drug Candidate phase1 Phase I Metabolism (Oxidation, Hydroxylation) indole->phase1 phase2 Phase II Metabolism (Conjugation) phase1->phase2 excretion Excretion (Urine, Feces) phase1->excretion phase2->excretion cyp450 CYP450 Enzymes cyp450->phase1 ugts UGTs, SULTs ugts->phase2

A simplified metabolic pathway for indole compounds.

References

X-ray crystallography of 6-fluoro-2-methyl-1H-indole and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Solid-State Structures of Substituted 6-Fluoro-1H-Indoles

The introduction of a fluorine atom into the indole scaffold is a cornerstone of modern medicinal chemistry, significantly influencing molecular properties such as metabolic stability and binding affinity. Understanding the precise three-dimensional arrangement of these molecules in the solid state is critical for rational drug design and polymorphism screening. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for two derivatives of the 6-fluoro-1H-indole core: 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile and 6-fluoro-1H-indole-3-carboxylic acid .

The following sections detail the experimental workflows, crystallographic data, and structural differences, offering insights into the effects of substitution on the crystal packing and molecular geometry of the 6-fluoroindole framework.

Experimental and Analytical Workflow

The determination of a crystal structure is a multi-step process, beginning with the synthesis of the target compound and culminating in the refinement of the atomic model. The generalized workflow for obtaining the crystallographic data presented in this guide is illustrated below.

G cluster_synthesis Synthesis & Crystallization cluster_data X-ray Diffraction & Data Processing cluster_structure Structure Solution & Refinement S1 Chemical Synthesis S2 Purification S1->S2 S3 Crystal Growth (Slow Evaporation) S2->S3 D1 Mount Crystal on Diffractometer S3->D1 D2 X-ray Data Collection D1->D2 D3 Data Reduction & Cell Refinement D2->D3 R1 Structure Solution (e.g., SHELXS) D3->R1 R2 Structure Refinement (e.g., SHELXL) R1->R2 R3 Final Model Validation & CIF Generation R2->R3

Caption: Generalized workflow for small-molecule X-ray crystallography.

Experimental Protocols

The methodologies for crystal synthesis and X-ray data collection are crucial for the reproducibility and validation of crystallographic data.

Synthesis and Crystallization
  • 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile: The synthesis of this compound involves the reaction of a precursor indole with a chlorophenylating agent, followed by cyanation. Single crystals suitable for X-ray diffraction were obtained for analysis.

  • 6-fluoro-1H-indole-3-carboxylic acid: This compound was obtained from a commercial source. Single crystals were grown by the slow evaporation of an acetone solution.[1]

X-ray Data Collection and Refinement

For both compounds, a suitable single crystal was selected and mounted on a diffractometer. Data for 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile was collected at a low temperature (113 K) to minimize thermal vibrations, while data for 6-fluoro-1H-indole-3-carboxylic acid was collected at room temperature (293 K).[2]

The diffraction data were collected using molybdenum Kα radiation (λ ≈ 0.71073 Å). After data collection, the raw intensities were processed, and absorption corrections were applied. The crystal structures were solved using direct methods (programs like SHELXS) and then refined against the squared structure factors (F²) using programs like SHELXL. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data Comparison

The key crystallographic parameters for the two 6-fluoroindole derivatives are summarized in the table below. These data provide a quantitative basis for comparing the solid-state structures.

Parameter1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile6-fluoro-1H-indole-3-carboxylic acid
Chemical Formula C₁₆H₁₀ClFN₂C₉H₆FNO₂
Molecular Weight (Mr) 284.71179.15
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/c
Temperature (K) 113293
Unit Cell Dimensions
a (Å)7.4581 (9)7.0054 (14)
b (Å)16.8480 (15)11.699 (2)
c (Å)21.356 (2)9.2947 (19)
β (°)90104.15 (3)
Unit Cell Volume (V) (ų) 2683.5 (5)738.7 (3)
Molecules per Unit Cell (Z) 84
R-factor (R[F² > 2σ(F²)]) 0.0410.043
wR(F²) 0.1130.115

Structural Analysis and Comparison

The comparison of these two structures reveals the significant impact of substituents on the molecular conformation and the crystal packing.

G cluster_C1 Derivative 1 cluster_C2 Derivative 2 Indole 6-Fluoroindole Core C1_Node 1-(2-Chlorophenyl)- 6-fluoro-2-methyl- 1H-indole-3-carbonitrile Indole->C1_Node Substituents: - N1: 2-Chlorophenyl - C2: Methyl - C3: Carbonitrile C2_Node 6-Fluoro-1H-indole- 3-carboxylic acid Indole->C2_Node Substituents: - C3: Carboxylic Acid C1_Feat1 Bulky N1-substituent (Chlorophenyl) C1_Node->C1_Feat1 C1_Feat2 No N-H donor C1_Node->C1_Feat2 C1_Feat3 Weak C-H···F/Cl interactions C1_Node->C1_Feat3 C1_Feat4 Twisted Conformation (Indole-Phenyl Dihedral ~81°) C1_Node->C1_Feat4 C2_Feat1 N-H Hydrogen Bond Donor C2_Node->C2_Feat1 C2_Feat2 Carboxylic Acid Dimers (O-H···O Bonds) C2_Node->C2_Feat2 C2_Feat3 Planar Molecule C2_Node->C2_Feat3 C2_Feat4 π-π Stacking (Inter-dimer) C2_Node->C2_Feat4

Caption: Key structural differences between the two 6-fluoroindole derivatives.

  • Molecular Conformation: The structure of 6-fluoro-1H-indole-3-carboxylic acid is nearly planar.[2] In contrast, 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile adopts a highly twisted conformation, with the chlorobenzene ring oriented at a dihedral angle of approximately 80.9° relative to the indole ring system. This twist is sterically imposed by the bulky substituents at the N1 and C2 positions.

  • Intermolecular Interactions: The packing of the two derivatives is dominated by different forces.

    • In 6-fluoro-1H-indole-3-carboxylic acid , the primary interaction is strong O-H···O hydrogen bonding, which links molecules into centrosymmetric dimers via their carboxylic acid groups. These dimers are further connected by N-H···O hydrogen bonds and π–π stacking interactions, creating a robust, planar network.[2]

    • 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile lacks strong hydrogen bond donors. Its crystal packing is therefore governed by weaker C-H···F, C-H···Cl, and C-H···π interactions. The absence of strong, directional hydrogen bonds and the molecule's twisted shape lead to a less dense packing arrangement compared to the carboxylic acid derivative.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 6-fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For novel compounds such as 6-fluoro-2-methyl-1H-indole, a fluorinated indole derivative with potential applications in medicinal chemistry, robust and reliable analytical methods for purity determination are paramount.[1][2][3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for assessing the purity of 6-fluoro-2-methyl-1H-indole.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy. For 6-fluoro-2-methyl-1H-indole, several HPLC approaches can be considered, with reversed-phase HPLC being the most common starting point.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity. Given the structure of 6-fluoro-2-methyl-1H-indole, a C18 or C8 column is a suitable choice for the stationary phase.

This protocol is a representative method based on best practices for the analysis of similar indole derivatives and fluorinated compounds.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a return to 10% B and equilibration for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 275 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 6-fluoro-2-methyl-1H-indole Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_System HPLC System (Pump, Injector, Column, Detector) Filtration->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc

Caption: General experimental workflow for HPLC purity analysis.

Normal-Phase HPLC (NP-HPLC)

NP-HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, can be an alternative for separating isomers or impurities with different polarities that may co-elute in RP-HPLC.

Chiral HPLC

If the synthesis of 6-fluoro-2-methyl-1H-indole has the potential to generate chiral impurities or if it is a chiral molecule itself, chiral HPLC is necessary to separate the enantiomers. This typically involves specialized chiral stationary phases.

Comparison of HPLC Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity.Robust, reproducible, wide applicability, compatible with a broad range of samples and solvents.May have limited selectivity for very polar or structurally similar non-polar impurities.General purity assessment and quantification of the main component and common impurities.
Normal-Phase (NP-HPLC) Separation based on polarity.Excellent for separating non-polar and moderately polar isomers.Sensitive to water content in the mobile phase, which can affect reproducibility; solvents are often more hazardous and expensive.Separation of positional isomers and other impurities with distinct polarity differences from the main compound.
Chiral HPLC Separation of enantiomers.The only method to determine enantiomeric purity.Columns are expensive and often have a specific range of suitable analytes and mobile phases.Determining the enantiomeric excess of 6-fluoro-2-methyl-1H-indole or quantifying chiral impurities.

Alternative Analytical Techniques for Purity Determination

While HPLC is the primary technique, orthogonal methods are crucial for a comprehensive purity assessment, as they can detect impurities that may not be visible by HPLC.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[1][4][5]

ParameterCondition
Spectrometer 400 MHz or higher
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d6)
Internal Standard Maleic Anhydride or similar, accurately weighed
Sample Preparation Accurately weigh the 6-fluoro-2-methyl-1H-indole sample and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.
Acquisition Use a 90° pulse with a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.
Processing Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Calculation Purity is calculated based on the integral ratio, the number of protons for each signal, and the weights of the sample and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities that may be present from the synthesis, GC-MS is a powerful tool. Derivatization may be necessary to increase the volatility of 6-fluoro-2-methyl-1H-indole and its non-volatile impurities.[6][7][8]

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be considered a form of normal-phase chromatography and is particularly useful for chiral separations and for compounds that are not readily soluble in typical HPLC solvents.[9][10][11]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline small molecules by measuring the melting point depression caused by impurities.[12][13][14]

Comparison of HPLC with Alternative Techniques

TechniquePrincipleAdvantagesDisadvantages
HPLC Chromatographic separation based on differential partitioning.High resolution, high sensitivity, well-established, versatile.Requires a reference standard for quantification, may not detect all impurities.
qNMR Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Primary method (no need for a specific reference standard), provides structural information, non-destructive.Lower sensitivity than HPLC, requires a relatively pure sample for accurate quantification, expensive instrumentation.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.Excellent for volatile impurities, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds without derivatization.
SFC Chromatography using a supercritical fluid as the mobile phase.Fast separations, reduced organic solvent consumption, excellent for chiral separations.Less common than HPLC, may not be suitable for all compound classes.
DSC Measurement of heat flow associated with thermal transitions.Fast, requires small sample amounts, provides information on solid-state properties.Only applicable to crystalline substances, less sensitive to low levels of impurities, can be affected by polymorphism.

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Analytical_Techniques cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Thermal Methods HPLC HPLC (Reversed-Phase, Normal-Phase, Chiral) GC_MS GC-MS SFC SFC qNMR qNMR DSC DSC Purity_Analysis Purity Analysis of 6-fluoro-2-methyl-1H-indole Purity_Analysis->HPLC Purity_Analysis->GC_MS Purity_Analysis->SFC Purity_Analysis->qNMR Purity_Analysis->DSC

Caption: Relationship between purity analysis and various analytical techniques.

Conclusion

The determination of the purity of 6-fluoro-2-methyl-1H-indole requires a multi-faceted analytical approach. While RP-HPLC is the recommended primary method for routine purity testing and impurity profiling, the use of orthogonal techniques is essential for a comprehensive understanding of the compound's purity. qNMR offers a powerful, direct method for purity assessment, while GC-MS and SFC can provide valuable information on volatile and chiral impurities, respectively. DSC can be a rapid screening tool for the purity of the crystalline final product. The choice of method or combination of methods will depend on the specific requirements of the analysis, the nature of the expected impurities, and the stage of drug development.

References

A Researcher's Guide to Cross-Referencing Experimental Data of 6-fluoro-2-methyl-1H-indole with Spectral Databases

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the accurate identification and characterization of molecular compounds are paramount. This guide provides a comprehensive comparison of experimental spectral data for 6-fluoro-2-methyl-1H-indole with established values, offering a framework for validating new experimental findings against spectral databases.

6-Fluoro-2-methyl-1H-indole (CAS No: 40311-13-5) is an indole derivative with a molecular formula of C₉H₈FN and a molecular weight of 149.16 g/mol .[1][2] Its structural characterization relies on several key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide presents quantitative data from these methods in a structured format to facilitate easy comparison and provides detailed experimental protocols for reproducibility.

Workflow for Spectral Data Cross-Referencing

The process of validating experimental data involves a systematic workflow. It begins with careful sample preparation and spectral acquisition, followed by data processing and a critical comparison against reference data from established spectral libraries.

G cluster_exp Experimental Analysis cluster_db Database Cross-Referencing cluster_comp Comparison & Validation A Sample Preparation (6-fluoro-2-methyl-1H-indole) B Spectroscopic Acquisition (NMR, MS, IR) A->B C Raw Data Processing (e.g., Fourier Transform) B->C F Compare Experimental Data vs. Reference Data C->F Processed Experimental Data D Query Spectral Databases (e.g., NIST, SDBS) E Retrieve Reference Spectra & Data D->E E->F Reference Database Data G Structural Confirmation or Further Investigation F->G

Caption: Workflow for experimental data validation against spectral databases.

Quantitative Spectral Data Comparison

The following tables summarize the key experimental spectral data for 6-fluoro-2-methyl-1H-indole. Researchers can use these tables to compare their own experimental results.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The data presented here were acquired in a chloroform-d (CDCl₃) solvent.[1]

Nucleus Spectrometer Frequency Chemical Shift (δ) in ppm Coupling Constant (J) in Hz Multiplicity Assignment
¹H400 MHz7.82-br s1H, NH
¹H400 MHz7.438.6, 5.4dd1H
¹H400 MHz6.989.6, 2.2dd1H
¹H400 MHz6.879.8, 8.6td1H
¹H400 MHz6.22-s1H
¹H400 MHz2.44-s3H, CH₃
¹³C101 MHz159.3d, J = 235.9dC-F
¹³C101 MHz135.9d, J = 12.3d
¹³C101 MHz135.4d, J = 2.5d
¹³C101 MHz125.5ss
¹³C101 MHz120.1d, J = 9.9d
¹³C101 MHz108.0d, J = 24.1d
¹³C101 MHz100.3ss
¹³C101 MHz96.8d, J = 26.2d
¹³C101 MHz13.7ssCH₃
¹⁹F470 MHz-121.75--

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, td = triplet of doublets, br s = broad singlet.

Table 2: Mass Spectrometry (MS) Data

Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and providing structural clues.[1]

Parameter m/z Value Designation Notes
Molecular Ion149[M]⁺Corresponds to the molecular formula C₉H₈FN.[1]
Base Peak134[M-CH₃]⁺Loss of a methyl group.
Characteristic Fragment129[M-HF]⁺Loss of hydrogen fluoride.
Characteristic Fragment77[C₆H₅]⁺Phenyl group fragment.
Table 3: Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.[1]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400N-H stretchIndole N-H
3100-3000C-H stretchAromatic C-H
2960, 2870C-H stretchMethyl C-H
1580, 1500C=C stretchAromatic C=C
1190C-F stretchCarbon-Fluorine

Logic of Spectral Interpretation

Confirming a chemical structure is a process of logical deduction, where evidence from multiple spectroscopic techniques is pieced together. Each method provides a unique part of the puzzle, and their combination leads to a confident structural assignment.

G cluster_data Experimental Data Inputs cluster_interp Inferred Structural Information MS MS Data (m/z = 149) MolFormula Confirms Molecular Formula (C₉H₈FN) MS->MolFormula IR IR Data (3400, 1190 cm⁻¹) FuncGroups Identifies Functional Groups (N-H, C-F, Aromatic) IR->FuncGroups NMR NMR Data (¹H, ¹³C, ¹⁹F Shifts) Connectivity Determines Atom Connectivity & Chemical Environment NMR->Connectivity FinalStruct Final Structure Confirmation (6-fluoro-2-methyl-1H-indole) MolFormula->FinalStruct FuncGroups->FinalStruct Connectivity->FinalStruct

Caption: Logical flow for structural elucidation using multi-technique spectral data.

Standardized Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for small organic molecules like 6-fluoro-2-methyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[3] To ensure magnetic field homogeneity, filter the solution through a pipette with a glass wool plug to remove any particulate matter. Transfer the clear solution into a clean NMR tube. An internal standard, such as tetramethylsilane (TMS), may be added for precise chemical shift calibration.[3]

  • Data Acquisition : Place the sample in the NMR spectrometer.[4] For quantitative results, acquisition parameters should be carefully set, including a sufficient relaxation delay (d1) of at least five times the T1 value to allow for full relaxation between scans.[5] Spectra are typically acquired at a constant temperature, such as 298 K (25 °C).[5]

  • Data Processing : The acquired Free Induction Decay (FID) signal is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample, typically around 1 mg/mL, in a volatile organic solvent like methanol or acetonitrile.[6] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[6] Ensure the final solution is free of non-volatile salts and particulates, which can interfere with electrospray ionization and contaminate the instrument.[6]

  • Data Acquisition : The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[7][8] Common ionization techniques for small molecules include Electron Impact (EI) and Electrospray Ionization (ESI).[7][9] The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and then detected.[7][10]

  • Data Processing : The instrument software plots the relative abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecule is identified as the molecular ion peak, which confirms the molecular weight.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid) : For solid samples, two common methods are KBr pellets and Nujol mulls.

    • KBr Pellet : Mix a small amount of the finely ground sample with spectroscopic grade potassium bromide (KBr). Press the mixture under high pressure to form a thin, transparent pellet.[11] This method provides a spectrum free from solvent peaks.[11]

    • Nujol Mull : Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a fine paste.[12][13] Spread the mull thinly between two salt plates (e.g., NaCl or KBr).[12] The spectrum will show characteristic peaks for Nujol, which must be mentally subtracted.

  • Data Acquisition : Place the sample holder in the path of the IR beam within the spectrometer.[14] The instrument measures the amount of light absorbed by the sample at each wavenumber.

  • Data Processing : The resulting plot of absorbance (or transmittance) versus wavenumber is the IR spectrum. This spectrum is then analyzed by correlating the observed absorption bands to known vibrational frequencies of specific functional groups.[15]

References

A Comparative Analysis of 6-Fluoro-2-Methyl-1H-Indole Derivatives: Binding Affinity to Key Cancer Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 6-Fluoro-2-Methyl-1H-Indole Derivatives as Inhibitors of Aurora Kinases, VEGFR-2, and Tubulin.

The 6-fluoro-2-methyl-1H-indole scaffold has emerged as a promising framework in medicinal chemistry for the development of novel therapeutic agents, particularly in oncology. The strategic incorporation of a fluorine atom at the 6-position and a methyl group at the 2-position of the indole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity to various protein targets. This guide provides a comparative study of the binding affinity of 6-fluoro-2-methyl-1H-indole derivatives to three critical cancer-related protein targets: Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and tubulin.

Quantitative Comparison of Binding Affinities

While a comprehensive side-by-side study of a series of 6-fluoro-2-methyl-1H-indole derivatives against Aurora kinases, VEGFR-2, and tubulin is not extensively available in the public domain, this section compiles and extrapolates from existing research on closely related indole derivatives to provide a representative comparison. The data presented below, measured as IC50 values (the concentration of an inhibitor required for 50% inhibition of a biological or biochemical function), highlights the potential of this scaffold.

Derivative ScaffoldTarget ProteinIC50 (nM)Reference CompoundIC50 (nM)
Indole-basedAurora A KinaseData not available for a direct seriesAlisertib (MLN8237)1.2
Indole-basedAurora B KinaseData not available for a direct seriesAZD1152-HQPA0.37
Indole-2-carboxamideVEGFR-2~18-45Sorafenib35
ArylthioindoleTubulin Polymerization~1,300 - 10,000Combretastatin A-42,120

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of binding affinity data. The following are detailed protocols for the key experiments cited in the evaluation of these indole derivatives.

In Vitro Kinase Inhibition Assay (Aurora B and VEGFR-2)

This assay determines the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human Aurora B or VEGFR-2 kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate (e.g., Kemptide for Aurora B, Poly(Glu,Tyr) 4:1 for VEGFR-2)

  • Test compounds (6-fluoro-2-methyl-1H-indole derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is a luminescent assay where the light output is proportional to the ADP concentration, and therefore inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay measures the effect of test compounds on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (Guanosine triphosphate) solution

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (6-fluoro-2-methyl-1H-indole derivatives) dissolved in DMSO

  • 96-well, black, clear-bottom plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in polymerization buffer.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP, and the fluorescent reporter dye.

  • Initiation of Polymerization: Add the test compound at various concentrations to the wells. For controls, add DMSO (vehicle) or a known tubulin inhibitor/stabilizer.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60-90 minutes). The excitation and emission wavelengths will depend on the fluorescent dye used (e.g., ~360 nm excitation and ~450 nm emission for DAPI).

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The extent of polymerization is determined by the plateau of the curve. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these key aspects.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_data Data Analysis Synthesis Synthesis of 6-fluoro- 2-methyl-1H-indole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (Aurora, VEGFR-2) Purification->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay Purification->Tubulin_Assay IC50 IC50 Determination Kinase_Assay->IC50 Tubulin_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

General experimental workflow for evaluating indole derivatives.

Aurora_Kinase_Signaling cluster_mitosis Mitosis Regulation AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B (in CPC) Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Indole_Derivative 6-Fluoro-2-methyl- 1H-indole Derivative Indole_Derivative->AuroraA inhibition Indole_Derivative->AuroraB inhibition Apoptosis Cell Cycle Arrest & Apoptosis Centrosome->Apoptosis Chromosome->Apoptosis

Simplified Aurora kinase signaling pathway and inhibition.

VEGFR2_Signaling cluster_angiogenesis Angiogenesis Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binding Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream activation Indole_Derivative 6-Fluoro-2-methyl- 1H-indole Derivative Indole_Derivative->VEGFR2 inhibition Angiogenesis Endothelial Cell Proliferation, Migration, & Survival Downstream->Angiogenesis Inhibition Inhibition of Angiogenesis Angiogenesis->Inhibition

VEGFR-2 signaling cascade and its inhibition.

Safety Operating Guide

Proper Disposal of 6-fluoro-2-methyl-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 6-fluoro-2-methyl-1H-indole is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage waste streams containing this compound. Adherence to these protocols is critical due to the hazardous nature of 6-fluoro-2-methyl-1H-indole.

Immediate Safety and Hazard Information

Before handling or disposing of 6-fluoro-2-methyl-1H-indole, it is crucial to be aware of its associated hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key risks associated with this compound.

Hazard Class Hazard Statement GHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

Data sourced from PubChem and Sigma-Aldrich safety information.[1]

Personal Protective Equipment (PPE): All personnel handling 6-fluoro-2-methyl-1H-indole must wear appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A fully buttoned lab coat and appropriate footwear.

All handling and disposal procedures should be conducted in a well-ventilated area or a certified chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of 6-fluoro-2-methyl-1H-indole, a halogenated organic compound, requires careful segregation and handling to ensure compliance with hazardous waste regulations.

Experimental Protocol for Waste Segregation and Collection:

  • Solid Waste Collection:

    • Collect unused or expired 6-fluoro-2-methyl-1H-indole powder in a dedicated, clearly labeled hazardous waste container.

    • Any materials grossly contaminated with the solid compound, such as weighing paper, contaminated gloves, or pipette tips, should also be placed in this designated solid hazardous waste container.

  • Liquid Waste Collection:

    • Solutions containing 6-fluoro-2-methyl-1H-indole must be collected in a container specifically designated for "Halogenated Organic Liquid Waste".[2]

    • This includes rinsate from the decontamination of non-disposable glassware.

    • Do not mix halogenated waste with non-halogenated organic waste to prevent costly and complex disposal procedures.[3]

  • Decontamination of Empty Containers:

    • Original containers of 6-fluoro-2-methyl-1H-indole must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).

    • The solvent rinsate is considered hazardous and must be collected in the "Halogenated Organic Liquid Waste" container.

    • After triple-rinsing, the decontaminated container can be managed according to institutional guidelines for clean labware.

Waste Storage and Labeling:

  • Container Requirements: All waste containers must be made of a chemically compatible material and have a secure, tightly fitting cap. Keep containers closed except when adding waste.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "6-fluoro-2-methyl-1H-indole," and the appropriate hazard pictograms (e.g., irritant).

  • Storage: Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA). The storage area should be cool, well-ventilated, and away from sources of ignition. Ensure secondary containment is in place to manage potential leaks or spills.

Final Disposal and Regulatory Compliance

The ultimate disposal method for halogenated organic waste is typically high-temperature incineration, which must be carried out by an accredited and licensed waste disposal contractor.

  • Professional Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Regulatory Framework: The management of hazardous waste is governed by federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] Always adhere to all local, state, and federal guidelines for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 6-fluoro-2-methyl-1H-indole.

G start Waste Generation (6-fluoro-2-methyl-1H-indole) is_solid Is the waste solid? start->is_solid solid_waste Solid Waste (Unused chemical, contaminated gloves, etc.) is_solid->solid_waste Yes liquid_waste Liquid Waste (Solutions, solvent rinsate) is_solid->liquid_waste No solid_container Collect in dedicated 'Hazardous Solid Waste' container solid_waste->solid_container liquid_container Collect in dedicated 'Halogenated Organic Liquid Waste' container liquid_waste->liquid_container storage Store in designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup storage->ehs_contact disposal Final Disposal (High-Temperature Incineration by licensed contractor) ehs_contact->disposal

Caption: Workflow for the safe segregation and disposal of 6-fluoro-2-methyl-1H-indole waste.

References

Essential Safety and Operational Guide for Handling 6-fluoro-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of 6-fluoro-2-methyl-1H-indole, a critical component in various research and development applications. Adherence to these protocols is essential for ensuring laboratory safety, minimizing exposure risk, and maintaining regulatory compliance.

Hazard Identification and Immediate Safety Precautions

6-fluoro-2-methyl-1H-indole is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Classification:

According to aggregated GHS information, 6-fluoro-2-methyl-1H-indole is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][2]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[1][2]

Immediate First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention.

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the required and recommended PPE for handling 6-fluoro-2-methyl-1H-indole.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations
Eye and Face Protection Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards.Full-face shield in addition to safety goggles, especially when handling larger quantities or if there is a splash hazard.
Hand Protection Chemical-resistant gloves. Nitrile or neoprene are generally recommended for incidental contact with many chemicals. However, specific breakthrough time data for 6-fluoro-2-methyl-1H-indole is not readily available. It is critical to consult the glove manufacturer's specific chemical resistance data. Double-gloving (e.g., two pairs of nitrile gloves) for enhanced protection, especially during prolonged handling or when working with solutions of the compound.
Body Protection A fully buttoned, long-sleeved laboratory coat.A chemical-resistant apron worn over the lab coat, particularly when handling larger quantities or solutions.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95, R95, or P95) is required.

Operational Plan for Handling

A systematic approach to handling 6-fluoro-2-methyl-1H-indole will minimize the risk of exposure and ensure the integrity of your experiments.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal solid_waste Solid Waste (Unused chemical, contaminated labware) solid_container Labeled Halogenated Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, solvent rinsate) liquid_container Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container disposal_facility Licensed Hazardous Waste Disposal Facility solid_container->disposal_facility liquid_container->disposal_facility

References

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